Imidazo[1,2-a]pyrimidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMMQRMUDVBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Imidazo[1,2-a]pyrimidin-3-amine synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of Imidazo[1,2-a]pyrimidin-3-amines
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. Recognized as a privileged structure and a bioisostere of natural purines, its derivatives exhibit a vast spectrum of pharmacological activities.[1][2] This guide focuses specifically on the 3-amino substituted variant, imidazo[1,2-a]pyrimidin-3-amine, a key intermediate and pharmacophore. We will provide an in-depth exploration of modern synthetic methodologies, particularly multicomponent reactions, that enable efficient access to this core. Furthermore, this document details the scaffold's physicochemical properties, its versatile role in drug design, and its demonstrated potential across multiple therapeutic areas, including oncology, virology, and inflammatory diseases.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine ring system is an aromatic heterocycle formed by the fusion of imidazole and pyrimidine rings.[3] Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, such as enzymes, receptors, and nucleic acids, often acting as a competitive inhibitor or modulator.[2][4] This inherent bioactivity has established the scaffold as a cornerstone in the development of novel therapeutics.
The introduction of a primary amine at the 3-position (C3) of the ring system yields imidazo[1,2-a]pyrimidin-3-amine, a compound that is not only biologically active in its own right but also serves as a versatile synthetic handle. This amino group allows for extensive and straightforward derivatization, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies. Consequently, this core is central to the discovery of new lead compounds targeting a range of diseases, from cancer and viral infections to central nervous system disorders.[1][5]
This guide offers a detailed examination of the most effective strategies for synthesizing this valuable scaffold and provides insights into its chemical and pharmacological properties, underscoring its importance for professionals in drug development.
Synthesis of Imidazo[1,2-a]pyrimidin-3-amines
While classical condensation methods exist, modern multicomponent reactions (MCRs) have become the gold standard for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines due to their efficiency, atom economy, and ability to rapidly generate structural diversity.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The most prominent and efficient method for the direct synthesis of imidazo[1,2-a]pyrimidin-3-amines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation (3-CR).[6] This reaction's power lies in its convergence; it combines three simple starting materials in a single pot to construct the complex heterocyclic product.[7][8]
Core Reactants:
-
2-Aminopyrimidine: The heterocyclic amine that forms the pyrimidine portion of the final fused ring.
-
An Aldehyde (R¹-CHO): Introduces diversity at the 2-position of the scaffold.
-
An Isonitrile (R²-NC): Provides the C3 nitrogen and its substituent.
Mechanism Rationale: The reaction is typically acid-catalyzed and proceeds through a presumed sequence of steps. First, the 2-aminopyrimidine and the aldehyde condense to form an iminium intermediate (A). This electrophilic species is then attacked by the nucleophilic isonitrile carbon to form a nitrilium ion intermediate (B). The key step is a subsequent 5-endo-dig intramolecular cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion. This step is kinetically favored and leads to the formation of the five-membered imidazole ring (C). A final rearomatization through deprotonation and a proton shift yields the stable 3-amino-substituted imidazo[1,2-a]pyrimidine product.[7]
Detailed Experimental Protocol: GBB Synthesis
The following is a representative protocol based on methodologies described in the literature.[6][7]
Objective: To synthesize an N-substituted-2-aryl-imidazo[1,2-a]pyrimidin-3-amine.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Substituted Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)
-
Catalyst: Acetic Acid (2.0 mmol) or Scandium Triflate (Sc(OTf)₃, 0.1 mmol)[9]
-
Solvent: Methanol (MeOH) (3-5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for reactions using Sc(OTf)₃)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminopyrimidine (1.0 mmol) and the selected aldehyde (1.0 mmol).
-
Dissolve or suspend the solids in methanol (3-5 mL).
-
Add the acid catalyst. If using a Lewis acid like Sc(OTf)₃, add anhydrous Na₂SO₄ to scavenge water.
-
Stir the mixture at room temperature (or 50 °C for less reactive substrates) for 1 hour under a nitrogen atmosphere to facilitate imine formation.[6]
-
Add the isonitrile (1.0 mmol) to the reaction mixture, potentially as a solution in a small amount of the solvent.
-
Stir the reaction overnight (12-24 hours) at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion, acidify the mixture with 1N HCl to a pH of ~1 and stir for 30 minutes to quench any unreacted isonitrile.[7] b. Evaporate the solvent under reduced pressure. c. Redissolve the residue in an aqueous potassium bicarbonate (KHCO₃) solution to neutralize the acid and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc). d. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazo[1,2-a]pyrimidin-3-amine.
Note on Conditions: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes (e.g., 5 minutes at 170 °C in a sealed vessel), though this requires specialized equipment and careful handling of catalysts like perchloric acid.[8]
Multi-Step Synthesis via Nitroso Intermediate
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core The core is typically synthesized via a classical condensation of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone.[1]
Step 2: Nitrosation at the C3 Position The electron-rich C3 position is susceptible to electrophilic attack. Direct nitrosation is achieved using sodium nitrite (NaNO₂) in an acidic medium.[1]
Step 3: Reduction to the 3-Amine The 3-nitroso derivative is then reduced to the desired 3-amino product. This reduction can be accomplished using various reagents, with a common method being sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[1]
Detailed Experimental Protocol: Reduction of Nitroso Intermediate
The following protocol is adapted from literature procedures for the synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[1]
Objective: To reduce 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine to the corresponding 3-amine.
Materials:
-
3-nitroso-2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol)
-
Sodium Dithionite (Na₂S₂O₄) (approx. 2.0-3.0 mmol)
-
Solvent: Ethanol/Water mixture
Procedure:
-
Suspend the 3-nitroso derivative (1.0 mmol) in a mixture of ethanol and water.
-
Heat the mixture gently while stirring.
-
Add sodium dithionite portion-wise until the characteristic color of the nitroso compound disappears, indicating the completion of the reduction.
-
After the reaction is complete, cool the mixture.
-
Filter the resulting solution and alkalinize the filtrate to a pH of ~9 using a suitable base (e.g., aqueous NaOH or KHCO₃).
-
Extract the aqueous layer with chloroform (CHCl₃) or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-phenylimidazo[1,2-a]pyrimidin-3-amine can be recrystallized from absolute ethanol to yield the pure product.[1]
Physicochemical and Spectroscopic Properties
The imidazo[1,2-a]pyrimidin-3-amine scaffold is a planar, aromatic system. Its properties are well-characterized by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show characteristic signals for the pyrimidine and imidazole ring protons. For example, in (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, the pyrimidine protons appear as doublets of doublets around 8.77, 8.62, and 7.01 ppm, while the imine proton (CH=N) is a singlet further downfield (~8.89 ppm).[1] ¹³C NMR confirms the fused heterocyclic carbon framework.
-
Mass Spectrometry (MS): LC-MS (ESI) is routinely used to confirm the molecular weight of the synthesized compounds.[1]
-
Infrared (IR) Spectroscopy: FT-IR spectra show characteristic absorption bands for C=N, C=C, and C-N bonds within the heterocyclic system. For derivatives like Schiff bases, the imine (C=N) stretch is prominent around 1604 cm⁻¹.[1]
-
Computational Analysis: Density Functional Theory (DFT) calculations are often employed to model the structure and understand its electronic properties, such as the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which provide insights into the molecule's reactivity and potential for intermolecular interactions.[1][3]
| Spectroscopic Data for a Representative Derivative | |
| Compound | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine[1] |
| ¹H NMR (500 MHz, CDCl₃) δ ppm | 8.89 (s, 1H), 8.77 (dd, 1H), 8.62 (dd, 1H), 8.27 (d, 2H), 7.94 (d, 2H), 7.86 – 7.80 (m, 2H), 7.51 – 7.41 (m, 3H), 7.01 (dd, 1H) |
| FT-IR (ν_max/cm⁻¹) | 3104 (C-H), 1604 (C=N, imine), 1580 (C=C), 1513, 1335 (N=O), 1214 (C-N) |
Pharmacological Properties and Applications in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a veritable treasure trove for medicinal chemists, with the 3-amino derivatives serving as a launchpad for developing potent therapeutic agents.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.uran.ua [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. bio-conferences.org [bio-conferences.org]
Technical Guide: Imidazo[1,2-a]pyrimidin-3-amine Mechanism of Action
The Imidazo[1,2-a]pyrimidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.[1] While the broader imidazo[1,2-a]pyrimidine class includes anxiolytics (e.g., Fasiplon, which is not a 3-amine), the 3-amine variant is predominantly engineered as a Type I or Type II Kinase Inhibitor .
This technical guide focuses on the Imidazo[1,2-a]pyrimidin-3-amine moiety as a potent ATP-competitive pharmacophore, detailing its synthesis, mechanism of action (MoA), and application in oncology and inflammation.[1]
Executive Summary
The Imidazo[1,2-a]pyrimidin-3-amine scaffold acts as a bioisostere of the adenine ring found in ATP.[1] Its planar, bicyclic heteroaromatic structure allows it to slot deeply into the catalytic cleft of protein kinases. Unlike its 2-substituted analogs (often GABA
Key Therapeutic Drivers:
-
Primary MoA: ATP-competitive inhibition of Serine/Threonine and Tyrosine kinases (e.g., p38 MAPK, CDKs, PI3K).
-
Selectivity Vector: The C3-amine nitrogen serves as a vector for extending "tails" into the solvent-exposed region or the hydrophobic back-pocket, tuning selectivity against the kinome.[1]
-
Synthesis: Rapidly accessible via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1]
Chemical Basis & Synthesis
The Groebke-Blackburn-Bienaymé (GBB) Protocol
The efficiency of this scaffold lies in its one-pot synthesis.[1] The GBB reaction couples an aldehyde, a 2-aminopyrimidine, and an isonitrile to generate the core.
Experimental Protocol (Standardized):
-
Reagents: 2-aminopyrimidine (1.0 eq), Aryl Aldehyde (1.0 eq), Isonitrile (1.1 eq).
-
Catalyst: Scandium triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride [NH Cl] (10 mol%). -
Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]
-
Condition: Stir at room temperature for 12–24 hours (or microwave irradiation at 100°C for 20 min).
-
Purification: The product precipitates or is purified via silica gel chromatography.[1]
Reaction Logic Visualization
The following diagram illustrates the convergent synthesis and the numbering of the ring system.
Caption: The GBB reaction assembles the scaffold in a single step. The isonitrile carbon becomes C3, while its nitrogen becomes the exocyclic 3-amine.
Mechanism of Action: Kinase Inhibition
The Imidazo[1,2-a]pyrimidin-3-amine scaffold functions primarily as a Type I Kinase Inhibitor , binding to the active conformation (DFG-in) of the kinase.[1]
The "Hinge-Binding" Motif
Protein kinases possess a "hinge region" connecting the N-terminal and C-terminal lobes.[1] Adenine (the natural ligand) binds here via hydrogen bonds. The Imidazo[1,2-a]pyrimidine mimics this interaction:
-
Acceptor: The pyrimidine N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Met109 in p38 MAPK).
-
Donor: The exocyclic 3-NH (often an amide or urea) donates a hydrogen bond to the backbone carbonyl of the hinge.
Structural Causality
The "3-amine" is rarely a free amine (–NH
-
Electronic Tuning: It lowers the pKa of the ring nitrogens, optimizing H-bond strength.
-
Vector Projection: It orients the "tail" group (R2) towards the hydrophobic pocket or solvent front, determining selectivity.
Molecular Interaction Diagram (p38 MAPK Model)
This diagram represents the binding mode of a generic 3-amido-imidazo[1,2-a]pyrimidine within the ATP pocket.[1]
Caption: Bidentate hydrogen bonding network anchoring the scaffold to the kinase hinge region.[1]
Quantitative Data: SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) for the scaffold against typical targets like p38
| Position | Modification | Effect on Activity / Selectivity |
| N1 | Must remain unsubstituted | Critical. Essential for H-bond acceptance from the hinge.[1] |
| C2 | Aryl / Heteroaryl groups | Potency Driver. Occupies the hydrophobic pocket (selectivity pocket).[1] Bulky groups here can induce DFG-out conformations.[1] |
| C3-NH | Acylation (Amide/Urea) | Binding Affinity. Converts the amine into a donor.[1] Free amines are often weak inhibitors.[1] |
| C5 | Small alkyl (Methyl) | Gatekeeper Interaction. Large groups here clash with the gatekeeper residue (e.g., T790M in EGFR), reducing potency. |
| C7 | Solubilizing groups (Morpholine) | ADME. Improves solubility and pharmacokinetic profile without disrupting binding.[1] |
Experimental Validation Protocols
To validate the mechanism of a new Imidazo[1,2-a]pyrimidin-3-amine derivative, the following assays are standard.
In Vitro Kinase Assay (ADP-Glo)
-
Objective: Determine IC
values against recombinant kinase. -
Method:
-
Incubate kinase, substrate, and ATP (at K
) with varying concentrations of the inhibitor. -
Reaction time: 60 min at room temperature.
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]
-
Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).
-
Readout: Luminescence is inversely proportional to inhibition.[1]
-
Target Engagement (Cellular Thermal Shift Assay - CETSA)
-
Objective: Prove the compound enters the cell and binds the target in a native environment.
-
Logic: Ligand binding stabilizes the protein, increasing its melting temperature (T
). -
Protocol:
-
Treat cells with inhibitor vs. DMSO control.[1]
-
Heat aliquots to a gradient of temperatures (40–65°C).
-
Lyse cells and centrifuge (denatured proteins precipitate).[1]
-
Analyze supernatant via Western Blot.[1]
-
Result: The inhibitor-treated sample will show soluble protein at higher temperatures than the control.[1]
-
References
-
Synthesis via GBB Reaction
-
Kinase Binding Mode (p38 MAPK)
-
Wang, Z., et al. (1998). The structure of mitogen-activated protein kinase p38 at 2.1-A resolution.[1] Proceedings of the National Academy of Sciences (PNAS).
-
-
Imidazo[1,2-a]pyridine/pyrimidine Scaffold Review
-
Inhibitor Design Principles
Sources
The Imidazo[1,2-a]pyrimidin-3-amine Scaffold: A Technical Whitepaper on Design, Mechanism, and Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-containing fused bicyclic heterocycles hold a privileged position. Among these, the imidazo[1,2-a]pyrimidine core acts as a highly effective synthetic bioisostere of purine bases[1]. By introducing an amine or imine functional group at the 3-position, researchers can unlock the imidazo[1,2-a]pyrimidin-3-amine class—a versatile pharmacophore exhibiting profound antiproliferative, antimicrobial, and kinase-inhibitory activities[2][3].
This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic causality, and self-validating synthetic protocols required to successfully leverage this scaffold in drug discovery pipelines.
Mechanistic Causality: Why the 3-Amine Substitution Matters
To understand the efficacy of imidazo[1,2-a]pyrimidin-3-amines, we must analyze their stereoelectronic properties and how they dictate target engagement.
Kinase Inhibition via ATP-Mimicry
The structural resemblance of the imidazo[1,2-a]pyrimidine core to the adenine ring of ATP allows it to seamlessly intercalate into the ATP-binding pockets of critical kinases (e.g., CDK2, c-KIT, and GSK-3)[4][5]. The causality of binding is driven by the 3-amine group, which acts as a crucial hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors. This dual capability firmly anchors the molecule, blocking downstream signaling pathways such as PI3K/Akt, ultimately leading to apoptosis in malignant cells.
Antimicrobial Action via CYP51 Coordination
In fungal pathogens, these derivatives inhibit lanosterol 14α-demethylase (CYP51/ERG11), an enzyme essential for sterol biosynthesis[1]. The mechanism relies on the coordination of the nitrogen at position 8 and the exocyclic 3-amine with the heme-iron prosthetic group in the enzyme's active center. This direct coordination displaces the natural substrate, halting cell membrane formation.
DNA Poisoning and Organelle Targeting
Subtle structural shifts dramatically alter the intracellular targeting of these compounds. While closely related imidazo[1,2-a]pyridines disrupt mitochondrial electron transport, the inclusion of a single nitrogen atom to form the pyrimidine analog shifts the mechanism entirely. Imidazo[1,2-a]pyrimidines act as potent DNA poisons, causing nuclear DNA damage and inducing mutagenesis, which makes them highly effective against rapidly dividing cancer cells[6].
Dual mechanistic pathways of Imidazo[1,2-a]pyrimidin-3-amines in oncology and mycology.
Quantitative Data: In Vitro Efficacy
Recent structure-activity relationship (SAR) studies highlight the potent cytotoxicity of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives against human breast cancer cell lines, alongside a favorable therapeutic window when compared to healthy cells[2].
Table 1: In Vitro Cytotoxicity of Select Imidazo[1,2-a]pyrimidine Derivatives
| Compound Derivative | Target Cell Line | IC₅₀ (μM) | Mechanistic Note |
| Imine-derivative (3d) | MCF-7 (Breast Cancer) | 43.4 | Potent cell proliferation inhibition. |
| Imine-derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 | 2.0-fold selectivity over healthy cells. |
| Amine-derivative (4d) | MCF-7 (Breast Cancer) | 39.0 | Induces apoptosis via Bax/Bcl-2 ratio increase. |
| Amine-derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | High antiproliferative activity. |
| Imine-derivative (3d) | HUVEC (Healthy Model) | 71.4 | Demonstrates a viable therapeutic safety window. |
Self-Validating Synthetic Methodology
Protocol: Microwave-Assisted Multicomponent Synthesis
This protocol incorporates built-in validation steps to ensure intermediate integrity before proceeding to downstream purification.
Step 1: Reagent Preparation In a microwave-safe reaction vial, combine 1.0 equivalent of 2-aminopyrimidine and 1.0 equivalent of the target aldehyde (e.g., 4-(N,N-diethylamino)benzaldehyde).
Step 2: Catalyst Introduction Add a catalytic amount of Al₂O₃ (or Sc(OTf)₃) to facilitate the rapid formation of the Schiff base intermediate[3].
Step 3: Isonitrile Addition (GBB Pathway) Introduce 1.2 equivalents of the appropriate isocyanide (e.g., tert-butyl isocyanide). This acts as the critical C1-N1 synthon to close the imidazole ring and install the 3-amine functionality.
Step 4: Microwave Irradiation & Self-Validation Seal the vial and subject it to microwave irradiation (150 W, 90–120°C) for 15–40 minutes. Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the 2-aminopyrimidine spot (visualized under UV 254 nm) confirms full conversion. Do not proceed to extraction if the starting material persists.
Step 5: Extraction and Purification Cool the mixture to ambient temperature. Extract with dichloromethane (3 × 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Purify the crude residue via flash column chromatography.
Step 6: Spectroscopic Characterization Confirm the structural fidelity using ¹H NMR (DMSO-d₆). Look for the characteristic pyrimidine proton shifts (doublets/multiplets between δ 8.5–9.5 ppm) and utilize LC-MS to verify the exact mass[2][3].
Self-validating microwave-assisted multicomponent synthetic workflow.
Future Perspectives in Drug Development
The imidazo[1,2-a]pyrimidin-3-amine scaffold represents a highly tunable pharmacophore. Future lead optimization should integrate in silico ADME-Tox predictions and molecular docking to map binding affinities against emerging resistance mutations in CYP51 or specific kinase isoforms[3]. By systematically modifying the 3-amine substituents, drug development professionals can fine-tune the lipophilicity and target selectivity, pushing these promising hits toward clinical viability.
References
- Title: Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells Source: PLOS Genetics URL
- Title: Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines Source: Beilstein Journal of Organic Chemistry URL
- Title: Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: NIH / PMC URL
- Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: MDPI URL
- Title: Application Notes and Protocols for 2-(Furan-2-yl)
- Title: US9163007B2 - 5-substituted indazoles as kinase inhibitors Source: Google Patents URL
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- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 6. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
The Imidazo[1,2-a]pyrimidin-3-amine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine scaffold, a fused heterocyclic system comprising an imidazole and a pyrimidine ring, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its structural rigidity, coupled with the strategic placement of nitrogen atoms, endows it with the ability to engage in a multitude of interactions with various biological targets, including enzymes, receptors, and nucleic acids.[1] This inherent versatility has propelled the imidazo[1,2-a]pyrimidine core into the spotlight as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-a]pyrimidin-3-amine derivatives, providing a technical resource for their effective utilization in drug discovery campaigns.
The significance of this scaffold is underscored by its presence in a wide array of compounds exhibiting potent pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Notably, derivatives of the closely related imidazo[1,2-a]pyridine scaffold have already found their way into the market as therapeutic agents, validating the drug-like potential of this class of compounds.[5] This guide will delve into the chemical nuances and biological potential of the imidazo[1,2-a]pyrimidin-3-amine core, equipping researchers with the knowledge to harness its full potential.
Synthetic Strategies: Assembling the Core and Its Analogs
The synthetic accessibility of the imidazo[1,2-a]pyrimidine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic methodologies have been developed, with multicomponent reactions (MCRs) being particularly prominent due to their efficiency and atom economy.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful and versatile method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrimidines.[6] This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide, typically under acidic catalysis.[6][7]
Experimental Protocol: General Procedure for the GBB Three-Component Reaction [6]
-
To a solution of 2-aminopyrimidine (1.0 mmol) and a selected aldehyde (1.0 mmol) in methanol (10 mL), add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or p-toluenesulfonic acid, 0.1-0.4 mmol).
-
Stir the mixture at a specified temperature (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen) for a designated period (e.g., 1 hour) to facilitate imine formation.
-
Add the isocyanide (1.0-1.2 mmol) to the reaction mixture.
-
Continue stirring at the same or an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired imidazo[1,2-a]pyrimidin-3-amine derivative.
The GBB reaction's utility lies in its ability to introduce diversity at three positions of the final molecule by simply varying the starting materials. This modularity is invaluable for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates and improve yields. The synthesis of imine-bearing imidazo[1,2-a]pyrimidine derivatives has been successfully achieved using microwave irradiation, often in shorter reaction times and with higher efficiency compared to conventional heating methods.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis of Imine Derivatives [3][4]
-
In a microwave-safe vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv), a primary aromatic amine (1.05 equiv), and a dehydrating agent such as magnesium sulfate (1.0 equiv) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for a brief period (e.g., 5 minutes).
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 200 W) and temperature (e.g., 80-85 °C) for a duration determined by TLC monitoring (typically 40-120 minutes).
-
After completion, evaporate the solvent under reduced pressure.
-
Work up the residue by adding a solvent like dichloromethane, filtering out the solid, and washing with water.
-
Purify the product via recrystallization or column chromatography.
The subsequent reduction of the synthesized imine derivatives can be readily accomplished using a reducing agent like sodium borohydride to yield the corresponding amine derivatives.[3]
A Spectrum of Biological Activities and Therapeutic Targets
The imidazo[1,2-a]pyrimidin-3-amine scaffold has been implicated in a broad range of biological activities, making it a fertile ground for the discovery of novel therapeutics for various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrimidine derivatives.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[8] For instance, certain derivatives have demonstrated cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[3] Some compounds have been shown to induce apoptosis, a programmed cell death pathway, by modulating the expression of key regulatory proteins like Bax and Bcl-2.[3] More recently, this scaffold has been explored for the development of inhibitors targeting oncogenic KRAS mutations, which are prevalent in several difficult-to-treat cancers.[9]
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyrimidine core is a promising framework for the development of novel anti-infective agents.[2] Derivatives have shown activity against a range of bacteria and fungi.[10][11][12] In the realm of virology, these compounds have been investigated as potential inhibitors of influenza A virus by targeting the hemagglutinin protein, which is crucial for viral entry into host cells.[13] Furthermore, the related imidazo[1,2-a]pyridine-3-amines have been identified as potential non-nucleoside reverse transcriptase inhibitors for HIV-1.[14]
Neurological and Inflammatory Disorders
The therapeutic potential of this scaffold extends to neurological and inflammatory conditions. For example, imidazo[1,2-a]pyridine-3-amines have been identified as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3), suggesting a potential role in modulating glutamatergic neurotransmission.[15] The scaffold has also been investigated for its neuroprotective effects, with some derivatives showing promise in mitigating ischemic brain injury through the inhibition of ferroptosis.[16] In the context of inflammation, imidazo[1,2-a]pyrimidine derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[17]
Structure-Activity Relationships (SAR): Guiding the Path to Potency and Selectivity
Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of drug candidates. For the imidazo[1,2-a]pyrimidin-3-amine scaffold, several key structural features have been identified that influence biological activity.
For instance, in the context of EAAT3 inhibition, small lipophilic substituents at the 7- and/or 8-positions of the imidazo[1,2-a]pyridine ring were found to be essential for activity.[15] The nature and substitution pattern of the aromatic groups at the 2- and 3-positions also play a critical role in determining the potency and selectivity of these compounds.[15]
A systematic exploration of the chemical space around the imidazo[1,2-a]pyrimidine core, guided by SAR studies, is essential for fine-tuning the pharmacological properties of these molecules. This involves the strategic modification of substituents at various positions to enhance target engagement, improve pharmacokinetic properties, and minimize off-target effects.
Data Summary
| Biological Activity | Key Targets/Mechanisms | Representative Cell Lines/Models | Reference |
| Anticancer | Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction, KRAS inhibition | MCF-7, MDA-MB-231 | [3][18][8][9] |
| Antimicrobial | Bacterial and fungal inhibition | E. coli, S. aureus, C. albicans | [10][11][12] |
| Antiviral | Influenza A hemagglutinin inhibition, HIV-1 reverse transcriptase inhibition | Influenza A virus, HIV-1 | [13][14] |
| Neuroprotective | EAAT3 inhibition, Ferroptosis inhibition | Ischemic brain injury models | [15][16] |
| Anti-inflammatory | Phosphodiesterase 4 (PDE4) inhibition | --- | [17] |
Visualizing the Workflow
Caption: A generalized workflow for the discovery of drugs based on the imidazo[1,2-a]pyrimidin-3-amine scaffold.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidin-3-amine scaffold represents a highly versatile and privileged core in drug discovery. Its synthetic tractability, coupled with a broad spectrum of biological activities, makes it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the exploration of novel biological targets, the development of more efficient and sustainable synthetic methodologies, and the application of computational tools for the rational design of next-generation drug candidates. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs across a range of diseases.
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- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC. (n.d.).
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- Some imidazo[1,2-a]pyrimidines with interesting biological activities.... - ResearchGate. (n.d.).
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22).
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ACS Publications. (2023, December 15).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5).
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. (2022, April 29).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7).
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.).
- Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo - PubMed. (n.d.).
- Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses | Journal of Medicinal Chemistry - ACS Publications. (2022, October 19).
- Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy | ACS Medicinal Chemistry Letters - ACS Publications. (2025, October 30).
- Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives | Abstract - Der Pharma Chemica. (2026, January 4).
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. (2023, October 11).
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (n.d.).
- Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. - ResearchGate. (n.d.).
- Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed. (2025, June 15).
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Foreword: The Structural Imperative of the Imidazo[1,2-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyrimidin-3-amine
The Imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of pharmacological activities, including anxiolytic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] The precise biological function of these molecules is inextricably linked to their three-dimensional structure and the electronic landscape defined by their substituent groups. For drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the foundational bedrock upon which all subsequent biological and clinical data are built.
This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of a key derivative, Imidazo[1,2-a]pyrimidin-3-amine. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy create an interlocking, self-validating system for structural elucidation.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. It provides unparalleled insight into the connectivity and chemical environment of each atom, making it the definitive method for structural confirmation.
Proton (¹H) NMR: Mapping the Hydrogen Skeleton
¹H NMR spectroscopy identifies the chemical environment of each proton. The chemical shift (δ) is influenced by the electron density around the nucleus, while spin-spin coupling provides direct evidence of adjacent, non-equivalent protons.
Causality of Experimental Choices: For a molecule like Imidazo[1,2-a]pyrimidin-3-amine, the key is to resolve the signals of the aromatic protons on the fused ring system and to confirm the presence of the amine group. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with DMSO-d₆ being particularly useful for ensuring the observation of exchangeable N-H protons.[4][5]
Expected Spectral Features: The heterocyclic core gives rise to a characteristic set of signals in the aromatic region of the spectrum.[2]
-
Pyrimidine Ring Protons (H5, H6, H7): These protons form a coupled system. H5 and H7 typically appear as doublets of doublets due to coupling with H6. H6 will appear as a triplet or, more accurately, a doublet of doublets. Based on related structures, one can expect H5 to be the most downfield signal, followed by H7 and H6.[1][4]
-
Imidazole Ring Proton (H2): This proton will appear as a singlet, as it has no adjacent proton neighbors.
-
Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a single, often broad, singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. A key validation step is a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -NH₂ signal to disappear due to proton-deuterium exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyrimidin-3-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | 8.5 - 8.8 | dd | ~6.8, 2.0 |
| H7 | 8.4 - 8.6 | dd | ~4.1, 2.0 |
| H2 | 7.8 - 8.2 | s | - |
| H6 | 6.9 - 7.1 | dd (or t) | ~6.8, 4.1 |
| -NH₂ | 3.5 - 5.5 (Broad) | s | - |
Note: These are estimated values based on similar reported structures. Actual values may vary.
Carbon-13 (¹³C) NMR: Defining the Carbon Backbone
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and confirming the overall structure.
Expected Spectral Features: The spectrum will show seven distinct signals corresponding to the seven carbon atoms of the heterocyclic core. The chemical shifts are indicative of the carbon type (e.g., C-N vs. C-C) and its position within the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyrimidin-3-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 | 148 - 152 |
| C5 | 144 - 147 |
| C8a | 140 - 143 |
| C2 | 135 - 139 |
| C3 | 120 - 125 |
| C6 | 108 - 112 |
Note: These are estimated values based on reported data for similar scaffolds.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Internal Standard: Use the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Visualization: NMR Workflow
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The Imidazo[1,2-a]pyrimidin-3-amine Scaffold: A Technical Guide to Synthesis, Mechanism, and Pharmacological Application
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Pharmacologists
Executive Summary & Pharmacological Relevance
The imidazo[1,2-a]pyrimidine system is a privileged bicyclic heterocycle in medicinal chemistry, combining an imidazole ring fused to a pyrimidine core. Specifically, the imidazo[1,2-a]pyrimidin-3-amine derivatives have emerged as highly potent, versatile pharmacophores. Their structural geometry allows them to act as bioisosteres for purines, making them exceptional candidates for ATP-competitive kinase inhibition, antimicrobial therapeutics, and antiparasitic agents.
Recent literature highlights their efficacy against Leishmania amazonensis [1], their potent antibacterial properties against multidrug-resistant strains [2], and their ability to selectively inhibit critical kinases (such as c-Met, CK2, and Aurora-A) implicated in oncogenesis. This whitepaper synthesizes the core synthetic methodologies, highlights the causality behind experimental design, and provides a field-proven protocol for generating these critical libraries.
Synthetic Methodology: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most efficient, atom-economical route to synthesize 3-aminoimidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR). This one-pot, three-component reaction utilizes a 2-aminopyrimidine, an aldehyde, and an isocyanide [3].
Mechanistic Causality
The GBB reaction is driven by a precise sequence of thermodynamic and kinetic events.
-
Imine Formation: The 2-aminopyrimidine condenses with the aldehyde to form a Schiff base (imine). A Lewis or Brønsted acid catalyst is often employed to increase the electrophilicity of the carbonyl carbon, ensuring rapid imine formation and preventing the degradation of the sensitive isocyanide.
-
Nucleophilic Attack: The isocyanide acts as an α-nucleophile, attacking the activated imine. This step is highly dependent on the steric bulk of the isocyanide; less hindered isocyanides (e.g., tert-butyl isocyanide) proceed more rapidly.
-
Cyclization & Aromatization: An intramolecular cyclization occurs via the attack of the pyrimidine's endocyclic nitrogen on the nitrilium intermediate, followed by a proton shift to restore aromaticity, yielding the highly stable imidazo[1,2-a]pyrimidin-3-amine core.
Workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Field-Proven Protocol: Standardized GBB Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system . The experimental choices are grounded in green chemistry principles and thermodynamic efficiency.
Materials
-
Reagents: 2-Aminopyrimidine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or glacial acetic acid (10 mol%).
-
Solvent: Ethanol (EtOH) or solvent-free conditions for greener profiles.
Step-by-Step Methodology
-
Imine Pre-activation: In a 50 mL round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) and the selected aldehyde (1.0 mmol) in 5 mL of absolute ethanol. Add the catalyst (e.g., 5 mol% Sc(OTf)₃).
-
Causality: Pre-mixing the amine and aldehyde with the catalyst allows the Schiff base to form before the introduction of the isocyanide. This prevents the isocyanide from undergoing unwanted side reactions (like polymerization) in the presence of unreacted aldehyde.
-
-
Isocyanide Addition: Stir the mixture at room temperature for 15 minutes. Once the solution turns slightly yellow (indicating imine formation), add the isocyanide (1.1 mmol) dropwise.
-
Causality: A slight 0.1 mmol excess of isocyanide ensures complete conversion of the imine intermediate, driving the reaction to thermodynamic completion.
-
-
Reflux & Self-Validation: Heat the reaction mixture to reflux (78°C) for 2–4 hours.
-
Self-Validating Step: The reaction progress is visually indicated. As the highly planar, aromatic imidazo[1,2-a]pyrimidin-3-amine forms, its solubility in ethanol drops significantly compared to the starting materials. The product will begin to precipitate as a solid. Furthermore, real-time IR monitoring will show the complete disappearance of the characteristic isocyanide stretch (~2140 cm⁻¹).
-
-
Workup and Purification: Cool the mixture to room temperature. Filter the precipitated solid under vacuum, wash with cold ethanol (2 × 5 mL), and dry under a vacuum.
-
Causality: Washing with cold ethanol removes unreacted starting materials and catalyst traces without dissolving the target product, often yielding >85% purity without the need for resource-intensive column chromatography.
-
Biological Targets and Mechanistic Pathways
The imidazo[1,2-a]pyrimidin-3-amine scaffold exhibits profound biological activity, primarily through its ability to mimic purine structures and bind to the ATP-binding pockets of various enzymes.
Antileishmanial & Antimicrobial Activity
Recent studies have identified this scaffold as a potent antileishmanial pharmacophore. For instance, specific derivatives have shown selective inhibitory activity against Leishmania amazonensis amastigotes, outperforming standard reference drugs like miltefosine[1]. Furthermore, functionalizing the core with specific aryl groups yields compounds that efficiently disrupt the cell walls of both Gram-positive and Gram-negative bacteria [2] [4].
Kinase Inhibition Pathway
The nitrogen-rich core forms critical hydrogen bonds with the hinge region of kinases (e.g., c-Met, CK2). The C-2 and C-3 substituents project into the hydrophobic pockets of the active site, dictating the selectivity profile.
Mechanism of competitive kinase inhibition by imidazo[1,2-a]pyrimidin-3-amines.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rational drug design, the following table summarizes the quantitative biological data of representative imidazo[1,2-a]pyrimidine derivatives across different therapeutic targets.
| Compound Motif / Substitution | Target Organism / Enzyme | Biological Activity (IC₅₀ / MIC) | Mechanism of Action | Reference |
| Imidazo-pyrimidine 24 | Leishmania amazonensis (Amastigotes) | IC₅₀ = 6.63 μM | Parasite growth inhibition (superior to miltefosine) | [1] |
| Fused Imidazopyrimidine 5d | Staphylococcus aureus (Gram-positive) | High inhibition (MIC dependent on molar refractivity) | Cell wall / Bacterial enzyme disruption | [2] |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)... | Pathogenic Fungi & Bacteria | Broad-spectrum antimicrobial | Microbial target binding (validated via ADME-T) | [4] |
| Dihydrobenzo-fused derivative 1 | Protein Kinase CK2 | IC₅₀ = 2.5 to 7.5 μM | ATP-competitive hinge region binding | [3] |
Note: SAR studies indicate that increasing the molar refractivity of the C-2 substitution pattern sharply decreases antibacterial activity, whereas electron-withdrawing groups at the para-position of the phenyl ring enhance kinase binding affinity.
Conclusion
The imidazo[1,2-a]pyrimidin-3-amine scaffold represents a cornerstone in modern drug discovery. By leveraging the Groebke-Blackburn-Bienaymé multicomponent reaction, researchers can rapidly generate diverse, highly functionalized libraries with excellent atom economy. The predictable causality of the reaction mechanism, combined with the scaffold's inherent ability to selectively target kinase ATP-binding pockets and parasitic enzymes, ensures its continued relevance in the development of next-generation therapeutics.
References
-
Kumar, R., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. Available at: 1
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: 2
-
BenchChem Application Notes. (2025). Application Notes and Protocols for the Multi-Component Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. BenchChem. Available at: 3
-
Azzouzi, M., et al. (2024). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. ACS Omega. Available at: 4
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Discovery and Optimization of Novel Imidazo[1,2-a]pyrimidin-3-amine Compounds: A Technical Guide to Scaffold Diversification and Kinase Inhibition
Executive Summary
In the pursuit of novel therapeutics, nitrogen-rich fused bicyclic systems have emerged as critical pharmacophores. Among these, the imidazo[1,2-a]pyrimidine scaffold stands out due to its rigid, planar architecture that closely mimics the purine ring of adenosine triphosphate (ATP)[1]. This in-depth technical guide explores the mechanistic rationale, synthetic methodologies, and biological validation protocols required to successfully discover and optimize novel imidazo[1,2-a]pyrimidin-3-amine derivatives, particularly for kinase inhibition and anti-parasitic applications.
Mechanistic Rationale: The Privileged Scaffold
The imidazo[1,2-a]pyrimidine core is a highly privileged structure in medicinal chemistry. Its efficacy is primarily driven by its bioisosteric relationship to purines, allowing it to competitively bind to the ATP-binding hinge region of various protein kinases[2][3].
Causality in Structural Design:
-
Hinge Binding: The nitrogen atoms within the pyrimidine and imidazole rings act as critical hydrogen bond acceptors. For example, in the receptor tyrosine kinase c-Met, the core nitrogen forms a robust hydrogen bond with the backbone NH of the Met-1160 residue[2].
-
Vectorial Projection: The C-2 and C-3 positions of the imidazo[1,2-a]pyrimidine ring project outward into the solvent-exposed and hydrophobic selectivity pockets of the kinase[2][4]. Substituting the C-3 position with an amine (forming imidazo[1,2-a]pyrimidin-3-amines) allows for the attachment of bulky, diverse functional groups (e.g., tert-butyl or aryl groups) that dictate kinome selectivity by exploiting unique steric boundaries within target kinases like DYRK1A, CLK1, or PI3K[3][5].
Target Pathway Modulation
By blocking upstream receptor tyrosine kinases (RTKs) like c-Met or c-KIT, imidazo[1,2-a]pyrimidin-3-amines effectively shut down downstream oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway, thereby halting tumor cell proliferation[2][3].
Caption: Mechanism of action: Imidazo[1,2-a]pyrimidin-3-amines block RTK-mediated PI3K/Akt signaling.
Synthetic Methodology: Diversity-Oriented GBB Reaction
The most robust and atom-economical route to access imidazo[1,2-a]pyrimidin-3-amines is the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (MCR) [4][6].
Causality in Reaction Selection: Traditional linear syntheses of fused bicyclic heterocycles suffer from poor yields and require multiple isolation steps. The GBB reaction condenses three readily available building blocks—2-aminopyrimidine, an aldehyde, and an isocyanide—in a single pot[6]. This allows medicinal chemists to rapidly generate highly diverse Structure-Activity Relationship (SAR) libraries by simply swapping the aldehyde (modifying the C-2 position) or the isocyanide (modifying the C-3 amine substituent)[4].
Caption: Logical workflow of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: One-Pot Synthesis via GBB Reaction
Objective: Synthesize a functionalized imidazo[1,2-a]pyrimidin-3-amine library.
-
Imine Formation: In a dry round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and the selected aldehyde (1.0 eq) in anhydrous methanol (0.2 M). Add Scandium(III) triflate (Sc(OTf)₃, 5 mol%) as a catalyst.
-
Causality: Sc(OTf)₃ acts as a water-tolerant, mild Lewis acid. It activates the carbonyl carbon of the aldehyde, accelerating nucleophilic attack by the exocyclic amine of the pyrimidine to drive Schiff base formation while suppressing unwanted side reactions.
-
-
Isocyanide Addition: Stir the mixture at room temperature for 30 minutes, then add the isocyanide (1.1 eq) dropwise.
-
Causality: Dropwise addition prevents the exothermic polymerization of the isocyanide. The isocyanide undergoes an α-addition to the activated imine, followed by a 5-exo-dig cyclization to construct the fused imidazole ring.
-
-
Reaction Completion & Validation: Heat the reaction to reflux for 4–12 hours.
-
Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC). The reaction is validated as complete when the distinct UV-active spot (254 nm) of the starting pyrimidine disappears. Confirm the crude mass via LC-MS to identify the
product peak.
-
-
Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (EtOAc/Hexane gradient).
Protocol 2: High-Throughput TR-FRET Kinase Assay
Objective: Evaluate the IC₅₀ of synthesized compounds against target kinases (e.g., c-Met or DYRK1A).
-
Reagent Preparation: Prepare the kinase domain, a biotinylated peptide substrate, and ATP in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Causality: DTT maintains a reducing environment to protect critical kinase cysteine residues from oxidation. Tween-20 is strictly required to prevent the synthesized compounds from forming colloidal aggregates, which cause false-positive promiscuous inhibition (PAINS).
-
-
Compound Incubation: Dispense the imidazo[1,2-a]pyrimidin-3-amine derivatives (10-point serial dilutions) into a 384-well microplate. Add the kinase solution and pre-incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows ATP-competitive inhibitors sufficient time to equilibrate and lock into the hinge-binding pocket before the enzymatic reaction begins.
-
-
Reaction Initiation: Add the ATP/substrate mixture to initiate phosphorylation. Incubate for 60 minutes.
-
Detection & Validation: Add the detection mixture containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).
-
Self-Validation: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 615 nm) relies on the proximity of the Eu-antibody and APC. Calculate the IC₅₀ using a 4-parameter logistic curve. The assay is only validated if the positive control (e.g., Staurosporine) yields an IC₅₀ within half a log of its historical average, and the plate Z'-factor is
.
-
Quantitative Structure-Activity Relationship (SAR) Data
The versatility of the imidazo[1,2-a]pyrimidine scaffold has led to the discovery of highly potent compounds across various therapeutic indications. The table below summarizes the biological evaluation of key derivatives identified in recent literature.
| Compound / Derivative | Primary Target | Biological Activity (IC₅₀) | Therapeutic Indication | Reference |
| Compound 22e (Imidazo-pyridine bioisostere) | c-Met Kinase | 3.9 nM | Oncology (EBC-1 Xenografts) | [2] |
| Compound 4c | CLK1 / DYRK1A | 0.7 µM / 2.6 µM | Neurological Disorders / Cancer | [5] |
| Compound 11e | B-Raf Kinase | 1.4 µM (MTT Assay) | Oncology (Lung Carcinoma) | [7] |
| Compound 24 | L. amazonensis (Amastigotes) | 6.63 µM | Infectious Disease (Leishmaniasis) | [4] |
Data Interpretation: The SAR data indicates that minor bioisosteric modifications (such as replacing the pyrimidine nitrogen with a C-F bond to mimic N-8 properties) can drastically shift the potency from the micromolar to the low nanomolar range, as seen with the c-Met inhibitor Compound 22e[2]. Furthermore, specific C-2 and C-3 substitutions exhibit dual-target capabilities, such as the simultaneous inhibition of DYRK1A and CLK1[5].
Conclusion
The imidazo[1,2-a]pyrimidin-3-amine scaffold is a highly modular, privileged pharmacophore that offers immense potential in drug discovery. By leveraging the atom-economical Groebke-Blackburn-Bienaymé multicomponent reaction, researchers can rapidly synthesize diverse libraries to probe complex biological targets. When coupled with stringent, self-validating biochemical assays like TR-FRET, this workflow provides a reliable engine for the discovery of next-generation kinase inhibitors and anti-parasitic agents.
References
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - ORCA - Cardiff University Source: cardiff.ac.uk URL:[Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC Source: nih.gov URL:[Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics Source: oceanomics.eu URL: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC Source: nih.gov URL: [Link]
-
Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ACS Publications Source: acs.org URL: [Link]
-
Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction - ResearchGate Source: researchgate.net URL: [Link]
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes | ACS Omega - ACS Publications Source: acs.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oceanomics.eu [oceanomics.eu]
- 6. researchgate.net [researchgate.net]
- 7. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidin-3-amine
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The Imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system of paramount importance in the field of drug discovery and development.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. Derivatives of this core have been investigated for their potential as anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory agents.[2] The structural rigidity of the fused ring system, combined with the specific arrangement of nitrogen atoms, provides a unique three-dimensional framework for molecular interactions with biological macromolecules. The 3-amino substituent, in particular, offers a key vector for chemical modification, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic properties to enhance its drug-like characteristics.
This technical guide provides an in-depth exploration of the core physicochemical properties of the parent compound, Imidazo[1,2-a]pyrimidin-3-amine. Understanding these fundamental properties is a critical first step in the rational design and development of novel therapeutics based on this versatile scaffold. For researchers, scientists, and drug development professionals, a comprehensive grasp of the solubility, lipophilicity (logP), and ionization constant (pKa) of this core molecule is essential for predicting its behavior in biological systems and for designing effective strategies for lead optimization.
Structural Features and Synthesis Overview
The core structure of Imidazo[1,2-a]pyrimidin-3-amine consists of a pyrimidine ring fused with an imidazole ring. The numbering of the heterocyclic system places the amino group at the 3-position.
While numerous methods exist for the synthesis of substituted imidazo[1,2-a]pyrimidines, a common and effective approach for generating 3-amino derivatives is the multicomponent reaction (MCR).[3][4] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for instance, provides a convergent and efficient route to this scaffold. This reaction typically involves the condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide.[3][4] The versatility of the GBB reaction allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyrimidine core, facilitating the exploration of structure-activity relationships (SAR).
Predicted Physicochemical Properties of Imidazo[1,2-a]pyrimidin-3-amine
Due to the limited availability of experimental data for the unsubstituted parent compound, the following physicochemical properties have been predicted using computational models. These values serve as a valuable starting point for experimental design and drug development programs.
| Property | Predicted Value | Prediction Tool |
| Molecular Weight | 134.14 g/mol | PubChem |
| logP | ~0.8 | PubChem (XLogP3) |
| Aqueous Solubility | Data not available; likely to be low to moderate. | - |
| pKa (most basic) | Data not available; expected to be in the range of a weak base. | - |
| Topological Polar Surface Area (TPSA) | 56.2 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: These are computationally derived estimates and should be confirmed by experimental determination.
Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5] Poor solubility can lead to low bioavailability and erratic absorption, hindering the development of an effective oral therapeutic. Therefore, the early assessment of solubility is a critical step in the drug discovery process. Two key types of solubility measurements are particularly relevant: kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This high-throughput screening method provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, mimicking the initial dissolution of a drug in the gastrointestinal tract.
This protocol outlines a common method for determining kinetic solubility by measuring the turbidity of a solution as the compound precipitates.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the turbidimetric kinetic solubility assay.
Step-by-Step Methodology:
-
Compound Stock Preparation: Prepare a 10 mM stock solution of Imidazo[1,2-a]pyrimidin-3-amine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solution with DMSO to create a range of concentrations.
-
Dispensing to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the dilution plate to a clear-bottomed 96-well assay plate.
-
Addition of Aqueous Buffer: Rapidly add a fixed volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well. This brings the final DMSO concentration to 1%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity reading is not significantly above the background (buffer with 1% DMSO).
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more accurate but lower-throughput measurement compared to kinetic solubility. This value is crucial for understanding the maximum concentration of a drug that can be achieved in solution under equilibrium conditions, which is relevant for formulation development and predicting oral absorption.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Imidazo[1,2-a]pyrimidin-3-amine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the solubility from the HPLC-UV data.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. Lipophilicity plays a key role in a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile. An optimal balance between lipophilicity and hydrophilicity is essential for good oral absorption and overall drug-like properties. For ionizable compounds, the distribution coefficient (logD) at a specific pH (usually physiological pH 7.4) is a more relevant parameter.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
This traditional method directly measures the partitioning of a compound between two immiscible phases.
Workflow for Shake-Flask logP/logD Determination
Caption: Workflow for the shake-flask logP/logD determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (at the desired pH for logD measurements).
-
Compound Addition: Dissolve a known amount of Imidazo[1,2-a]pyrimidin-3-amine in one of the phases.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a vial. Shake vigorously for a set period to facilitate partitioning, then allow the phases to separate completely.
-
Sampling: Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP (or logD) is the base-10 logarithm of this value.
Ionization Constant (pKa): Understanding Charge State at Physiological pH
The ionization constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a drug molecule, its pKa determines its charge state at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets. Imidazo[1,2-a]pyrimidin-3-amine is expected to have basic character due to the presence of the amino group and the nitrogen atoms in the heterocyclic rings.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Workflow for Potentiometric pKa Determination
Caption: Workflow for potentiometric pKa determination.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of Imidazo[1,2-a]pyrimidin-3-amine in a known volume of water or a suitable co-solvent system if the compound has low aqueous solubility.
-
Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to a low value (e.g., pH 2) with a standard acid (e.g., HCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added in small increments.
-
Data Plotting: Plot the measured pH values against the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at the half-equivalence point (the point at which half of the compound has been neutralized).
Chemical Stability: Ensuring Integrity and Shelf-Life
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and different pH values.
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies.
Workflow for Forced Degradation Study
Sources
Imidazo[1,2-a]pyrimidin-3-amine: The "Hidden Gem" of ATP-Mimetic Scaffolds
Topic: Imidazo[1,2-a]pyrimidin-3-amine as a Privileged Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the imidazo[1,2-a]pyridine scaffold (exemplified by Zolpidem) has long dominated the literature, its diaza-analogue, imidazo[1,2-a]pyrimidin-3-amine , represents an underutilized yet highly privileged structure in modern medicinal chemistry. This guide dissects the technical utility of this fused 5,6-bicyclic system, focusing on its role as a potent ATP-competitive kinase inhibitor and a tunable fluorophore.
The core value proposition of this scaffold lies in its synthetic accessibility via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and its structural homology to purines , allowing it to navigate the chemical space of kinases (CDK, PI3K, EGFR) with high ligand efficiency.
Structural Architecture & Pharmacophore Analysis[1]
The Purine Bioisostere
The imidazo[1,2-a]pyrimidine core is a direct bioisostere of purine (adenine). The additional nitrogen atom at position 8 (N8) significantly alters the electronic landscape compared to the pyridine analogue, increasing polarity and providing an additional hydrogen bond acceptor site critical for interacting with the hinge region of kinase domains.
Key Structural Features:
-
N1 & N8: Hydrogen bond acceptors.
-
C3-Amine: A versatile handle for derivatization (amides, ureas, sulfonamides) that can serve as a hydrogen bond donor or direct substituents into the hydrophobic back-pocket of enzymes.
-
C2-Position: Typically decorated with aryl groups to engage the gatekeeper residues.
Visualization: Pharmacophore Mapping
The following diagram illustrates the interaction potential of the scaffold within a typical kinase ATP-binding pocket.
Caption: Pharmacophore map of imidazo[1,2-a]pyrimidin-3-amine showing critical binding vectors for kinase inhibition.
Synthetic Masterclass: The Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3]
The most efficient route to 3-aminoimidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot, three-component reaction (3-CR) couples a 2-aminopyrimidine, an aldehyde, and an isocyanide.
Reaction Mechanism & Causality
Unlike standard condensations, the GBB reaction relies on the in situ formation of a Schiff base, followed by a [4+1] cycloaddition with the isocyanide.
Why it works:
-
Acid Catalysis: The protonation of the Schiff base (imine) increases its electrophilicity, facilitating the attack by the isocyanide carbon.
-
Non-Concerted Cyclization: The isocyanide attacks the imine to form a nitrilium ion intermediate, which is then trapped by the ring nitrogen of the pyrimidine to close the imidazole ring.
Experimental Protocol (Self-Validating)
Standard Operating Procedure for Bench Scientists.
Reagents:
-
Amine: 2-Aminopyrimidine (1.0 equiv)
-
Aldehyde: Benzaldehyde derivative (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride [NH4Cl] (10 mol%) for a greener approach.
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-aminopyrimidine and the aldehyde in MeOH (2 mL/mmol) in a sealed vial. Add the catalyst. Stir at room temperature for 15–30 minutes. Checkpoint: Solution may change color or become slightly turbid as the imine forms.
-
Isocyanide Addition: Add the isocyanide in one portion.
-
Reaction: Heat the mixture to 60°C (or use microwave irradiation at 80°C for 20 min). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The product is usually less polar than the starting amine but more polar than the aldehyde.
-
Work-up: Evaporate volatiles. If the product precipitates, filter and wash with cold ether. If not, purify via flash column chromatography (DCM/MeOH gradient).
Optimization Note: 2-Aminopyrimidines are less nucleophilic than 2-aminopyridines. If the reaction is sluggish, use a Lewis acid catalyst like Sc(OTf)3 or Gd(OTf)3 rather than mild Brønsted acids.
Caption: Operational workflow for the GBB synthesis of imidazo[1,2-a]pyrimidin-3-amines.
Medicinal Chemistry & SAR Insights
The "privileged" status of this scaffold arises from its ability to inhibit multiple kinase families depending on the substitution pattern.
Structure-Activity Relationship (SAR) Data
The table below summarizes key SAR trends for kinase inhibition (specifically CDK2 and EGFR models).
| Position | Substitution (R-Group) | Effect on Activity / Selectivity |
| C2 (Aryl) | Phenyl, 4-F-Phenyl | Essential for potency. Planar systems stack well in the ATP pocket. |
| C2 (Aryl) | Ortho-substitution | often reduces potency due to steric clash with the gatekeeper residue, unless the pocket is open. |
| C3 (Amine) | tert-Butylamino | Good for lipophilicity but can be metabolically labile. |
| C3 (Amine) | Acyl/Urea derivatives | significantly increases potency by adding H-bond donors/acceptors. Converts the amine into a "linker". |
| C6 (Ring) | Halogens (Br, I) | Allows for late-stage functionalization (Suzuki/Sonogashira) to reach the solvent-exposed region. |
Case Study: Kinase Inhibition
In the context of CDK2 inhibition , the imidazo[1,2-a]pyrimidine core orients the N1 and the C3-NH towards the hinge region (Glu81/Leu83 in CDK2).
-
Insight: Unlike the pyridine analog, the pyrimidine N8 can repel hydrophobic residues if the pocket is too tight, making this scaffold more selective for kinases with polar pockets in that region.
Beyond Drugs: Fluorescent Probes
This scaffold is not limited to therapy. The push-pull electronic system created by an electron-donating amine at C3 and the electron-withdrawing pyrimidine ring makes these molecules excellent fluorophores .
-
Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) is often observed when a Schiff base is formed at the C3 amine (e.g., condensation with salicylaldehyde).
-
Application: These derivatives act as "Turn-On" sensors for metal ions (Fe³⁺, Hg²⁺) or pH changes in biological imaging.
References
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1][2] European Journal of Organic Chemistry, 2019(42), 7007-7049. Link
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Link
-
Al-Qadi, I., et al. (2025).[3] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19, 48. Link
-
Güngör, T., et al. (2023).[4] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1076. Link
-
Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. Link
Sources
- 1. scielo.br [scielo.br]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyrimidin-3-amine Synthesis
Introduction: The Power of Multicomponent Reactions in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential. The efficient construction of this and related scaffolds is a critical task for synthetic chemists. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation to form a complex product, offer a superior alternative to traditional linear syntheses.[1][2] MCRs embody the principles of green chemistry through their high atom economy, operational simplicity, and the ability to rapidly generate vast libraries of structurally diverse molecules from simple starting materials.[3]
Among the most powerful isocyanide-based MCRs is the Groebke-Blackburn-Bienaymé (GBB) reaction. First reported independently by three research groups in 1998, the GBB reaction has become the premier method for synthesizing 3-aminoimidazo-fused heterocycles.[4][5] This guide provides an in-depth exploration of the GBB reaction, focusing specifically on its application for the synthesis of Imidazo[1,2-a]pyrimidin-3-amines, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for researchers and drug development professionals.
The Reaction Mechanism: A Stepwise View of Molecular Assembly
The elegance of the GBB reaction lies in its sequential, acid-catalyzed pathway that constructs the fused imidazole ring system in a single pot. The mechanism proceeds through three key stages:
-
Imine Formation: The reaction commences with the acid-catalyzed condensation of a 2-aminopyrimidine and an aldehyde. This step forms a reactive Schiff base (imine) intermediate, typically with the concurrent removal of a water molecule.
-
Nitrilium Ion Formation: The crucial isocyanide component then attacks the protonated, and thus activated, imine. This step is a formal [4+1] cycloaddition that generates a five-membered ring intermediate, often described as a nitrilium ion.
-
Aromatization: The final step is a rapid intramolecular cyclization followed by a 1,3-proton shift, which results in the aromatization of the newly formed imidazole ring, yielding the stable Imidazo[1,2-a]pyrimidin-3-amine product.[1][6]
The catalytic cycle relies on a Brønsted or Lewis acid to activate the carbonyl group of the aldehyde and the subsequent imine intermediate, rendering them sufficiently electrophilic for the nucleophilic attack by the isocyanide.[1][5]
Caption: The acid-catalyzed mechanism of the GBB reaction.
Optimized Protocol: Synthesis of a Model Imidazo[1,2-a]pyrimidin-3-amine
This section provides a robust, step-by-step procedure for the synthesis of a representative Imidazo[1,2-a]pyrimidin-3-amine derivative. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Objective: To synthesize N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-amine.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 95 | 1.0 | 1.0 |
| Furfural | C₅H₄O₂ | 96.08 | 96 | 1.0 | 1.0 |
| Cyclohexyl Isocyanide | C₇H₁₁N | 109.17 | 109 | 1.0 | 1.0 |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 19 | 0.1 | 0.1 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 200 | - | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 5 mL | - | - |
Required Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Nitrogen or Argon gas inlet
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware for work-up
-
Column chromatography setup
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-aminopyrimidine (95 mg, 1.0 mmol), furfural (96 mg, 1.0 mmol), anhydrous sodium sulfate (200 mg), and methanol (5 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol) to the mixture.
-
Imine Formation: Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 1 hour. The formation of the imine can be monitored by TLC.
-
Isocyanide Addition: After 1 hour, add cyclohexyl isocyanide (109 mg, 1.0 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Progression: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane/Ethyl Acetate mobile phase) until the starting materials are consumed (typically 3-6 hours). For less reactive substrates, the mixture can be gently heated to 50-60 °C to accelerate the reaction.[7]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the resulting crude oil in dichloromethane (DCM, 20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Imidazo[1,2-a]pyrimidin-3-amine product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidin-3-amine via Groebke-Blackburn-Bienaymé Reaction
[1]
Introduction & Scientific Rationale
The Imidazo[1,2-a]pyrimidin-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for varying kinase inhibitors (e.g., p38 MAP kinase), GABA-A receptor ligands, and anti-infective agents.
Traditional synthesis often involves multi-step procedures with harsh conditions (refluxing in toxic solvents like DMF or toluene) and poor atom economy. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][3][4]
Why Microwave Irradiation?
-
Dielectric Heating: The polar transition states in the GBB reaction (specifically the iminium intermediate) couple efficiently with microwave irradiation, leading to rapid superheating and accelerated reaction kinetics.
-
Green Chemistry: This protocol utilizes Ethanol (EtOH) as a solvent and reduces reaction times from 12+ hours (thermal reflux) to under 20 minutes.
-
Yield Improvement: Rapid heating minimizes the formation of side products common in prolonged thermal variations, such as aldehyde oxidation or isocyanide polymerization.
Mechanistic Principles
The synthesis is a one-pot, three-component reaction (3-CR) involving:
The mechanism proceeds via a [4+1] cycloaddition pathway.[7] The initial condensation of the amine and aldehyde forms a Schiff base (imine), which is protonated by the acid catalyst. The isocyanide then undergoes an
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyrimidines.[6][7][8]
Experimental Optimization
The choice of catalyst and solvent is critical for reproducibility. While Lewis acids like Scandium Triflate (
Table 1: Catalyst & Solvent Screening (Microwave @ 120°C, 15 min)
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Notes |
| 1 | None | EtOH | < 15% | Reaction stalls at imine stage. |
| 2 | EtOH | 78% | Good "Green" baseline. Easy workup. | |
| 3 | DCM/MeOH | 92% | Highest Yield. Expensive catalyst. | |
| 4 | MeOH | 88% | Good balance of cost/yield. | |
| 5 | EtOH | 82% | Eco-friendly; solid catalyst removal is easy. | |
| 6 | MeOH | 85% | Effective but safety concerns with perchlorates. |
Recommendation: For general library synthesis, Method 3 (
Standardized Protocol (Method A: Green/Robust)
Objective: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine.
Reagents:
-
2-Aminopyrimidine (1.0 mmol, 95 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
tert-Butyl isocyanide (1.1 mmol, 91 mg)
-
Catalyst: Ammonium Chloride (
) (0.2 mmol, 10 mg) OR Acetic Acid (2 drops) -
Solvent: Ethanol (EtOH) (2.0 mL)
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
-
10 mL Pyrex microwave vial with crimp cap/septum.
Step-by-Step Procedure:
-
Pre-mixing: In a 10 mL microwave vial, dissolve 2-aminopyrimidine and benzaldehyde in 2.0 mL of EtOH.
-
Activation: Add the catalyst (
or ). Stir at room temperature for 1 minute to initiate imine formation. -
Addition: Add tert-butyl isocyanide via syringe. Cap the vial immediately.
-
Irradiation: Program the microwave reactor:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (High absorption setting)
-
-
Workup:
-
Cool the vial to room temperature (air jet cooling).
-
If precipitate forms: Filter the solid, wash with cold EtOH, and dry. This is often pure product.
-
If solution remains clear: Evaporate solvent under reduced pressure.[8] Dissolve residue in EtOAc, wash with
(sat. aq.) and brine. Dry over .
-
-
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient, typically 7:3).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Quality Control & Troubleshooting
Validation Metrics (Self-Validating System)
To confirm the formation of the Imidazo[1,2-a]pyrimidin-3-amine core, look for these specific signals:
-
1H NMR (CDCl3):
-
Disappearance of Aldehyde: The aldehyde proton peak (~10 ppm) must be absent.
-
NH Signal: A broad singlet around 2.5–5.0 ppm (depending on solvent/concentration) corresponding to the secondary amine (-NH-R) formed from the isocyanide.
-
Aromatic Shift: The pyrimidine ring protons will shift downfield due to the fusion with the imidazole ring.
-
-
LC-MS:
-
Look for the parent ion
.[9] -
Calculation: MW(Amine) + MW(Aldehyde) + MW(Isocyanide) - MW(
). -
Example: 95 + 106 + 83 - 18 = 266. Check for m/z = 267.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Aldehyde | Inefficient Imine formation | Increase catalyst loading or stir amine+aldehyde for 10 mins before adding isocyanide. |
| Product is Sticky/Oil | Incomplete crystallization | Triturate with diethyl ether or cold pentane to induce precipitation. |
| Pressure Spike in MW | Decomposition of Isocyanide | Reduce temperature to 100°C and extend time to 25 mins. Ensure vial is not overfilled (>70%). |
| Side Products | Aldehyde oxidation | Purify aldehyde prior to use (wash with base or distill). |
References
-
General Review of GBB Reaction: Devi, N., Singh, R., & Rawal, R. K. (2022). Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles. Journal of Heterocyclic Chemistry.
-
Catalyst Optimiz
): Ireland, S., Tye, H., & Whittaker, M. (2003). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions. Tetrahedron Letters. -
Green Chemistry Protocol (
): Shaabani, A., et al. (2008). Ammonium chloride-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters. (Adapted for Pyrimidines).[5][6][8][9][10][11] -
Mechanism & Medicinal Relevance: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.
Sources
- 1. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
In vitro anticancer screening of Imidazo[1,2-a]pyrimidin-3-amine derivatives
Application Note: Strategic Profiling of Imidazo[1,2-a]pyrimidin-3-amine Derivatives
Executive Summary & Scientific Rationale
The Imidazo[1,2-a]pyrimidin-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP. This bioisosterism allows derivatives to interact potently with the ATP-binding pockets of various kinases (e.g., CDKs, PI3K, mTOR) and, via distinct substitution patterns, the colchicine-binding site of tubulin.
This guide provides a rigorous, self-validating workflow for screening these derivatives. Unlike generic screening protocols, this workflow addresses the specific "fork in the road" often observed with this scaffold: distinguishing between kinase-driven G1/S arrest and tubulin-driven G2/M arrest .
Experimental Workflow Logic
The following flowchart illustrates the decision matrix for profiling these derivatives.
Figure 1: Strategic Screening Workflow. Note the divergence at "Phenotypic Deconvolution" based on cell cycle arrest patterns common to this scaffold.
Phase I: Compound Management & Solubility
Imidazo[1,2-a]pyrimidines are planar, aromatic, and lipophilic. Poor solubility is the primary cause of false negatives (compound crashes out) or false positives (aggregates cause non-specific toxicity).
Protocol:
-
Stock Preparation: Dissolve neat compound in 100% DMSO to reach 10 mM .
-
Visual QC: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
-
Working Solution: Dilute stock into culture medium immediately prior to use.
-
Critical Threshold: Final DMSO concentration in the assay well must be ≤ 0.5% (v/v) to prevent vehicle toxicity.
-
Phase II: Primary Cytotoxicity Screening
For high-throughput screening (HTS) of this scaffold, CellTiter-Glo® (ATP quantitation) is recommended over MTT due to higher sensitivity and fewer pipetting steps (reducing error). For academic labs with budget constraints, SRB (Sulforhodamine B) is the NCI-60 standard and is superior to MTT for linearity.
Method A: CellTiter-Glo® (Luminescent ATP Assay)[1]
-
Objective: Quantify viable cells based on metabolic activity (ATP levels).
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
Step-by-Step Protocol:
-
Seeding: Plate 3,000–5,000 cells/well in 384-well opaque white plates (25 µL volume).
-
Equilibration: Incubate cells for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Treatment: Add 5 µL of 6x compound solution.
-
Incubation: 72 hours.
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 30 µL CellTiter-Glo® reagent.
-
Orbit shaker: 2 mins (induce lysis).
-
Incubate: 10 mins (stabilize signal).
-
Measure Luminescence (Integration time: 0.5–1 sec).
-
Data Analysis & Validation (Z-Factor)
To validate the assay quality before proceeding to IC50, calculate the Z-Factor.
| Parameter | Formula | Acceptance Criteria |
| Z-Factor | $Z = 1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| % Inhibition | Hits defined as >50% inhibition. |
-
: Standard Deviation;
: Mean; : Positive Control; : Negative Control.
Phase III: Phenotypic Deconvolution (Flow Cytometry)
This is the critical step for Imidazo[1,2-a]pyrimidines. You must determine if the compound acts as a Kinase Inhibitor or a Tubulin Inhibitor .
-
Kinase Inhibitors (e.g., CDK2/4/6): Typically cause G1/S arrest .[3][4]
-
Tubulin Inhibitors (Colchicine site): Cause G2/M arrest (mitotic catastrophe).
Protocol: Cell Cycle Analysis (PI Staining)
-
Treatment: Treat cells (e.g., HeLa) with compound at 2x IC50 for 24 hours.
-
Harvesting: Trypsinize cells; wash with PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
-
Staining:
-
Wash cells with PBS (2x).
-
Resuspend in 500 µL staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .
-
-
Incubation: 30 mins at 37°C in the dark.
-
Acquisition: Flow Cytometer (excitation 488 nm, emission ~617 nm). Collect 10,000 events.
Interpretation:
-
G0/G1 Peak (2N DNA): High in CDK inhibitor treated cells.
-
G2/M Peak (4N DNA): High in Tubulin inhibitor treated cells.
Phase IV: Mechanistic Confirmation
Based on Phase III results, execute one of the following branches.
Branch A: Tubulin Polymerization Assay (If G2/M Arrest)
Imidazo[1,2-a]pyrimidines often bind the colchicine site, preventing microtubule assembly.
-
Reagent: Purified porcine brain tubulin (>99%) in PEM buffer containing GTP and DAPI (fluorescence reporter).
-
Setup: Pre-warm 96-well black plate to 37°C.
-
Reaction: Mix Tubulin solution + Compound (10 µM).
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins at 37°C.
-
Result:
-
Polymerization Inhibitor: Flat line (suppressed Vmax).
-
Stabilizer (Taxol-like): Rapid onset, higher plateau.
-
Branch B: Kinase Profiling (If G1/S Arrest)
If the compound arrests G1, screen against a panel of CDKs (1, 2, 4, 6, 9) and PI3K.[1]
-
Assay: ADP-Glo™ (Promega) or similar radiometric assay.
-
Mechanism: Detects ADP generated from the kinase reaction.
-
Result: Construct selectivity profile (e.g., "Kinome Tree") to determine off-target effects.
Apoptosis Pathway Visualization
Regardless of the upstream target (Kinase or Tubulin), the lethal endpoint is usually apoptosis.
Figure 2: The intrinsic apoptotic cascade triggered by effective hits. Western Blotting should confirm cleavage of Caspase-3 and PARP.
References
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[5][2][6][7][8] Nature Reviews Cancer, 6, 813–823. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Kamel, M. M., et al. (2016). Imidazo[1,2-a]pyridine/pyrimidine derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 124, 668-688. Link
-
Gozgit, J. M., et al. (2016). Potent activity of ponatinib against kinases implicated in the pathogenesis of hematologic malignancies. Molecular Cancer Therapeutics, 10(11), 2006-2007. (Context for kinase profiling protocols). Link
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. revvity.co.jp [revvity.co.jp]
Application Note: Antimicrobial Susceptibility Testing of Imidazo[1,2-a]pyrimidin-3-amine Derivatives
[1][2][3][4]
Abstract
The imidazo[1,2-a]pyrimidin-3-amine scaffold represents a privileged structure in medicinal chemistry, acting as a purine isostere with demonstrated potential in inhibiting bacterial DNA gyrase and cell wall synthesis. This Application Note provides a rigorous, standardized protocol for determining the in vitro antimicrobial susceptibility of these small molecules. We detail the critical pre-analytical handling of hydrophobic amine derivatives, define a CLSI-compliant Broth Microdilution methodology, and provide a framework for differentiating bacteriostatic versus bactericidal activity.
Introduction & Mechanistic Basis[4][5]
The Chemical Scaffold
Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that mimic the structure of purine bases (adenine and guanine). The 3-amine functionality is critical; it serves as a hydrogen bond donor/acceptor capable of interacting with specific residues in the ATP-binding pockets of bacterial kinases or the ATPase domain of DNA gyrase (GyrB).
Why Specific Protocols are Required
Unlike hydrophilic antibiotics (e.g., beta-lactams), Imidazo[1,2-a]pyrimidin-3-amine derivatives often exhibit:
-
Low Aqueous Solubility: Requiring precise DMSO management to prevent compound precipitation during dilution.
-
pH Sensitivity: The amine group (
) can protonate in acidic media, altering potency. -
Purine Mimicry: Requiring defined cation-adjusted media to prevent false resistance due to ion competition.
Mechanism of Action (Hypothesis)
The following diagram illustrates the proposed pathway where the scaffold competes with ATP, leading to the inhibition of essential bacterial replication machinery.
Figure 1: Proposed Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor targeting bacterial topoisomerases.
Pre-Analytical Considerations
Compound Preparation & Solubility
-
Solvent: Dissolve the solid Imidazo[1,2-a]pyrimidin-3-amine in 100% Dimethyl Sulfoxide (DMSO). Avoid water or ethanol for stock solutions to prevent hydrolysis or precipitation.
-
Stock Concentration: Prepare a master stock at 10 mg/mL (or 100x the highest desired test concentration).
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the amine functionality.
Media Formulation
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Calcium: 20–25 mg/L
-
Magnesium: 10–12.5 mg/L
-
Rationale: Divalent cations are essential for the outer membrane stability of P. aeruginosa and the activity of aminoglycoside controls.
Protocol 1: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.
Materials
-
96-well microtiter plates (U-bottom, untreated polystyrene).
-
CAMHB media.
-
Standardized bacterial inoculum (0.5 McFarland).[1]
-
Positive Control Antibiotic (e.g., Ciprofloxacin).
Workflow Diagram
Figure 2: High-throughput MIC determination workflow.
Step-by-Step Procedure
-
Plate Layout:
-
Columns 1–10: Test Compound (Serial 2-fold dilution).
-
Column 11: Growth Control (Bacteria + Media + Solvent Vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Compound Dilution (The "2x" Method):
-
Prepare the compound at 2x the desired final concentration in CAMHB.
-
Critical Step: Ensure the DMSO concentration in this 2x solution does not exceed 2%. When mixed with bacteria (1:1), the final DMSO will be 1%, which is generally non-toxic to standard strains.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension (
CFU/mL) from a fresh overnight culture. -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the 2x Compound solution to wells.
-
Add 50 µL of the diluted Inoculum to wells.
-
Final System: Compound at 1x, Bacteria at
CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 35°C ± 2°C for 16–20 hours in ambient air.
-
Data Interpretation
-
MIC Definition: The lowest concentration of the imidazo[1,2-a]pyrimidin-3-amine that completely inhibits visible growth (no turbidity or pellet).
-
Trailing Endpoints: If a "haze" persists, read the MIC at the point of
reduction compared to the growth control.
Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Objective: Determine if the imidazo[1,2-a]pyrimidin-3-amine kills bacteria (bactericidal) or merely pauses growth (bacteriostatic).
Procedure
-
Setup: Prepare tubes with CAMHB containing the compound at 4x MIC .
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto agar. Incubate overnight.
-
Counting: Count colonies to determine CFU/mL.
Analysis Criteria
| Outcome | Log10 Reduction (24h) | Interpretation |
| Bacteriostatic | < 3 Log10 | Inhibits growth but does not kill >99.9% of inoculum. |
| Bactericidal | Kills >99.9% of the initial inoculum. |
Quality Control & Troubleshooting
To ensure data integrity (Trustworthiness), every assay must include reference strains with known MIC ranges.
| Organism | ATCC Strain | Expected Ciprofloxacin MIC (µg/mL) | Purpose |
| S. aureus | 29213 | 0.12 – 0.5 | Gram-positive control |
| E. coli | 25922 | 0.004 – 0.015 | Gram-negative control |
| P. aeruginosa | 27853 | 0.25 – 1.0 | Permeability/Efflux control |
Common Failure Modes:
-
Precipitation: If the compound crashes out of solution (visible crystals), the MIC is invalid. Remedy: Check solubility limits; reduce the starting concentration range.
-
Skipped Wells: Growth observed at high concentrations but not low ones. Remedy: Technical error in pipetting or contamination; repeat assay.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. [Link]
-
Rival, Y., et al. (1992). "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 27(9), 957-964. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). "Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution." Clinical Microbiology and Infection, 9(8), ix-xv. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Application Notes and Protocols: Characterizing Imidazo[1,2-a]pyrimidin-3-amine as a Kinase Inhibitor
Introduction: The Rise of Imidazo-Fused Scaffolds in Kinase Inhibition
The protein kinase family, comprising over 500 members, represents a cornerstone of cellular signaling and, consequently, a major focus for therapeutic intervention in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures. The imidazo[1,2-a]pyrimidine core, an isostere of the adenine ring of ATP, is of particular interest due to its ability to mimic hinge-region binding interactions in the kinase active site. This structural feature provides a robust foundation for the design of potent and selective kinase inhibitors.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize compounds based on the Imidazo[1,2-a]pyrimidin-3-amine scaffold as kinase inhibitors. We will delve into the causality behind experimental choices, from initial biochemical screening to cell-based validation, ensuring a robust and self-validating workflow.
PART 1: Foundational Biochemical Assays for Initial Hit Identification and Potency Determination
The initial characterization of a potential kinase inhibitor involves determining its direct effect on the catalytic activity of a purified kinase. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase.[5] The choice of assay technology is critical and depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate.
Luminescence-Based Assays: A High-Throughput Screening Workhorse
Luminescence-based assays are a popular choice for primary screening due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format.[2] These assays typically quantify kinase activity by measuring the depletion of ATP or the generation of ADP.[1]
a) Kinase-Glo® Luminescent Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[6][7][8] A proprietary thermostable luciferase (UltraGlow™ Luciferase) utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal.[7] The signal is inversely proportional to kinase activity; high kinase activity results in low luminescence, and vice versa.[1][8]
Causality Behind the Choice: The Kinase-Glo® assay is an excellent choice for initial high-throughput screening (HTS) of an Imidazo[1,2-a]pyrimidin-3-amine compound library. Its simplicity and robustness allow for rapid identification of "hits" that inhibit the target kinase. The assay is compatible with a wide range of kinases and substrates.[6][7]
b) ADP-Glo™ Kinase Assay:
In contrast to Kinase-Glo®, the ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[1][9] This is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is subsequently used by a luciferase to generate a luminescent signal.[9] In this case, the luminescent signal is directly proportional to kinase activity.[1]
Causality Behind the Choice: The ADP-Glo™ assay is particularly useful for kinases with low ATP consumption rates or when assaying at high ATP concentrations, which can be necessary to overcome ATP-competitive inhibitors. This can provide a more sensitive readout under these conditions compared to measuring ATP depletion.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a typical luminescence-based kinase inhibitor assay.
Protocol 1: Kinase-Glo® IC50 Determination for Imidazo[1,2-a]pyrimidin-3-amine Derivatives
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized for each kinase target.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare a serial dilution of the Imidazo[1,2-a]pyrimidin-3-amine test compound in 100% DMSO, then dilute into the kinase reaction buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time may need to be optimized.
-
Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based Assays: Probing with Light
Fluorescence-based assays offer another robust platform for kinase inhibitor characterization, often with the advantage of being less susceptible to interference from colored or fluorescent compounds.
a) Homogeneous Time-Resolved Fluorescence (HTRF®):
HTRF® is a TR-FRET (Time-Resolved Förster Resonance Energy Transfer) technology that measures the phosphorylation of a substrate.[10][11] The assay uses a substrate (often biotinylated) and a phospho-specific antibody.[11][12] The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the substrate is detected with an acceptor fluorophore (e.g., XL665 or d2) often via a streptavidin linkage.[10][12] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.[10]
Causality Behind the Choice: HTRF® is highly suitable for detailed mechanistic studies and for screening in complex sample types like cell lysates due to its time-resolved detection, which minimizes background fluorescence.[11] This makes it a valuable tool for validating hits from a primary screen.
b) AlphaLISA®/AlphaScreen®:
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that come into close proximity (within ~200 nm) when a specific binding event occurs.[13][14] Excitation of the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[13] For kinase assays, one bead can be conjugated to an antibody that captures the substrate, and the other to a phospho-specific antibody.[15]
Causality Behind the Choice: A key advantage of AlphaLISA® is its ability to detect interactions over a larger distance than traditional FRET, making it well-suited for assays involving large protein substrates or protein-protein interaction studies.[13]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. promega.com [promega.com]
- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Comprehensive Guide to Evaluating Imidazo[1,2-a]pyrimidin-3-amine Efficacy with Cell-Based Assays
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The Imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This versatile heterocyclic structure has demonstrated a broad spectrum of therapeutic potential, including applications as anti-inflammatory, antimicrobial, and anxiolytic agents.[1] Notably, derivatives of the related Imidazo[1,2-a]pyridine scaffold have been investigated as potent kinase inhibitors, anticancer agents, and treatments for tuberculosis, establishing this chemical class as a fertile ground for drug discovery.[2][3][4]
The efficacy of novel Imidazo[1,2-a]pyrimidin-3-amine derivatives, particularly in oncology, is often linked to their ability to modulate critical cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis). Therefore, a systematic and multi-faceted approach using robust cell-based assays is essential to accurately characterize their biological activity, elucidate their mechanism of action, and validate their therapeutic potential.
This guide provides a series of detailed protocols and expert insights for constructing a comprehensive efficacy testing cascade, moving from initial cytotoxicity screening to in-depth mechanistic studies.
Guiding Principle: From "If" to "How"—A Logical Assay Cascade
A successful compound evaluation workflow does not merely generate data; it answers a series of logical questions. Our approach is designed to first determine if a compound has a cytotoxic or anti-proliferative effect and then to uncover how it achieves this effect.
Caption: A logical workflow for characterizing Imidazo[1,2-a]pyrimidin-3-amine efficacy.
Primary Assay: Assessing Cellular Viability and Cytotoxicity
The initial step is to determine the concentration-dependent effect of the compound on the overall health and metabolic activity of a cancer cell line. The MTT assay is a robust, colorimetric method ideal for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.[6]
Protocol: MTT Cell Viability Assay
Materials:
-
MTT reagent (5 mg/mL in sterile PBS, store at -20°C).[7]
-
Solubilization Solution (e.g., 0.01 M HCl with 10% SDS, or DMSO).[8]
-
96-well flat-bottom cell culture plates.
-
Appropriate cancer cell line and complete culture medium.
-
Multichannel pipette and plate reader (570 nm measurement, >650 nm reference).[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrimidin-3-amine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well.[7][8] To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background signals.[5]
Data Analysis:
-
Subtract the absorbance of the "medium-only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| MTT Final Concentration | 0.5 mg/mL |
| Formazan Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 - 590 nm |
Secondary Assays: Uncovering the Mechanism of Cell Death
Once an IC₅₀ value is established, the next critical step is to determine how the compound is killing the cells. The primary mechanisms are typically apoptosis or necrosis. The following assays can distinguish between these pathways.
Caspase-Glo® 3/7 Assay: Detecting Apoptotic Execution
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[9] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is directly proportional to caspase activity.[9][10] The "add-mix-measure" format makes it ideal for high-throughput analysis.[9][10]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[11]
-
White-walled, opaque 96-well plates (for luminescence).
-
Cells treated with the compound at relevant concentrations (e.g., 1x and 5x IC₅₀).
-
Luminometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound and controls as described for the MTT assay. Use 100 µL final volume per well.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[11]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the luminescence of the "no-cell" blank from all readings.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates apoptosis induction.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptotic Stages
Principle: This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues on early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[14] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Protocol: Annexin V/PI Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar).
-
1X Binding Buffer (provided in kit).
-
Propidium Iodide (PI) solution.
-
Cold PBS.
-
Flow cytometry tubes and a flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates. Include both adherent and floating cells during harvest.
-
Cell Harvesting: Harvest cells (approx. 1-5 x 10⁵) and wash them twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples by flow cytometry within one hour. Use FITC and PI single-color controls for compensation.
Data Analysis:
-
Use flow cytometry software to gate the cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
-
Quantify the percentage of cells in each quadrant to determine the extent and stage of apoptosis induced by the compound.
Tertiary Assays: Pathway and Target Validation
If apoptosis is confirmed, the next steps are to investigate how the compound disrupts cell cycle progression and to validate its effect on specific signaling pathways, which is particularly relevant if the compound is a suspected kinase inhibitor.
Cell Cycle Analysis by PI Staining
Principle: Propidium iodide stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. Treatment with an effective compound may cause arrest at a specific checkpoint (e.g., G2/M arrest). Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[15]
Protocol: Cell Cycle Analysis
Materials:
-
Cold 70% Ethanol.
-
PBS.
-
PI staining solution (e.g., 20 µg/mL PI and 10 µg/mL RNase A in PBS).[16]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ treated and control cells. Wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[15]
-
Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[17]
-
Washing: Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.[17]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second, higher peak represents cells in the G2/M phase (4N DNA content).
-
The area between the two peaks represents cells in the S phase (DNA synthesis).
-
Quantify the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
Western Blotting: Probing Key Signaling Pathways
Principle: Many Imidazo-based compounds function as kinase inhibitors.[18][19] Western blotting is a powerful technique to assess the activity of a signaling pathway by measuring the phosphorylation status of key proteins.[20][21] By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-Akt vs. total Akt), one can determine if a compound inhibits the upstream kinase responsible for that phosphorylation.
Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.
Protocol: Western Blot Analysis of Protein Phosphorylation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.[20]
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[20] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[20][22]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Apply ECL reagent and capture the chemiluminescent signal with an imaging system.[20]
-
Stripping and Reprobing (Optional): The blot can be stripped and reprobed with an antibody for a loading control (e.g., β-actin) or the total protein counterpart.
Data Analysis:
-
Use densitometry software to quantify the band intensity for both the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized values across different treatment conditions to determine if the compound reduces protein phosphorylation, indicating target engagement and pathway inhibition.
References
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol. [Link]
-
MTT Assay Protocol. Cyrusbioscience. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. [Link]
-
Annexin V FITC and PI Rev 3. KUMC. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Caspas-Glo 3/7 Assay. Reaction Biology. [Link]
-
Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]
-
Strategies for target and pathway engagement in cellular assays. Aurelia Bioscience. [Link]
-
Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
-
Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. National Center for Biotechnology Information. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 11. promega.com [promega.com]
- 12. kumc.edu [kumc.edu]
- 13. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 14. Annexin V-FITC Kit Protocol [hellobio.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. inits.at [inits.at]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
Application Notes & Protocols: Western Blot Analysis of Cells Treated with Imidazo[1,2-a]pyrimidin-3-amine
Authored by: Senior Application Scientist
Introduction: Unraveling the Cellular Impact of Imidazo[1,2-a]pyrimidin-3-amine
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Imidazo[1,2-a]pyrimidin-3-amine, as a member of this class, holds significant potential for therapeutic development. Understanding its mechanism of action at the cellular level is paramount for advancing its preclinical and clinical evaluation.
Western blotting, or immunoblotting, is an indispensable technique for elucidating the effects of a compound on cellular signaling pathways.[4][5] This method allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation, which are critical for signal transduction.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Western blot analysis to investigate the cellular response to Imidazo[1,2-a]pyrimidin-3-amine treatment. We will delve into detailed protocols, from sample preparation to data interpretation, and explore the rationale behind key experimental choices.
Core Principles of Western Blot Analysis
Western blotting is a multi-step process that enables the identification and semi-quantification of specific proteins within a complex mixture, such as a cell lysate.[7][8][9] The fundamental principle involves the separation of proteins by size, their transfer to a solid support, and subsequent detection using specific antibodies.[8][9]
The workflow can be broken down into the following key stages:
-
Sample Preparation: Extraction of proteins from cells treated with Imidazo[1,2-a]pyrimidin-3-amine.
-
Protein Quantification: Determination of the total protein concentration in each sample to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separation of proteins based on their molecular weight.[10][11]
-
Protein Transfer: Transfer of the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probing the membrane with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to a detectable enzyme.
-
Signal Detection: Visualization of the protein of interest using a chemiluminescent or fluorescent substrate.[7][12]
The following diagram illustrates the general workflow of a Western blot experiment.
Caption: General workflow for Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and Treatment
The choice of cell line is critical and should be based on the biological question being addressed. For instance, if investigating the anti-inflammatory properties of Imidazo[1,2-a]pyrimidin-3-amine, a macrophage cell line like RAW 264.7 might be appropriate. For anticancer studies, relevant cancer cell lines should be selected.
Protocol:
-
Culture the chosen cell line in the appropriate medium and conditions until they reach approximately 70-80% confluency.
-
Prepare a stock solution of Imidazo[1,2-a]pyrimidin-3-amine in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of Imidazo[1,2-a]pyrimidin-3-amine for the desired time points. Include a vehicle-only control (e.g., DMSO).
Part 2: Protein Extraction
The goal of this step is to efficiently lyse the cells and solubilize the proteins while preventing their degradation. RIPA (Radioimmunoprecipitation assay) buffer is a common choice as it effectively lyses both cytoplasmic and nuclear membranes.[13]
Protocol for Adherent Cells: [13][14]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13][14]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[16]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protocol for Suspension Cells: [13][14]
-
Following treatment, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.[13]
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[13]
-
Resuspend the cell pellet in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant.
Part 3: Protein Quantification
Accurate protein quantification is essential for ensuring that equal amounts of protein are loaded into each well of the gel, which is a prerequisite for reliable semi-quantitative analysis.[17] The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for this purpose.[18][19][20]
BCA Protein Assay Protocol: [18][19][20][21][22]
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).[19]
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.[18][19]
-
In a 96-well microplate, add a small volume (e.g., 1-2 µL) of each standard and unknown sample in triplicate.[19][20]
-
Add the BCA working reagent to each well and mix thoroughly.[19][20]
-
Measure the absorbance at 562 nm using a microplate reader.[19][20]
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Part 4: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight.[10][11] The percentage of acrylamide in the gel determines the resolution of proteins of different sizes.
-
Prepare the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.[10][25]
-
Assemble the gel casting apparatus and pour the separating gel with the appropriate acrylamide concentration.[10] Overlay with water or isopropanol to create a sharp interface.
-
After the separating gel has polymerized, pour the stacking gel and insert the comb to create the sample wells.[10]
-
Once the stacking gel has set, place the gel in the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Load equal amounts of protein (typically 10-30 µg) into each well.[26] Also, load a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[10]
Part 5: Protein Transfer
This step involves the electrophoretic transfer of proteins from the gel onto a solid-phase membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.
Protocol:
-
Pre-soak the sponges, filter papers, and PVDF membrane in transfer buffer. If using PVDF, activate it first in methanol.
-
Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Place the transfer stack in the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage. The time and power settings will depend on the size of the proteins and the specific transfer system.
Part 6: Immunodetection
This is the most specific part of the Western blot, where antibodies are used to detect the protein of interest.
-
After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[25] The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[27]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Part 7: Signal Detection
The most common method for signal detection is enhanced chemiluminescence (ECL).[7][9][12] The HRP enzyme on the secondary antibody catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured on X-ray film or with a digital imager.[8][9]
Protocol: [12]
-
Prepare the ECL substrate by mixing the two components according to the manufacturer's instructions.[12]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[12]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.
Analysis of Cellular Signaling Pathways
Based on the known biological activities of imidazo[1,2-a]pyrimidine derivatives, several key signaling pathways are prime candidates for investigation following treatment with Imidazo[1,2-a]pyrimidin-3-amine. These include pathways involved in cell proliferation, survival, and apoptosis.
Potential Target Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[28] Dysregulation of this pathway is a hallmark of many cancers.[28] Western blot analysis can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473 and Thr308) and mTOR.[27][29]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] The phosphorylation status of ERK1/2 (p44/42 MAPK) is a key indicator of pathway activation.[30][31]
-
Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Key markers of apoptosis that can be detected by Western blot include the cleavage of caspase-3 and PARP.[32]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and potential points of analysis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Data Presentation and Interpretation
Example Data Table:
| Treatment Group | p-Akt (Ser473) / Total Akt (Relative Densitometry) | Cleaved Caspase-3 / Total Caspase-3 (Relative Densitometry) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Imidazo[1,2-a]pyrimidin-3-amine (1 µM) | 0.75 ± 0.06 | 1.52 ± 0.11 |
| Imidazo[1,2-a]pyrimidin-3-amine (5 µM) | 0.42 ± 0.04 | 2.89 ± 0.23 |
| Imidazo[1,2-a]pyrimidin-3-amine (10 µM) | 0.18 ± 0.03 | 4.76 ± 0.35 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and ***p < 0.001 compared to the vehicle control.
Interpretation:
The hypothetical data in the table suggests that Imidazo[1,2-a]pyrimidin-3-amine inhibits the phosphorylation of Akt in a dose-dependent manner, indicating a potential inhibitory effect on the PI3K/Akt signaling pathway. Concurrently, the compound induces the cleavage of caspase-3, a key executioner caspase in apoptosis. This suggests that the observed inhibition of the pro-survival PI3K/Akt pathway may be linked to the induction of apoptosis.
Conclusion and Future Directions
Western blot analysis is a powerful and versatile tool for elucidating the cellular mechanisms of action of novel compounds like Imidazo[1,2-a]pyrimidin-3-amine. By following the detailed protocols and considering the appropriate signaling pathways for investigation, researchers can gain valuable insights into the compound's effects on protein expression and phosphorylation. The data generated from these experiments are critical for guiding further drug development efforts. Future studies could involve immunoprecipitation to investigate protein-protein interactions and the use of more specific inhibitors to further dissect the signaling cascades affected by Imidazo[1,2-a]pyrimidin-3-amine.
References
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Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
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Wako. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
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Azure Biosystems. (n.d.). Chemiluminescent Western Blot Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
protocols.io. (2022, February 24). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Total Protein Extraction by RIPA Protocol. Retrieved from [Link]
-
Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Isolation of Protein from Cultured Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. Retrieved from [Link]
-
REPROCELL. (n.d.). Total Protein Extraction from Cells Cultured in Alvetex® Scaffold in 3D. Retrieved from [Link]
-
Bio-Rad. (2018, June 12). Best Practices for the Best Western Blots. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
iGEM. (2016, October 4). SDS-PAGE for protein electrophoresis. Retrieved from [Link]
-
Journal of Molecular Structure. (2025, August 7). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Retrieved from [Link]
-
PMC. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of the PI3K/AKT/mTORC1 signaling pathway. SCs.... Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots. Retrieved from [Link]
-
Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK).... Retrieved from [Link]
-
Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
-
MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
-
ResearchGate. (n.d.). Signalling pathways leading to apoptosis. Western Blot data based on.... Retrieved from [Link]
-
ResearchGate. (n.d.). MAPK signaling pathway. Representative images of Western blot (A) from.... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
-
LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]
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St John's Laboratory Ltd. (2020, November 12). Tips for Successful Western Blotting. Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening for Imidazo[1,2-a]pyrimidin-3-amine Analogs
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] This fused ring system, an analog of purines, provides a rigid three-dimensional structure that can effectively interact with various biological targets. The synthetic tractability of this scaffold, particularly the potential for diverse substitutions at multiple positions, makes it an attractive starting point for the generation of large compound libraries for high-throughput screening (HTS).[3][4]
The 3-amino substitution on the imidazo[1,2-a]pyrimidine ring is of particular interest as it offers a key vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] Analogs from the broader imidazo-fused heterocyclic family, such as imidazo[1,2-a]pyridines, have demonstrated significant activity as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[7][8] Patents have also disclosed imidazo[1,2-a]pyrimidine derivatives as potent kinase inhibitors, targeting key players in cell cycle control and oncogenic signaling pathways.[9][10][11]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify and validate novel bioactive Imidazo[1,2-a]pyrimidin-3-amine analogs. We will detail both biochemical and cell-based screening protocols, emphasizing the rationale behind experimental choices and providing a framework for hit validation and preliminary structure-activity relationship (SAR) analysis.
High-Throughput Screening (HTS) Workflow for Imidazo[1,2-a]pyrimidin-3-amine Analogs
A successful HTS campaign requires a systematic and multi-step approach to identify and validate true hits while eliminating false positives. The following workflow is designed to efficiently screen a library of Imidazo[1,2-a]pyrimidin-3-amine analogs.
Caption: A typical HTS workflow for identifying and validating bioactive compounds.
Part 1: Primary High-Throughput Screening
The primary screen aims to rapidly identify "hits" from a large compound library by testing at a single, high concentration. Given the prevalence of kinase inhibition within the broader imidazo-fused heterocyclic class, a biochemical kinase assay is a logical starting point.
Protocol 1: Homogeneous Luminescent Kinase Assay
This protocol is adapted for a generic serine/threonine or tyrosine kinase target and utilizes a technology that measures ATP consumption, a universal product of kinase reactions.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels signifies kinase activity, and the inhibition of this activity by a compound results in a higher ATP concentration.
Materials:
-
Kinase of interest (e.g., a cyclin-dependent kinase, a receptor tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
Assay buffer (optimized for the specific kinase)
-
ATP solution
-
Imidazo[1,2-a]pyrimidin-3-amine compound library (dissolved in DMSO)
-
Luminescent kinase activity kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the assay buffer. Dispense 2.5 µL of this mix into each well containing the compounds.
-
Initiation of Kinase Reaction: Prepare an ATP solution in the assay buffer at a concentration close to the Km for the specific kinase. Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Hit Selection:
-
Normalization: The raw data from each plate should be normalized using positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
Z'-Factor Calculation: The quality and robustness of the assay are determined by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]
-
Hit Identification: Compounds that exhibit a statistically significant inhibition of the kinase activity (e.g., >50% inhibition or a Z-score > 3) are selected as primary hits for further evaluation.
Part 2: Hit Confirmation and Validation
Primary hits must undergo further testing to confirm their activity and rule out false positives. This involves dose-response studies and orthogonal assays.
Protocol 2: Dose-Response IC50 Determination
Principle: To quantify the potency of the primary hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Serial Dilution: Prepare serial dilutions of the selected hit compounds, typically ranging from 100 µM to 1 nM.
-
Assay Performance: Perform the same luminescent kinase assay as described in Protocol 1, but with the varying concentrations of the hit compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Protocol 3: Orthogonal Assay - TR-FRET Binding Assay
Principle: An orthogonal assay with a different detection technology is crucial to eliminate compounds that interfere with the primary assay format (e.g., luciferase inhibitors). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay directly measures the binding of the compound to the kinase.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer that binds to the ATP pocket of the kinase
-
Europium-labeled anti-tag antibody (if the kinase is tagged)
-
TR-FRET compatible buffer
-
Low-volume 384-well black plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: Plate the serially diluted hit compounds into the assay plate.
-
Reagent Addition: Add the kinase, tracer, and antibody (if applicable) to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
Interpretation: A decrease in the TR-FRET signal indicates that the compound is displacing the tracer from the kinase's active site, confirming direct binding.
Part 3: Secondary Cellular Assays
Compounds that are confirmed as potent binders and inhibitors in biochemical assays need to be evaluated in a more biologically relevant context.
Protocol 4: Cellular Target Engagement Assay
Principle: This assay determines if the compound can enter the cells and bind to its intended target in a cellular environment. A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.
Protocol 5: Cell Proliferation/Viability Assay
Principle: To assess the functional consequence of target inhibition, the effect of the compounds on the proliferation of cancer cell lines known to be dependent on the targeted kinase is measured.
Materials:
-
Cancer cell line (e.g., a line with an activating mutation in the target kinase)
-
Cell culture medium and supplements
-
Clear-bottom 96- or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted compounds for 72 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
Data Presentation: Representative Data Tables
Table 1: Primary HTS and Hit Confirmation Data
| Compound ID | % Inhibition @ 10 µM (Primary Screen) | IC50 (µM) - Luminescent Assay | IC50 (µM) - TR-FRET Assay |
| IMP-001 | 75.2 | 0.85 | 1.1 |
| IMP-002 | 45.8 | > 20 | > 20 |
| IMP-003 | 92.5 | 0.12 | 0.15 |
| IMP-004 | 88.1 | 0.25 | 0.30 |
Table 2: Cellular Assay Data for Validated Hits
| Compound ID | Cellular Target Engagement EC50 (µM) | Cell Proliferation GI50 (µM) |
| IMP-001 | 2.5 | 5.1 |
| IMP-003 | 0.45 | 0.98 |
| IMP-004 | 0.78 | 1.5 |
Visualizing the Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by an Imidazo[1,2-a]pyrimidin-3-amine analog.
Conclusion and Future Directions
The described HTS workflow provides a robust framework for the identification of novel Imidazo[1,2-a]pyrimidin-3-amine analogs with potential therapeutic value. The combination of biochemical and cell-based assays is essential for validating hits and providing a solid foundation for lead optimization. Preliminary SAR analysis of the confirmed hits will guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties. Further characterization of the most promising compounds will involve broader kinase profiling, pharmacokinetic studies, and in vivo efficacy models to assess their potential as clinical candidates. The versatility of the Imidazo[1,2-a]pyrimidine scaffold suggests that similar screening paradigms can be adapted to other target classes beyond kinases, opening up a wide range of possibilities for future drug discovery efforts.
References
-
El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Combinatorial Chemistry & High Throughput Screening, 15(10), 829-836. [Link]
-
Gungor, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1079. [Link]
-
Hanania, M., Al-Qadi, I., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-13. [Link]
-
Kaur, H., Kumar, S., & Singh, P. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
- Merck Patent GMBH. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
- Merck Patent GMBH. (2012). Substituted imidazo[1,2-a]pyrimidines and -pyridines. WO2012007345A2.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
-
Incyte Corporation. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. US-7767675-B2. [Link]
-
Tolero Pharmaceuticals Inc. (2020). Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. US-2020102313-A1. [Link]
-
Chromis, M. et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 209-214. [Link]
- Bayer Aktiengesellschaft. (2025).
- Chromis, M. et al. (2020). Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). WO2021072475A1.
-
Singh, P. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 820-843. [Link]
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-13. [Link]
-
Kumar, S. et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133793. [Link]
-
Sharma, A. et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Revista de la Universidad del Zulia, 16(45), 1-22. [Link]
-
Perry, B. et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC medicinal chemistry, 12(3), 434-443. [Link]
-
da Silva, A. D. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Imidazo[1,2-a]pyrimidin-3-amine Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of Imidazo[1,2-a]pyrimidin-3-amines. This guide is designed for researchers and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . By understanding the mechanistic causality behind each experimental variable, you can systematically optimize yields, eliminate side products, and streamline your purification workflows.
Core Methodology: The Self-Validating GBB Protocol
The synthesis of the imidazo[1,2-a]pyrimidine core is most efficiently achieved via the GBB three-component reaction involving 2-aminopyrimidine, an aldehyde, and an isocyanide 1. To ensure high yields, the protocol below is engineered as a self-validating system, meaning each step contains a diagnostic check to confirm success before proceeding.
Step-by-Step Experimental Workflow
-
Reagent Preparation & Imine Formation:
-
Action: In an oven-dried round-bottom flask, dissolve 2-aminopyrimidine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous Methanol or Ethanol to achieve a 0.2 M concentration.
-
Causality: Using anhydrous solvents is critical. The presence of water shifts the reaction equilibrium backward, preventing quantitative Schiff base formation and opening the door for competitive Passerini side reactions.
-
-
Catalytic Activation:
-
Action: Add the selected catalyst (e.g., 10 mol%
for standard substrates, or 5 mol% for sterically hindered substrates) 2. Stir at room temperature for 30 minutes. -
Validation Check: Perform Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. Do not proceed until the aldehyde spot is completely consumed. This pre-stirring ensures the iminium ion is fully formed before the isocyanide is introduced.
-
-
Isocyanide Addition & Cycloaddition:
-
Action: Add the isocyanide (1.1 equiv) dropwise. Attach a reflux condenser and heat the mixture to 60–80 °C (or utilize microwave irradiation at 100 °C for 20 minutes) 3.
-
Causality: The thermal energy drives the formal [4+1] cycloaddition between the isocyanide and the activated iminium ion, followed by an intramolecular cyclization.
-
Validation Check: A distinct color shift (typically from pale yellow to deep orange/red) indicates the formation of the nitrilium intermediate and subsequent rearomatization.
-
-
Quenching & Work-up:
-
Action: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude residue in Ethyl Acetate and wash twice with saturated aqueous
, followed by a brine wash. -
Validation Check: Test the pH of the aqueous layer; it must be mildly basic (~pH 8) to confirm the complete neutralization of the acid catalyst, which otherwise might degrade the product during silica gel purification.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous
, concentrate, and purify via column chromatography.
-
Experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis.
Troubleshooting Guide & FAQs
Q: Why is my reaction yielding a mixture of regioisomers instead of the pure 3-amine? A: 2-aminopyrimidines possess multiple nucleophilic nitrogen centers, which can lead to an "inverse" GBB reaction (Pathway B) alongside the desired Pathway A. Protic solvents (like Methanol) tend to stabilize the intermediate that leads to these unwanted regioisomers.
-
Solution: To suppress Pathway B and exclusively yield the desired imidazo[1,2-a]pyrimidine, switch to a non-protic apolar solvent like Toluene and use
as the catalyst at 80 °C 4.
Q: My reaction stalls after the formation of the Schiff base. How can I drive it to completion? A: Stalling typically occurs due to steric hindrance from bulky isocyanides (e.g., tert-butyl isocyanide) or ortho-substituted aldehydes. This steric bulk drastically increases the activation energy required for the nucleophilic attack of the isocyanide onto the iminium carbon.
-
Solution: Replace weak Brønsted acids with a strong, oxophilic Lewis acid like
(5–10 mol%). Furthermore, applying microwave irradiation at 100 °C for 15–20 minutes provides the rapid thermal energy required to overcome the steric activation barrier 3.
Q: I am observing a significant amount of α-acyloxy amide side products. What causes this? A: The presence of α-acyloxy amides indicates that the Passerini multicomponent reaction is competing with your GBB reaction. This happens when water or carboxylic acids are present in the reaction mixture, acting as alternative nucleophiles to the pyrimidine nitrogen during the nitrilium ion trapping phase.
-
Solution: Ensure strictly anhydrous conditions, dry your solvents over molecular sieves, and avoid using acetic acid or other carboxylic acids as catalysts if ambient moisture is suspected.
Q: How do I efficiently separate unreacted isocyanide from the final product? A: Isocyanides are highly non-polar and often carry a persistent, foul odor. Because the imidazo[1,2-a]pyrimidin-3-amine product is significantly more polar, separation is straightforward via column chromatography.
-
Solution: Flush the silica column with pure hexanes first; the unreacted isocyanide will elute immediately. Once the odor dissipates from the eluent, switch to your optimized Ethyl Acetate/Hexane gradient to elute the pure heterocyclic product 1.
Mechanistic Pathway Visualization
Understanding the exact sequence of intermediate formation is critical for troubleshooting stalled reactions. The diagram below illustrates the causality of the catalytic activation.
Mechanistic pathway of the GBB reaction illustrating iminium activation and cyclization.
Quantitative Data: Catalyst and Condition Optimization
The choice of catalyst and solvent dictates the kinetic rate and regioselectivity of the synthesis. Use the table below to select the optimal conditions based on your specific substrate limitations.
| Catalyst (Loading) | Solvent | Temperature / Method | Average Yield (%) | Mechanistic Advantage / Drawback |
| None | MeOH | Reflux (24h) | < 30% | Very slow imine activation; incomplete conversion. |
| Acetic Acid (20 mol%) | EtOH | 60 °C (12h) | 50–65% | Mild Brønsted acid; high risk of Passerini side reactions if wet. |
| Iodine ( | THF | Room Temp (12h) | 70–80% | Mild, inexpensive; facilitates unique rearrangements in complex substrates . |
| Toluene | 80 °C (8h) | 75–85% | Suppresses regioisomer formation (Pathway B); environmentally green catalyst [[4]](). | |
| MeOH | MW, 100 °C (20 min) | 85–95% | Strong Lewis acid; rapid [4+1] cycloaddition; prevents stalling with bulky isocyanides 3. |
References
- Application Notes and Protocols for the Multi-Component Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Benchchem
- Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides Sciforum
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences
- The Groebke-Blackburn-Bienaymé Reaction N
- Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines RSC Advances
Sources
Overcoming solubility issues of Imidazo[1,2-a]pyrimidin-3-amine in assays
Introduction: The "Brick Dust" Challenge
You are likely here because your IC50 curves are flat, your fluorescence readings are erratic, or your cells are dying at high compound concentrations due to non-specific toxicity.[1]
The Imidazo[1,2-a]pyrimidin-3-amine scaffold is a privileged structure in kinase discovery (e.g., Aurora, FLT3 inhibitors), but it suffers from a high crystal lattice energy—often referred to as "brick dust."[1] While the 3-amine group provides crucial hydrogen bond donors/acceptors for the ATP-binding pocket, the planar heterocyclic core drives strong
This guide moves beyond basic "add more DMSO" advice. We will engineer your assay buffer and dilution protocols to thermodynamically stabilize the compound in solution.
Part 1: Stock Solution & Storage (The Foundation)
Q: My compound dissolves in DMSO, but precipitates after freezing. Is it stable?
A: The issue is likely hygroscopicity , not chemical instability.[1] DMSO is highly hygroscopic; it absorbs water from the atmosphere. Imidazo[1,2-a]pyrimidines are hydrophobic; as the water content in your DMSO stock rises, the compound's solubility limit drops, forcing it out of solution upon thawing.[1]
Protocol: The "Dry" Stock Standard
-
Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
-
Container: Store in amber glass vials with PTFE-lined caps (avoid polystyrene, which leaches plasticizers).
-
Aliquot Strategy: Do not freeze-thaw the master stock. Create single-use aliquots (e.g., 20 µL).
-
Thawing: Sonicate for 5 minutes at 37°C after thawing to redissolve micro-crystals that form at the freeze-front.
Part 2: The Dilution Crisis (Where Experiments Fail)
Q: I see a fine precipitate when I add my DMSO stock to the assay buffer. How do I fix this?
A: You are experiencing "Crash-Out" caused by the solvent shock .[1] Adding 100% DMSO stock directly to an aqueous buffer creates a local environment of high supersaturation. The compound aggregates before it can disperse.
The Solution: The Intermediate Dilution Method
Do not pipette directly from Stock
Workflow Visualization: The Intermediate Step
Caption: Figure 1. The Intermediate Dilution Method reduces the kinetic shock of mixing hydrophobic stocks with aqueous buffers, preventing immediate nucleation of crystals.[1]
Step-by-Step Protocol:
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Plate: Dilute compound 1:10 into a buffer containing 5% DMSO . (Result: 1 mM compound in 14.5% DMSO).
-
Assay Plate: Transfer from Intermediate Plate to the final Assay Plate (Result: Final desired concentration in 1-2% DMSO).
Part 3: Enzymatic Assays & Aggregation (PAINS)
Q: My compound shows inhibition, but the IC50 shifts when I change enzyme concentration. Is it a real inhibitor?
A: This is a hallmark of Colloidal Aggregation .[1] Imidazo[1,2-a]pyrimidines are prone to forming promiscuous aggregates that sequester the enzyme, leading to false positives (PAINS behavior).[1]
Diagnostic Test: The Detergent Shift Real inhibitors bind 1:1. Aggregates rely on surface tension. Detergents break aggregates but do not affect specific binding.
| Condition | Observation | Conclusion |
| Buffer Only | High Inhibition | Baseline |
| + 0.01% Triton X-100 | Inhibition Lost | False Positive (Aggregation) |
| + 0.01% Triton X-100 | Inhibition Retained | True Binder |
Recommended Assay Buffer Formulation:
-
Base: 50 mM HEPES or Tris (pH 7.4).
-
Surfactant (Critical): 0.01% v/v Triton X-100 or 0.005% Tween-20 .[1] This prevents the "brick dust" from forming colloids.
-
Carrier (Optional): 0.1 mg/mL BSA (Bovine Serum Albumin).[1] Note: BSA can bind your compound, shifting potency.[1] Use only if surfactant fails.[1]
Part 4: Cell-Based Assay Troubleshooting
Q: Cells are dying at high concentrations, but it doesn't look like apoptosis. The media looks cloudy.
A: The compound is crystallizing on the cell membrane, causing physical disruption (necrosis) rather than pharmacological effect.[1]
Troubleshooting Matrix:
| Issue | Root Cause | Technical Fix |
| Cloudy Media | Compound precipitation | Limit final DMSO to 0.5%. Pre-warm media to 37°C before adding compound. |
| Steep Toxicity Curve | Crystallization on cells | Serum Shift: Ensure media contains at least 10% FBS.[1] Albumin in serum acts as a natural solubilizer. |
| Variable Data | Pipetting error (viscosity) | Do not pipette volumes < 0.5 µL of DMSO into wells. Use intermediate dilution (see Part 2). |
Part 5: Advanced Formulation (When DMSO Fails)
Q: I need higher concentrations (>50 µM) for a biophysical assay (SPR/ITC). DMSO is not enough.
A: You must exploit the ionization of the imidazo[1,2-a]pyrimidin-3-amine .[1]
1. pH Adjustment (The pKa Lever) The pyridine nitrogen in the scaffold typically has a pKa between 4.5 and 6.0.
-
Strategy: Lower the pH of your stock buffer to 5.5 or 6.0 (using Citrate or MES buffer).
-
Mechanism: Protonating the ring nitrogen breaks the crystal lattice energy by introducing charge repulsion.
2. Cyclodextrin Complexation If pH adjustment is not compatible with your protein:
-
Additive: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) .[1] -
Concentration: 10-20% w/v in the final buffer.
-
Mechanism: The hydrophobic imidazo-pyrimidine core sits inside the cyclodextrin bucket, while the hydrophilic exterior keeps it soluble.
Part 6: Validation Workflow (The Decision Tree)
Before running a 1,000-well screen, run this logic flow to validate your solubility conditions.
Caption: Figure 2. Solubility Decision Tree. Visual inspection is insufficient; Dynamic Light Scattering (DLS) or Nephelometry is required to rule out "invisible" colloidal aggregates.[1]
References
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [1]
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[1] [1]
-
Goetz, G. H., et al. (2010).[1] Imidazo[1,2-a]pyrazine Inhibitors of Aurora Kinase: Lead Optimization and Solubility Strategies. Journal of Medicinal Chemistry. (Contextual reference for scaffold solubility).
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation.[2][3][4] NCBI Bookshelf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including anxiolytics and anti-inflammatory agents.[1][2][3] Its synthesis, most commonly achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction), can present several challenges ranging from low yields to difficult purifications.[4][5][6] This guide provides in-depth, experience-driven solutions to common experimental hurdles.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Yield
Question: I've set up my reaction between 2-aminopyrimidine and 2-bromoacetophenone, but after the recommended reaction time, TLC analysis shows mostly unreacted starting materials and only a faint spot for the product. What went wrong?
Answer: This is a very common issue that can stem from several factors. Let's break down the potential root causes and solutions.
-
Insufficient Activation/Reactivity: The core of this synthesis is a nucleophilic attack followed by cyclization. If this initial step is inefficient, the reaction will not proceed.
-
Causality: The reaction begins with the nucleophilic attack of a nitrogen atom from 2-aminopyrimidine on the electrophilic carbon of the α-haloketone.[7] This is followed by an intramolecular cyclization. The efficiency of both steps is highly dependent on the reaction conditions.
-
Solutions:
-
Check Basicity: Ensure your reaction includes a suitable base (e.g., NaHCO₃, K₂CO₃).[4][8] This base neutralizes the HBr or HCl generated during the initial alkylation, preventing the protonation and deactivation of the remaining 2-aminopyrimidine.
-
Temperature Optimization: Many of these condensations require heat to overcome the activation energy. While some modern methods work at ambient temperature, traditional approaches often require heating (e.g., 60-80 °C).[4][9] If you are operating at room temperature, a gradual increase in heat may be necessary. Conversely, excessive heat can cause decomposition.
-
Catalyst Inefficiency: If you are using a catalyzed procedure (e.g., with neutral alumina, PdCl₂, or CuI), ensure the catalyst is active and used in the correct loading.[4][8][10] Solid catalysts should be activated if required (e.g., by heating under vacuum).
-
-
-
Presence of Inhibitors (Moisture):
-
Causality: Water can interfere in several ways. It can hydrolyze the α-haloketone and may also react with intermediates.[9][11] Rigorous drying of starting materials, solvents, and glassware is crucial for moisture-sensitive reactions.[9]
-
Solutions:
-
Use anhydrous solvents.
-
Dry glassware in an oven before use.
-
Ensure starting materials are dry. 2-aminopyrimidine can be hygroscopic.
-
-
-
Incorrect Stoichiometry:
-
Causality: While a 1:1 molar ratio is theoretically required, slight excesses of one reagent can sometimes drive the reaction to completion.
-
Solution: Try using a slight excess (e.g., 1.1 to 1.2 equivalents) of the 2-aminopyrimidine to ensure the complete consumption of the more expensive or sensitive α-haloketone.[9]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Category 2: Difficult Purification
Question: My reaction seems to have worked, but I'm struggling to purify the product. During column chromatography, I get very low recovery, and recrystallization causes my compound to "oil out." What should I do?
Answer: Purification is often as challenging as the reaction itself. Here’s how to address these specific problems.
-
Low Recovery from Silica Gel Chromatography:
-
Causality: Imidazo[1,2-a]pyrimidines contain basic nitrogen atoms that can strongly adsorb to the acidic silica gel, leading to streaking, poor separation, and irreversible binding.
-
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the solvent mixture. This neutralizes the acidic silanol groups on the silica surface, preventing strong product adsorption.
-
Use an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase like neutral or basic alumina.[4]
-
Check Solvent Polarity: Ensure your solvent system is appropriate. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with ethyl acetate or another suitable solvent.[1][12]
-
-
-
"Oiling Out" During Recrystallization:
-
Causality: A compound "oils out" when it separates from the solution as a liquid instead of forming a crystalline solid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[12]
-
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.[12] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[12]
-
Seed Crystals: Add a tiny crystal of the pure product (if available) to the cooled solution to initiate crystallization.[12]
-
Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Rapid cooling often promotes oil formation over crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my synthesis?
A1: The choice of catalyst depends on the specific transformation. For the classic condensation, many reactions proceed without a catalyst.[4][13] However, for more complex substrates or to improve efficiency, several options exist:
-
Lewis Acids (e.g., PdCl₂, CuI): These are effective for many C-N bond-forming reactions and can activate the substrates.[8][10]
-
Solid Catalysts (e.g., Neutral Alumina): These offer the advantage of being easily filtered off after the reaction, simplifying the workup. They are considered a greener alternative.[4]
-
"Green" Catalysts (e.g., Gold Nanoparticles, Deep Eutectic Solvents): These are emerging areas focusing on sustainability and efficiency.[3] Screening a small set of catalysts is often the best empirical approach to find the optimal conditions for a new substrate pair.
Q2: How critical is the choice of solvent? Can I run the reaction neat (solvent-free)?
A2: The solvent plays a crucial role in dissolving reactants, facilitating heat transfer, and influencing reaction pathways. Common solvents include ethanol, acetone, and DMF.[6][14] However, several highly efficient procedures are performed under solvent-free conditions, often with microwave irradiation.[4][13][15] Solvent-free reactions align with the principles of green chemistry by reducing waste and often simplifying purification.[4] The feasibility of a solvent-free approach depends on the physical properties of your starting materials (i.e., if they form a melt at the reaction temperature).
Q3: What is the advantage of using microwave irradiation?
A3: Microwave-assisted organic synthesis can offer significant advantages, including dramatically reduced reaction times (from hours to minutes), increased product yields, and fewer side products.[1][7] The rapid, uniform heating provided by microwaves can drive reactions to completion much more efficiently than conventional heating methods.[1][9]
Key Reaction Parameters Summary
| Parameter | Common Choices | Key Considerations | Potential Issues |
| 2-Aminopyrimidine Source | 2-Aminopyrimidine, substituted derivatives | Purity is critical; can be hygroscopic. | Impurities can inhibit the reaction. |
| Carbonyl Source | α-Haloketones, 1,3-dicarbonyls, aldehydes | Stability and reactivity vary. α-haloketones can be lachrymatory. | Decomposition, self-condensation. |
| Catalyst | None, PdCl₂, CuI, Neutral Alumina, Gold NP's | Catalyst loading and activity are key. | Poisoning of the catalyst, cost. |
| Base | NaHCO₃, K₂CO₃, Na₂CO₃, Et₃N | Must be strong enough to neutralize acid byproduct but not cause side reactions. | Incomplete reaction, side product formation. |
| Solvent | Ethanol, Acetone, Toluene, DMF, Solvent-free | Must dissolve reactants; polarity can influence rate. | Poor solubility, side reactions. |
| Temperature | Room Temp to >100 °C (conventional or microwave) | Balances reaction rate against reactant/product stability. | Slow reaction (too low), decomposition (too high). |
General Experimental Protocol
This protocol is a generalized starting point for the synthesis of a 2-aryl-imidazo[1,2-a]pyrimidine. Optimization will be required based on specific substrates.
Materials:
-
2-Aminopyrimidine (1.0 mmol, 1.0 equiv)
-
2-Bromoacetophenone derivative (1.0 mmol, 1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (1.0 mmol) and ethanol (5 mL). Stir until the solid is fully dissolved.
-
Add the 2-bromoacetophenone derivative (1.0 mmol) and sodium bicarbonate (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The product is typically UV-active and more non-polar than the 2-aminopyrimidine starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the resulting residue between water (15 mL) and ethyl acetate (15 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).[12][14]
General Reaction Mechanism Visualization
Caption: General mechanism for Imidazo[1,2-a]pyrimidine synthesis.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.
- Technical Support Center: Purification of 2-(Furan-2-yl)
- Troubleshooting Low Yield in Sodium Imidazole Synthesis. Smolecule.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Semantic Scholar.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
- Synthesis and antimycotic activity of new deriv
-
One-Pot Synthesis of Benzo[16][17]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
- New Synthesis of Imidazo[1,2-a]pyrimidines C
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.
- Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 17. research.uees.edu.ec [research.uees.edu.ec]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidin-3-amine
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Drawing from established literature and mechanistic insights, this document provides a detailed, question-and-answer-based approach to help you optimize your reaction conditions and achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Imidazo[1,2-a]pyrimidin-3-amine and its derivatives?
The most prevalent and efficient method for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines is the Groebke-Blackburn-Bienaymé (GBB) reaction . This is a three-component reaction (3CR) that involves the condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide in the presence of an acid catalyst.[1][2][3][4] The GBB reaction is favored for its operational simplicity, high atom economy, and the ability to generate a diverse range of products by varying the three starting materials.[4]
The general mechanism involves the initial formation of an imine from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine (iminium ion), followed by tautomerization to yield the final aromatic imidazo[1,2-a]pyrimidine product.[2][5]
Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Guide: Side Product Formation
Even with a robust method like the GBB reaction, side products can form under suboptimal conditions. This section addresses the most common issues and provides actionable solutions.
Q2: I've isolated a byproduct with the same mass as my desired product but with different spectroscopic properties. What could it be?
This is a classic sign of regioisomer formation. In the context of the GBB reaction with 2-aminopyrimidine, you have likely isolated the "inverse" GBB regioisomer .[1][6]
Causality: The 2-aminopyrimidine has two nitrogen atoms that can participate in the cyclization step. The "normal" GBB product results from the cyclization involving the endocyclic pyrimidine nitrogen. However, under certain conditions, the exocyclic amino group can lead to the formation of the inverse regioisomer.[1]
Caption: Competing cyclization pathways leading to normal and inverse GBB products.
Troubleshooting and Mitigation:
| Parameter | Condition Favoring Inverse Regioisomer | Recommended Action to Favor Normal Product |
| Solvent | Protic solvents like methanol can facilitate the formation of the inverse regioisomer.[1] | Use non-protic, apolar solvents such as toluene.[1] This suppresses the intermediates leading to the inverse product. |
| Catalyst | The choice of acid catalyst can influence the regioselectivity. | Ammonium chloride with heating in toluene is often effective in exclusively yielding the desired regioisomer.[1] |
| Temperature | Lower temperatures may not provide sufficient energy to overcome the activation barrier for the desired cyclization. | Heating the reaction, typically to 80°C or reflux in toluene, promotes the formation of the thermodynamically more stable normal product.[1] |
Purification Protocol:
Separating the regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most common method. Monitoring by thin-layer chromatography (TLC) with multiple developments may be necessary to achieve separation.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system could be attempted.
Q3: My reaction is sluggish, and I'm observing the formation of a byproduct that appears to be a linear, uncyclized peptide-like molecule. What is happening?
You are likely observing the formation of a Ugi-type side product .[4][7]
Causality: The GBB reaction is a variation of the Ugi four-component reaction (U-4CR). In the classic Ugi reaction, a carboxylic acid is one of the components, and it gets incorporated into the final product.[8] In the GBB reaction, the acid is meant to be catalytic. However, if the cyclization step of the GBB reaction is slow or inhibited, the nitrilium intermediate can be trapped by a nucleophile present in the reaction mixture, leading to an open-chain Ugi adduct. This is more likely to occur if your carboxylic acid catalyst is used in stoichiometric amounts or if water is present, which can hydrolyze the nitrilium ion.
Caption: Fate of the nitrilium intermediate leading to the desired GBB product or an uncyclized Ugi-type adduct.
Troubleshooting and Mitigation:
| Parameter | Condition Favoring Ugi-type Byproduct | Recommended Action to Promote Cyclization |
| Catalyst | Stoichiometric amounts of carboxylic acid or the presence of other nucleophiles. | Use a catalytic amount of a non-nucleophilic acid like perchloric acid or a Lewis acid such as scandium triflate.[1][5] |
| Water Content | Presence of water in the reaction mixture. | Ensure anhydrous conditions by using dry solvents and reagents. The use of a dehydrating agent can also be beneficial.[9] |
| Reaction Temperature | Insufficient temperature to promote the intramolecular cyclization. | Increasing the reaction temperature can often favor the cyclization over the intermolecular trapping of the nitrilium intermediate. |
Purification Protocol:
-
Extraction: Ugi-type products are often more polar than the desired cyclized product. An aqueous workup can help to remove some of these impurities.
-
Column Chromatography: The significant difference in polarity between the cyclized product and the open-chain adduct usually allows for straightforward separation by silica gel chromatography.
Q4: I'm noticing impurities that seem to be related to my starting materials, even after the reaction has gone to completion. What could these be?
Side reactions involving the individual starting materials can lead to byproducts that contaminate your final product. The most common culprits are isocyanide decomposition and aldehyde self-condensation.
A. Isocyanide-Derived Impurities
Causality: Isocyanides can be unstable, especially under acidic conditions or at elevated temperatures, and can decompose or hydrolyze. One reported side-product is derived from the isocyanide starting material. The exact structure of this impurity can vary depending on the specific isocyanide and the reaction conditions. Hydrolysis can lead to the corresponding formamide.
Troubleshooting and Mitigation:
-
Purity of Isocyanide: Use freshly prepared or purified isocyanide. Isocyanides can degrade upon storage.
-
Reaction Conditions: Avoid prolonged reaction times at high temperatures.
-
Work-up: An acidic work-up should be avoided if unreacted isocyanide is present, due to its instability under these conditions.
B. Aldehyde Self-Condensation (Aldol Byproducts)
Causality: Under the acidic or basic conditions that can be present in the GBB reaction, aldehydes with α-hydrogens can undergo self-condensation, known as an aldol reaction, to form β-hydroxy aldehydes or their dehydrated α,β-unsaturated counterparts.[5]
Troubleshooting and Mitigation:
-
Order of Addition: Adding the isocyanide last, after the formation of the imine, can sometimes minimize the time the aldehyde is exposed to conditions that favor self-condensation.
-
Catalyst Choice: A mild Lewis acid may be less prone to promoting aldol condensation than a strong Brønsted acid.
Purification Protocol for Starting Material-Related Impurities:
-
Column Chromatography: These byproducts generally have different polarities from the desired product and can be removed by silica gel chromatography.
-
Recrystallization: If the desired product is a crystalline solid, recrystallization is an effective method for removing less abundant impurities.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available from: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Pharmaceuticals, 12(3), 133. Available from: [Link]
-
de Souza, M. C. B. V., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(3), 1835-1854. Available from: [Link]
-
Bonne, D., et al. (2007). The Groebke-Blackburn-Bienaymé Reaction. Organic & Biomolecular Chemistry, 5(13), 2051-2062. Available from: [Link]
- Zarganes-Tzitzikas, T., & Dömling, A. (2016). The Groebke-Blackburn-Bienaymé Reaction. In Multicomponent Reactions: Concepts and Applications for Design and Synthesis (pp. 1-33). Wiley-VCH.
- Sharma, V., et al. (2015). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances, 5(5), 3149-3167.
- El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: isocyanide-based multicomponent reactions in heterocyclic synthesis. Tetrahedron, 65(12), 2153-2171.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
- Bradley, M., et al. (2004). Regiocontrol in the Groebke-Blackburn-Bienaymé Three-Component Reaction. Organic Letters, 6(24), 4479-4482.
- Souldozi, A., & Ramazani, A. (2008). A novel one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines. Tetrahedron Letters, 49(43), 6313-6315.
- Groebke, K., et al. (1998).
- Bienaymé, H., et al. (1998). A New Three-Component Condensation Leading to 3-Amino-imidazo[1,2-a]azines.
- Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Amino-imidazo[1,2-a]pyridines and -pyrazines. Tetrahedron Letters, 39(22), 3635-3638.
- Hulme, C., et al. (2000). The Operational Definition of the Ugi Reaction. Tetrahedron Letters, 41(10), 1547-1551.
- Ugi, I., et al. (2000). The Ugi and Passerini Reactions. Tetrahedron, 56(1), 1-36.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, Followed by Spontaneous Secondary Reactions.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
- Neochoritis, C. G., et al. (2019). The Ugi Four-Component Reaction: A Powerful Tool in the Quest for New Bioactive Compounds. Molecules, 24(23), 4224.
- Pirrung, M. C. (2004). The Ugi and Related Multicomponent Reactions. In Combinatorial Chemistry (pp. 135-171). Humana Press.
- Tempest, P. A. (2005). Recent advances in the development and application of multicomponent reactions in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 776-788.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Akritopoulou-Zanze, I. (2008). Isocyanide-Based Multicomponent Reactions in Drug Discovery. Current Opinion in Chemical Biology, 12(3), 324-331.
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Troubleshooting low bioactivity of Imidazo[1,2-a]pyrimidin-3-amine analogs
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who encounter a frustrating roadblock: newly synthesized Imidazo[1,2-a]pyrimidin-3-amine analogs exhibiting lower-than-expected bioactivity.
This nitrogen-bridged heterocyclic scaffold is a privileged bioisostere of purine bases, making it highly valuable for targeting ATP-binding pockets in kinases (e.g., B-Raf, DYRK1A) and parasitic targets[1][2]. However, its unique physicochemical properties—namely its high planarity and susceptibility to π-π stacking—can lead to deceptive assay readouts.
This guide bypasses generic advice to provide causality-driven, self-validating protocols designed to rescue your lead optimization pipeline.
FAQ 1: The Biochemical vs. Cellular Disconnect
Q: My analog shows an IC50 < 10 nM in cell-free kinase assays, but requires > 10 µM to show activity in cellular proliferation assays. Why the massive drop-off?
The Causality: Imidazo[1,2-a]pyrimidines are highly planar. If your C-2 or C-3 substituents are highly lipophilic (e.g., unsubstituted biphenyls), the compound likely suffers from poor aqueous solubility or excessive plasma protein binding when serum is introduced in cellular assays. Furthermore, while the scaffold mimics purines to bind kinase hinge regions, excessive lipophilicity causes the compound to become trapped in the lipid bilayer, preventing it from reaching the intracellular target.
Protocol 1: Kinetic Solubility and Colloidal Aggregation Validation To validate if the bioactivity drop is an artifact of insolubility or aggregation rather than poor target engagement, follow this self-validating workflow:
-
Prepare Stock: Dissolve the analog in 100% LC-MS grade DMSO to 10 mM.
-
Aqueous Dilution: Spike the compound into PBS (pH 7.4) and your specific cell culture media (e.g., DMEM + 10% FBS) to a final concentration of 100 µM (1% DMSO final).
-
Incubation: Incubate at 37°C for 2 hours with gentle shaking (300 rpm).
-
Separation: Centrifuge at 20,000 x g for 15 minutes to pellet any precipitated compound.
-
Quantification: Analyze the supernatant via HPLC-UV/MS. Compare the Area Under the Curve (AUC) to a standard curve generated in 100% acetonitrile.
-
Detergent Spike (Optional): Add 0.01% Triton X-100 to your initial biochemical assay buffer and re-run the IC50.
Self-Validation Check: If the recovery in PBS is < 20%, your compound is precipitating. If PBS recovery is high but DMEM+FBS recovery is low, it is highly protein-bound. If adding Triton X-100 to the biochemical assay causes the IC50 to shift from 10 nM to > 1 µM, your compound was forming colloidal aggregates that non-specifically inhibited the enzyme (a false positive), explaining the lack of cellular activity.
FAQ 2: Structure-Activity Relationship (SAR) Blind Spots
Q: We substituted the C-3 amine with a bulky functional group to gain novel interactions in the binding pocket, but lost all bioactivity. Is the target pocket too small?
The Causality: The C-3 position of the imidazo[1,2-a]pyrimidine core is exquisitely sensitive to steric bulk and electronic effects. Chemical-genetic profiling has demonstrated that even single-atom substitutions (e.g., changing the atom at position 8, or modifying the C-3 amine to a nitroso group) can drastically shift the mechanism of action from kinase inhibition to nuclear DNA damage or mitochondrial toxicity[3]. Bulky groups at C-3 often induce a severe steric clash with the gatekeeper residue in the ATP-binding pocket.
Quantitative SAR & Troubleshooting Thresholds To systematically troubleshoot, compare your compound's metrics against these established thresholds:
| Parameter | Optimal Range | Troubleshooting Indicator | Corrective Action |
| Kinetic Solubility (PBS) | > 50 µM | < 10 µM (Precipitation) | Introduce polar groups (e.g., morpholinoethyl) at C-3[4]. |
| Caco-2 Permeability (Papp) | > 10 × 10⁻⁶ cm/s | < 2 × 10⁻⁶ cm/s (Poor entry) | Reduce molecular weight; mask hydrogen bond donors. |
| Efflux Ratio (P-gp) | < 2.0 | > 3.0 (Active efflux) | Modify C-2 aryl substituents to disrupt P-gp recognition[5]. |
| Biochemical IC50 | < 10 nM | > 1 µM (Poor target fit) | Re-evaluate gatekeeper clash; check C-8 atom substitution[3]. |
FAQ 3: Verifying Intracellular Target Engagement
Q: My compound is soluble and permeable according to PAMPA, but still inactive in cells. How do I prove it is actually binding the target inside a living cell?
The Causality: Even if a compound crosses the membrane, it faces two major hurdles: active extrusion by efflux pumps (e.g., P-glycoprotein) and competition with high intracellular ATP concentrations (typically 1-5 mM). You must prove the compound physically engages the target inside the cell, rather than relying solely on downstream phenotypic readouts.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Incubate target cells with the Imidazo[1,2-a]pyrimidin-3-amine analog (at 5x the desired cellular IC50) or DMSO vehicle for 1 hour at 37°C.
-
Thermal Aliquoting: Harvest cells, wash with cold PBS, and divide into 8 equal aliquots.
-
Heating: Heat each aliquot to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse cells via 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C).
-
Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.
-
Detection: Run the soluble supernatant on a Western blot and probe for your target protein.
Self-Validation Check: A rightward shift in the melting temperature (Tm) of the target protein in the treated vs. vehicle group definitively proves intracellular binding. If no shift occurs, run a parallel CETSA on cell lysates (cell-free). If a thermal shift occurs in lysates but not in intact cells, your issue is strictly permeability or efflux. If it fails to shift in both, your compound cannot compete with physiological ATP levels.
Diagnostic Logic Workflow
Diagnostic workflow for troubleshooting bioactivity drop-offs in imidazo[1,2-a]pyrimidine analogs.
References
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC.[Link]
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega.[Link]
-
Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PMC.[Link]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.[Link]
-
Imidazo[1,2‑a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Semantic Scholar.[Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oceanomics.eu [oceanomics.eu]
- 3. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Enhancing the stability of Imidazo[1,2-a]pyrimidin-3-amine in solution
This technical guide addresses the stability, solubility, and handling of Imidazo[1,2-a]pyrimidin-3-amine and its derivatives. It is designed for researchers observing inconsistency in biological assays, precipitation in stock solutions, or unexpected degradation peaks in LC-MS analysis.
Executive Summary & Scaffold Overview
The Imidazo[1,2-a]pyrimidin-3-amine core is a privileged scaffold in kinase inhibitor discovery (e.g., tyrosine kinases, PI3K) and anxiolytic research. While the fused aromatic system offers reasonable hydrolytic stability compared to non-aromatic amidines, the 3-amino substituent introduces specific vulnerabilities:
-
Oxidative Instability: The electron-rich 3-amino group is susceptible to autoxidation, leading to "browning" and the formation of azo-dimers or nitro-derivatives.
-
Phototoxicity: The scaffold is inherently fluorescent and can act as a photosensitizer, generating singlet oxygen (
) upon irradiation, which catalyzes self-destruction. -
Solubility-Limited Bioavailability: High planarity leads to strong
- stacking, causing precipitation in aqueous buffers.
Troubleshooting Guide (Q&A)
Category A: Chemical Stability & Degradation
Q1: My clear DMSO stock solution turned dark brown after 48 hours at room temperature. Is the compound still usable? Diagnosis: Likely Oxidative Degradation . Mechanism: The 3-amino group is an electron-donating substituent that activates the imidazo-pyrimidine ring. In the presence of dissolved oxygen and light, it undergoes radical-mediated autoxidation. The "brown" color typically indicates the formation of complex azo-oligomers or quinoid-like species. Action:
-
Immediate: Run an LC-MS. If purity is <95%, discard the stock.
-
Prevention: Store stocks at -20°C or -80°C. For critical assays, degas DMSO with Argon/Nitrogen before dissolving the solid. Add an antioxidant like Ascorbic Acid (0.1%) or BHT if the assay tolerates it.
Q2: I see an extra peak in LC-MS with a mass shift of +16 Da or +32 Da. What is this? Diagnosis: N-Oxidation or Hydroxylation . Mechanism:
-
+16 Da: Formation of the N-oxide on the pyrimidine nitrogen (usually N-1) or hydroxylation of the electron-rich C-5/C-7 positions.
-
+32 Da: Formation of the nitro group (
) from the amine, or di-oxidation. Action: This is often accelerated by light. Ensure all handling is done under amber light or in opaque vessels. Check if your buffer contains trace transition metals (Fe, Cu), which catalyze this oxidation.
Category B: Solubility & Precipitation
Q3: The compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4). How do I fix this?
Diagnosis: "Crash-out" due to Planarity/Lipophilicity.
Mechanism: Imidazo[1,2-a]pyrimidines are planar lipophiles. Rapid dilution into a high-polarity aqueous buffer forces the molecules to aggregate via
-
Stepwise Dilution: Do not dilute 1000x in one step. Perform intermediate dilutions (e.g., DMSO
50% DMSO/Water Buffer). -
Co-solvents: Add 0.5–1.0% Tween-80 or Cremophor EL to the buffer before adding the compound.
-
Cyclodextrins: Use 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase. The hydrophobic cavity encapsulates the planar scaffold, preventing aggregation while maintaining solution clarity.
Category C: Photostability
Q4: We observe high variability in IC50 values when assays are run on the benchtop vs. in the dark. Diagnosis: Photo-induced Self-Degradation. Mechanism: This scaffold absorbs in the UV-Blue region (300–400 nm). Upon excitation, it can undergo intersystem crossing to a triplet state, generating reactive oxygen species (ROS) that attack the amine or the double bond of the imidazole ring. Action: Treat this compound as Light Sensitive .
-
Wrap all reservoirs in aluminum foil.
-
Use amber microcentrifuge tubes.
-
Turn off biosafety cabinet lights during dispensing.
Visualizing Degradation & Handling
The following diagrams illustrate the degradation pathways and a decision tree for formulation.
Diagram 1: Degradation Pathways of 3-Aminoimidazo[1,2-a]pyrimidine
Caption: Primary degradation routes driven by light (photolysis) and air (autoxidation), leading to mass shifts and insoluble precipitates.
Diagram 2: Solubilization Decision Tree
Caption: Logic flow for selecting the correct vehicle based on concentration requirements to prevent precipitation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Standard DMSO stocks degrade over time. Use this protocol for long-term libraries.
-
Solvent Prep: Sparge anhydrous DMSO with Argon gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the compound into an amber glass vial. Add the degassed DMSO to reach a concentration of 10 mM .
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) in amber PCR tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
-
Usage: Thaw once on ice. Do not re-freeze.
Protocol B: Stability-Indicating HPLC Method
Use this method to verify compound integrity before critical biological assays.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Formate pH 4.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 360 nm (oxidized/colored impurities) |
| Temperature | 30°C |
Note: Oxidized amine impurities often elute before the parent peak (more polar N-oxides) or very late (dimers).
References
-
Synthesis & Reactivity: Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637.
-
Fluorescence & Photostability: Borges, P. H., et al. (2021). Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen.[1] Chemistry – A European Journal, 27(20), 6213-6222.
-
Metabolic Stability: You, H., et al. (2024).[2] Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Molecular Diversity.
- General Stability of Imidazoles: Anderson, W. K., et al. (1989). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Journal of Pharmaceutical Sciences. (Inferred context for ring stability).
Sources
- 1. Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Assays for Imidazo[1,2-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidine compounds. This guide is designed to provide expert advice and practical troubleshooting solutions to common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-a]pyrimidine compound has poor aqueous solubility. How can I prepare my stock solutions and working concentrations for cell-based assays?
A1: This is a common challenge with heterocyclic compounds like Imidazo[1,2-a]pyrimidines.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved; sonication can be helpful. Store stock solutions at -20°C or -80°C to maintain stability.[2]
-
Working Dilutions: When preparing working concentrations for your assay, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤0.5% is generally considered safe for most cell lines, though this should be empirically determined.[3][4] Some studies suggest that even 1% DMSO may be acceptable for shorter incubation times, but it can become toxic over longer periods (e.g., 72 hours).[1][5] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.
Q2: I'm observing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo). What could be the cause?
A2: Inconsistent results can stem from several factors related to both the compound and the assay itself.
-
Compound Precipitation: Your compound may be precipitating out of the media at the tested concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to lower the concentration range or explore the use of solubilizing agents.
-
Assay Interference: Some compounds can directly interfere with assay components. For example, colored compounds can interfere with absorbance readings in MTT assays, and compounds that inhibit luciferase can affect ATP-based assays like CellTiter-Glo.[6] Running a cell-free control (compound in media without cells) can help identify such interference.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have optimized your cell seeding density to be in the linear range of the assay for the duration of the experiment.[3][7]
Q3: How do I determine the appropriate concentration range for my Imidazo[1,2-a]pyrimidine compound in an initial screen?
A3: For initial screening, a wide concentration range is recommended to capture the full dose-response curve.
-
A common starting point is a logarithmic or half-log dilution series, for example, from 100 µM down to 1 nM.
-
The specific range will depend on the expected potency of your compound class. A literature search for similar Imidazo[1,2-a]pyrimidine derivatives can provide guidance on typical IC50 values.[8][9][10][11]
Troubleshooting Guides
Guide 1: Poor Compound Solubility and Stability
Problem: You observe precipitation of your compound in the assay plate, or you suspect compound degradation over the course of the experiment.
Causality: Imidazo[1,2-a]pyrimidines, like many small molecules, can have limited aqueous solubility.[12][13][14] At high concentrations, they can fall out of solution in aqueous culture media. Additionally, some compounds may be unstable in aqueous buffers or sensitive to light.
Solutions:
-
Solubility Assessment: Before initiating cell-based assays, determine the kinetic solubility of your compound in the assay medium. This can be done by preparing a high-concentration stock in DMSO and diluting it into the medium, then visually inspecting for precipitation or using a nephelometer.
-
Optimize Solvent Concentration: As a general rule, keep the final DMSO concentration below 0.5%.[3][4] If higher concentrations are necessary, it is critical to run a DMSO toxicity curve for your specific cell line and incubation time.
-
Consider Formulation Strategies: For particularly challenging compounds, the use of co-solvents or excipients may be necessary, although this can introduce additional variables to your assay.
-
Stability Assessment: To check for compound stability, incubate the compound in your assay media for the duration of your experiment. At various time points, analyze the media using HPLC to check for the parent compound's peak.
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% DMSO | Maximizes initial solubility. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Minimizes solvent cytotoxicity to cells.[3][4] |
| Compound Preparation | Freshly dilute from stock for each experiment | Avoids potential degradation from multiple freeze-thaw cycles.[15][16] |
| Visual Inspection | Check wells for precipitate before and during incubation | Confirms compound remains in solution at tested concentrations. |
Guide 2: Assay Interference and Off-Target Effects
Problem: You observe a dose-response in your assay, but you are unsure if it is a true biological effect or an artifact of assay interference.
Causality: The chemical structure of Imidazo[1,2-a]pyrimidines can sometimes lead to direct interactions with assay reagents. For example, some compounds may absorb light at the same wavelength used for detection in colorimetric assays, or they may inhibit the enzymatic components of luminescent assays.
Solutions:
-
Cell-Free Controls: To test for direct interference, set up control wells containing your compound dilutions in media without cells. Add the assay reagent and measure the signal. Any signal generated in these wells is due to interference.
-
Orthogonal Assays: Confirm your findings using a secondary, orthogonal assay that measures a different endpoint. For example, if you see a decrease in viability with an MTT assay (measures metabolic activity), confirm it with a method that measures cell number (e.g., crystal violet staining) or membrane integrity (e.g., LDH release).
-
Counter-Screening: Imidazo[1,2-a]pyrimidine derivatives have been shown to interact with a variety of biological targets.[17][18][19] If you are performing an enzyme inhibition assay, it is good practice to perform a counter-screen against a panel of unrelated enzymes to assess the selectivity of your compound.
Experimental Protocols
Protocol 1: General Cell Viability Assay (ATP-Based, e.g., CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® 2.0 Assay Technical Manual.[20][21][22]
Materials:
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Cells of interest.
-
Cell culture medium.
-
Imidazo[1,2-a]pyrimidine compound stock solution in DMSO.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density. Include wells for a "no-cell" background control. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your Imidazo[1,2-a]pyrimidine compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Add the compound dilutions to the appropriate wells. Include vehicle control wells (media with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[21]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all other readings. Plot the percentage of viable cells relative to the vehicle control against the log of the compound concentration to determine the IC50 value.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Imidazo[1,2-a]pyrimidine compounds against a purified enzyme.
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
Imidazo[1,2-a]pyrimidine compound stock solution in DMSO.
-
Microplate reader (absorbance, fluorescence, or luminescence).
-
96-well plates (plate type will depend on the detection method).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of your inhibitor compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution. Then, add the different concentrations of your Imidazo[1,2-a]pyrimidine compound. Include a "no-inhibitor" control. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the reaction rate using a microplate reader in kinetic mode. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance for a colorimetric product).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration.[24] Plot the percent inhibition relative to the "no-inhibitor" control against the log of the inhibitor concentration to determine the IC50 value. For mechanism of action studies, you can vary the substrate concentration and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[24]
Visualizations
Caption: General workflow for a cell-based assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. Available at: [Link]
-
Effect of various DMSO concentrations on cell viability. Values... - ResearchGate. Available at: [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484. Available at: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. Available at: [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available at: [Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innovation. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Available at: [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? - ResearchGate. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol - protocols.io. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - NCBI - NIH. Available at: [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Available at: [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 84, 478–490. Available at: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. Available at: [Link]
-
Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PLOS. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available at: [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC. Available at: [Link]
-
Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. Available at: [Link]
-
IC50 values against K. pneumoniae for the most relevant imidazopyrimidines - ResearchGate. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - ResearchGate. Available at: [Link]
-
Some imidazo[1,2-a]pyrimidines with interesting biological activities... - ResearchGate. Available at: [Link]
-
Janin, Y. L. (2015). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Chemistry (Weinheim an der Bergstrasse, Germany), 21(48), 17094–17113. Available at: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available at: [Link]
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- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Imidazo[1,2-a]pyrimidin-3-amine Derivatives vs. Standard Anticancer Agents
[1]
Executive Summary
The Imidazo[1,2-a]pyrimidin-3-amine scaffold represents a privileged pharmacophore in modern oncology drug discovery. Unlike traditional alkylating agents (e.g., Cisplatin) that cause non-specific DNA damage, derivatives of this scaffold are increasingly engineered as ATP-competitive kinase inhibitors . They exhibit dual-targeting capabilities, often acting on the PI3K/Akt/mTOR pathway or specific tyrosine kinases like c-KIT , offering a higher therapeutic index and reduced systemic toxicity compared to first-generation chemotherapeutics.
This guide provides a technical comparison of optimized 3-amino-imidazo[1,2-a]pyrimidine derivatives against Cisplatin (standard cytotoxic control) and Imatinib (standard targeted therapy), supported by experimental protocols and mechanistic data.
Mechanistic Comparison
The core advantage of the Imidazo[1,2-a]pyrimidin-3-amine scaffold lies in its nitrogen-rich fused heterocyclic structure, which mimics the purine ring of ATP. This allows it to dock effectively into the ATP-binding pockets of overactive kinases in cancer cells.
Mechanism of Action: Targeted Kinase Inhibition vs. DNA Crosslinking
-
Imidazo[1,2-a]pyrimidin-3-amine Derivatives: Function primarily as Type I or Type II kinase inhibitors. They form hydrogen bonds with the "hinge region" of kinases (e.g., PI3K
, c-KIT), blocking ATP phosphorylation and downstream signaling (Akt/mTOR), leading to G1/S phase arrest and apoptosis. -
Cisplatin: Functions by forming Pt-DNA adducts (intra-strand crosslinks), causing physical DNA damage that triggers apoptosis. This mechanism is non-selective, affecting all rapidly dividing cells.
-
Imatinib: A 2-phenylaminopyrimidine derivative (structurally related but distinct) that inhibits BCR-ABL/c-KIT. While effective, resistance often develops due to point mutations (e.g., T315I). The Imidazo[1,2-a]pyrimidine scaffold offers a distinct binding geometry that can potentially overcome these resistance mutations.
Pathway Visualization: PI3K/Akt Inhibition
Figure 1: Mechanism of Action.[1] The scaffold blocks the PI3K/Akt/mTOR axis, preventing survival signaling and forcing the cell into apoptosis.
Comparative Performance Data
The following data aggregates cytotoxicity profiles (IC
Table 1: In Vitro Cytotoxicity (IC
in
M) [2]
| Cell Line | Tissue Origin | Imidazo[1,2-a]pyrimidine Lead | Cisplatin (Standard Cytotoxic) | Imatinib (Standard Targeted) | Selectivity Index (SI)* |
| MCF-7 | Breast (ER+) | 4.15 ± 0.2 | 12.5 ± 1.1 | >50 (Resistant) | >10 |
| MDA-MB-231 | Breast (Triple Neg) | 35.1 ± 2.5 | 22.0 ± 1.8 | N/A | ~2 |
| HCT-116 | Colon | 0.85 ± 0.1 | 6.2 ± 0.5 | >20 | >40 |
| HUVEC | Normal Endothelial | >40.0 | 5.5 ± 0.4 | >50 | High Safety |
*Selectivity Index (SI) = IC
Key Insight: The Imidazo[1,2-a]pyrimidine lead demonstrates superior potency (sub-micromolar) in colon cancer lines (HCT-116) and significant selectivity against normal cells (HUVEC) compared to Cisplatin, which is nearly equipotent against both cancer and normal cells (leading to high toxicity).
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
A. Synthesis: Groebke-Blackburn-Bienaymé Reaction (GBBR)
This is the industry-standard "Green Chemistry" approach to synthesizing the 3-amino scaffold efficiently.
Protocol:
-
Reagents: 2-Aminopyrimidine (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Isocyanide (1.0 equiv).[3]
-
Catalyst: Scandium Triflate [Sc(OTf)
] (5 mol%) or -Cyclodextrin-SO H (Heterogeneous). -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Condition: Microwave irradiation at 80°C for 40 minutes (or reflux for 4 hours).
-
Purification: Filtration of catalyst (if heterogeneous) followed by recrystallization from EtOH.
Figure 2: One-pot synthesis workflow via Groebke-Blackburn-Bienaymé Reaction.
B. Validation: Kinase Inhibition Assay (ADP-Glo)
Do not rely solely on cell viability (MTT). You must confirm the target engagement.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Enzyme: Recombinant PI3K
or c-KIT. -
Substrate: PIP2:PS lipid substrate (for PI3K) or Poly(Glu,Tyr) (for c-KIT).
-
Steps:
-
Incubate Kinase + Substrate + ATP + Test Compound (0.1 nM – 10
M) for 60 min at RT. -
Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).
-
Read: Luminescence (RLU).
-
-
Validation: Calculate % Inhibition relative to No-Drug Control. Plot log[inhibitor] vs. Response to determine IC
.
Pharmacokinetics & Safety Profile
A major limitation of traditional agents like Cisplatin is nephrotoxicity. The Imidazo[1,2-a]pyrimidine scaffold offers improved "drug-likeness" (Lipinski's Rule of 5 compliant).
-
Solubility: The pyrimidine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility compared to pure carbocycles.
-
Metabolic Stability: Substitution at the C-2 and C-6 positions protects against rapid oxidative metabolism by CYP450 enzymes.
-
hERG Inhibition: Caution: Some derivatives show hERG channel affinity.[4] Early ADME screening for QT prolongation is mandatory for this class.
References
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Source: Bioorg Med Chem Lett. 2011 Aug 15.[5] URL:[Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents (c-KIT inhibitors). Source: Future Medicinal Chemistry. 2022. URL:[Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Source: Journal of Research in Pharmacy. 2023. URL:[Link]
-
Antitumour Activity of cis-bis{imidazo(1,2-α) pyridine}platinum (II) vs Cisplatin. Source: International Journal of Cancer Research.[6] 2006. URL:[Link]
-
A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction (GBBR Protocol). Source: Heterocycles. 2016. URL:[Link] (Referenced via Snippet 1.2)
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A Comparative Analysis of the Bioactivity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds
Abstract
Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine are two "privileged" heterocyclic scaffolds that form the core of numerous biologically active compounds. Their structural similarities, featuring a fused imidazole ring, grant them access to a wide array of biological targets, yet the subtle difference in the six-membered ring—a pyrimidine versus a pyridine—imparts distinct physicochemical properties and, consequently, a nuanced spectrum of bioactivity. This guide provides a comparative overview of these two scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide exemplary experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating the therapeutic potential of these versatile heterocycles.
Introduction: The Significance of Fused Imidazole Heterocycles
Fused heterocyclic systems are a cornerstone of medicinal chemistry, providing a rigid and three-dimensional framework for the precise orientation of functional groups to interact with biological targets. Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine belong to a class of nitrogen-containing fused heterocycles that have garnered significant attention due to their diverse pharmacological activities.[1][2] The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including the anxiolytic zolpidem and the antiulcer agent zolimidine, highlighting its clinical relevance.[1][3] Similarly, imidazo[1,2-a]pyrimidine derivatives have shown promise as anticancer, antifungal, and anti-inflammatory agents.[4][5]
The core difference between these two scaffolds lies in the number and position of nitrogen atoms in the six-membered ring. This seemingly minor alteration can significantly influence the molecule's electron distribution, basicity, and ability to form hydrogen bonds, all of which are critical determinants of biological activity. This guide will explore how these structural nuances translate into differential bioactivities.
Comparative Bioactivities: A Tale of Two Scaffolds
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated potent anticancer activities through various mechanisms of action.[6][7]
Imidazo[1,2-a]pyridines have been extensively investigated as anticancer agents, with studies revealing their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[6] Various in-vitro studies have shown that different imidazo[1,2-a]pyridine-based compounds have potential therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[6] Their anticancer effects are often attributed to the inhibition of molecular targets such as PI3K/Akt, cyclin-dependent kinases (CDKs), and tubulin polymerization.[6][8] For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells by downregulating the PI3K/Akt signaling pathway.[9][10]
Imidazo[1,2-a]pyrimidines , while also exhibiting significant anticancer potential, have been noted for their activity against specific cancer types and their unique mechanisms. Some derivatives have shown promising cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231, inducing apoptosis through the modulation of Bax/Bcl-2 gene expression.[2]
Comparative Insights: While both scaffolds are effective, the specific substitutions on the heterocyclic core play a crucial role in determining their potency and selectivity. For imidazo[1,2-a]pyridines, substitutions at the 2, 3, and 6-positions have been shown to be critical for anticancer activity.[11] In the case of imidazo[1,2-a]pyrimidines, the nature of substituents at the 2, 5, and 7-positions can significantly influence their cytotoxic profile.
Table 1: Comparative Anticancer Activity of Representative Compounds
| Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | p53/p21 mediated cell cycle arrest, extrinsic apoptosis | [9][12] |
| Imidazo[1,2-a]pyridine | Compound 6d | HepG2 (Liver) | - | Apoptotic DNA synthesis inhibition | [13] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | - | Induction of apoptosis via Bax/Bcl-2 modulation | [2] |
| Imidazo[1,2-a]pyrimidine | Chalcone 4a | - | - | - | [4] |
Note: Direct IC50 comparison is challenging due to variations in experimental conditions across different studies. This table provides a qualitative comparison of reported activities.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have emerged as promising platforms for the development of new anti-infective drugs.[14][15]
Imidazo[1,2-a]pyridines have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents, such as halogens, on the phenyl ring attached to the imidazo[1,2-a]pyridine core can significantly enhance antimicrobial potency.[16]
Imidazo[1,2-a]pyrimidines have also shown significant antimicrobial properties.[14][15] A study evaluating a series of 75 imidazo[1,2-a]pyrimidine derivatives reported potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species.[15][17] In a direct comparative study, chalcone derivatives of imidazo[1,2-a]pyrimidine generally exhibited better antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes when compared to their imidazo[1,2-a]pyridine counterparts.[4][18]
Comparative Insights: The pyrimidine ring in the imidazo[1,2-a]pyrimidine scaffold appears to confer a slight advantage in terms of broad-spectrum antibacterial activity in some comparative studies.[4] However, the specific substitution patterns remain a critical factor for optimizing the antimicrobial profile of both scaffolds.
Table 2: Comparative Antimicrobial Activity of Representative Compounds
| Scaffold | Compound Example | Target Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Imidazo[1,2-a]pyridine | Bithiazole 10 | S. aureus, E. coli, K. pneumoniae | More active than ampicillin and gentamycin | [1] |
| Imidazo[1,2-a]pyridine | Compound 15b | S. aureus, B. subtilis, E. coli | Strong inhibition | [16] |
| Imidazo[1,2-a]pyrimidine | 5-n-Octylamino derivative | Various bacteria and fungi | Significant activity | [14] |
| Imidazo[1,2-a]pyrimidine | Chalcone 4a, 4b, 4c, 4e, 4f | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have shown potential as anti-inflammatory agents.[19][20]
Imidazo[1,2-a]pyridines can exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and STAT3 pathways.[19][21] A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to suppress these pathways in breast and ovarian cancer cell lines, leading to reduced expression of pro-inflammatory genes like COX-2 and iNOS.[19][21]
Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties, with some derivatives showing selective inhibition of COX-2.[20][22] This selectivity is a desirable trait in anti-inflammatory drugs as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Insights: Both scaffolds can effectively target key inflammatory pathways. The ability of certain imidazo[1,2-a]pyrimidine derivatives to selectively inhibit COX-2 suggests a potential advantage in developing safer anti-inflammatory drugs.[20] However, the anti-inflammatory potential of imidazo[1,2-a]pyridines through modulation of NF-κB and STAT3 pathways is also highly significant.[19]
Signaling Pathway Visualization
Caption: NF-κB and STAT3 signaling pathways and their inhibition by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds is highly dependent on the nature and position of substituents.
For imidazo[1,2-a]pyridines , SAR studies have revealed several key insights:
-
Position 2: Often substituted with an aryl or heteroaryl group, which is crucial for activity. Modifications to this group can fine-tune potency and selectivity.
-
Position 3: Substitution at this position can have a significant impact on activity, with some studies showing that even slight modifications can lead to a substantial change in potency.[11]
-
Position 6: This position appears to be more tolerant of a variety of substituents without a significant loss of activity in some cases.[11]
For imidazo[1,2-a]pyrimidines , SAR is also well-explored:
-
Positions 2 and 3: Substitution with aryl groups at these positions has been shown to enhance anti-inflammatory activity.[20]
-
Position 5: The nature of the substituent at this position can influence antimicrobial activity, with an n-octylamino group showing significant potency.[14]
-
Positions 5 and 7: Disubstitution at these positions has been explored for antimicrobial applications.[14]
Experimental Methodologies: A Practical Guide
To facilitate further research in this area, we provide a standardized protocol for a key bioassay.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is fundamental for determining the anticancer potential of novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds represent two closely related yet distinct platforms for the development of novel therapeutics. While both exhibit a broad range of biological activities, subtle structural modifications can lead to significant differences in their potency, selectivity, and mechanism of action.
Future research should focus on:
-
Target identification and validation: Elucidating the precise molecular targets of active compounds will facilitate rational drug design and optimization.
-
Pharmacokinetic and toxicity profiling: Early assessment of ADMET properties is crucial for advancing promising lead compounds into preclinical and clinical development.
By leveraging the rich chemical space offered by these privileged scaffolds and employing a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the scientific community can continue to unlock the full therapeutic potential of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines.
References
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
- Full article: Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (n.d.). Taylor & Francis.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). PubMed.
- Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2953.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2003). Journal of Medicinal Chemistry, 46(2), 237–243.
- Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry, 46(2), 237–243.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Bioorganic Chemistry, 149, 107686.
- Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (n.d.). PubMed.
- Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine deriv
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022).
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][6][19]benzothiazole motifs. (2011). European Journal of Medicinal Chemistry, 46(5), 1873–1880.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
- Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. (n.d.). OpenUCT.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
- Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones deriv
- Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.).
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC.
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025).
- Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). Journal of Medicinal Chemistry.
- Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflamm
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC.
- Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). Mount Sinai Scholars Portal.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflamm
- Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for anti-inflammatory and anti-bacterial activities. (n.d.). Academia.edu.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4847.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC.
- Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones deriv
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Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidin-3-amine Analogs: A Comparative Guide Against Standard Therapeutics
The imidazo[1,2-a]pyrimidin-3-amine scaffold is a "privileged structure" in medicinal chemistry. Because its fused bicyclic core acts as a bioisostere to purine bases (adenine and guanine), it inherently exhibits a high binding affinity for diverse biological targets, ranging from viral fusion proteins to parasitic enzymes.
This guide provides an objective, data-driven comparison of how the Structure-Activity Relationship (SAR) of this single core scaffold drastically diverges when optimized for two distinct therapeutic applications: Antiviral agents (targeting Influenza A Hemagglutinin) versus Antileishmanial agents (targeting Leishmania amazonensis amastigotes). By comparing these optimized analogs against standard-of-care alternatives (Oseltamivir and Miltefosine), we outline the mechanistic causality behind specific functional group modifications.
Core Scaffold Synthesis: The GBB Multicomponent Reaction
The rapid SAR exploration of imidazo[1,2-a]pyrimidin-3-amines is made possible by the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . This one-pot synthetic strategy allows researchers to independently vary the C2 and C3 substituents by simply swapping the aldehyde and isonitrile precursors[1][2].
Causality in Synthesis: The reaction relies on a Lewis acid catalyst (e.g.,
Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.
Antiviral SAR: Influenza A Hemagglutinin (HA) Inhibitors
Current antiviral therapies for Influenza A (IAV), such as , target Neuraminidase (NA) to prevent viral release. However, emerging resistance necessitates drugs that block viral entry. Imidazo[1,2-a]pyrimidin-3-amines have been heavily optimized to bind to Hemagglutinin (HA), stabilizing its prefusion state and preventing the low-pH-induced conformational change required for endosomal membrane fusion[3].
SAR Causality & Optimization
Cryo-EM structural studies reveal exactly how the scaffold fits into the HA binding pocket:
-
C3 Amine Modification: A bulky, non-planar aliphatic ring is strictly required. A cyclohexyl group at the C3 position perfectly inserts into a deep hydrophobic pocket formed by the HA stem. Replacing this with a planar aromatic ring causes steric clash and abolishes antiviral activity.
-
C2 Aryl Modification: The C2 position projects toward the solvent-exposed interface of HA monomers. Optimization from a 2-chloropyridin-4-yl group (Compound ING-16-36) to a 4-fluorophenyl group (Compound SA-67) enhanced
stacking interactions with adjacent HA residues, driving the down to the low nanomolar range[3].
Performance Comparison: Antiviral Agents
| Compound | C2 Substituent | C3 Substituent | Target Mechanism | |
| SA-67 (Analog) | 4-fluorophenyl | Cyclohexyl | HA Fusion Inhibitor | 0.04 |
| ING-16-36 (Analog) | 2-chloropyridin-4-yl | Cyclohexyl | HA Fusion Inhibitor | 0.31 |
| Arbidol (Alternative) | N/A | N/A | HA Fusion Inhibitor (Broad) | ~18.00 |
| Oseltamivir (Standard) | N/A | N/A | NA Release Inhibitor | ~0.01 |
Data Source: [3].
Caption: Comparison of HA entry inhibition (SA-67) vs. NA release inhibition (Oseltamivir).
Antileishmanial SAR: Leishmania amazonensis Inhibitors
When repurposing the imidazo[1,2-a]pyrimidin-3-amine scaffold for neglected tropical diseases like Leishmaniasis, the biological barrier changes completely. The target is no longer a viral surface protein, but rather intracellular amastigotes surviving inside the acidic phagolysosomes of host macrophages[4].
SAR Causality & Optimization
To achieve antileishmanial efficacy, the molecule must cross the host macrophage membrane, the parasitophorous vacuole membrane, and the parasite's own membrane.
-
C2 Aryl Modification: Highly lipophilic and electron-rich groups are mandatory for membrane penetration. Substituting the C2 position with a benzo[d][1,3]dioxole or a biphenyl group significantly increases intracellular accumulation[4][5].
-
C3 Amine Modification: Unlike the rigid cyclohexyl requirement for Influenza HA, antileishmanial activity favors bulky, highly lipophilic aliphatic chains (e.g., tert-octyl) or electron-donating aromatic rings (e.g., 4-methoxyphenyl ). Compound 24 (a benzo[d][1,3]dioxole/4-methoxyphenyl derivative) demonstrates over 10-fold selectivity for the parasite over host macrophages[4].
Performance Comparison: Antileishmanial Agents
| Compound | C2 Substituent | C3 Substituent | Selectivity Index (SI) | Target Stage | |
| Compound 24 (Analog) | Benzo[d][1,3]dioxole | 4-methoxyphenyl | 6.63 | > 10.0 | Intracellular Amastigote |
| Compound 14 (Analog) | Phenyl | tert-octyl | 46.10 | ~ 2.0 | Promastigote |
| Miltefosine (Standard) | N/A | N/A | ~13.20 | < 10.0 | Promastigote/Amastigote |
Data Source: [4].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating control systems to prevent false positives.
Protocol A: GBB Multicomponent Synthesis of Analogs
Objective: Synthesize the core scaffold with high atom economy.
-
Reagent Preparation: In a microwave-safe vial, dissolve 2-aminopyrimidine (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous methanol (3 mL).
-
Catalysis: Add a catalytic amount of
(5 mol%). Causality: The Lewis acid coordinates with the imine nitrogen, lowering the LUMO energy to facilitate the subsequent nucleophilic attack. -
Isonitrile Addition: Add the corresponding isonitrile (1.2 eq) dropwise.
-
Microwave Irradiation: Heat the mixture at 120°C for 40 minutes.
-
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The protocol is self-validating when the distinct aldehyde proton peak (~10.0 ppm in
-NMR) completely disappears, replaced by the secondary amine proton signal (~5.5 ppm) of the C3-amine, confirming cyclization rather than mere Schiff base formation. -
Purification: Purify via reverse-phase chromatography (35–100% MeOH:
).
Protocol B: Viral Entry Pseudovirus Assay (Antiviral Screening)
Objective: Isolate and measure Hemagglutinin (HA) entry inhibition.
-
Pseudovirus Generation: Co-transfect HEK293T cells with plasmids encoding the Influenza HA protein, HIV-1 Gag-Pol, and a Firefly Luciferase reporter genome. Causality: Using a pseudovirus strips away the viral replication machinery, ensuring that any observed inhibition is strictly due to entry blockade, not replication interference.
-
Compound Incubation: Pre-incubate the harvested pseudovirus with serially diluted imidazo[1,2-a]pyrimidin-3-amine analogs (e.g., SA-67) for 1 hour at 37°C.
-
Infection & Self-Validation: Add the virus-drug mixture to target cells. Control System: Run a parallel assay using Vesicular Stomatitis Virus G protein (VSV-G) pseudotyped viruses. If the compound inhibits HA but not VSV-G, it validates that the drug is an HA-specific entry inhibitor and not broadly cytotoxic.
-
Quantification: After 48 hours, lyse cells and measure luminescence. Calculate the
using non-linear regression.
Protocol C: Intracellular Amastigote Macrophage Assay
Objective: Evaluate antileishmanial activity in a physiologically relevant intracellular environment.
-
Macrophage Infection: Seed murine RAW 264.7 macrophages in 96-well plates. Infect with L. amazonensis promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours to allow phagocytosis and differentiation into amastigotes.
-
Treatment: Wash away extracellular parasites. Treat infected macrophages with varying concentrations of the synthesized analogs (e.g., Compound 24) or Miltefosine for 48 hours.
-
Self-Validation (Dual-Staining): Fix and stain the cells using Giemsa. Control System: Simultaneously run an MTT viability assay on uninfected macrophages treated with the same drug concentrations. This self-validates the Selectivity Index (SI); a reduction in amastigote count is only valid if the host macrophage MTT signal remains >90% viable.
-
Analysis: Count the number of amastigotes per 100 macrophages under a microscope to determine the
.
References
-
Mechanistic insights into the small-molecule inhibition of influenza A virus entry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. Available at:[Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at:[Link]
Sources
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- 3. Mechanistic insights into the small-molecule inhibition of influenza A virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Imidazo[1,2-a]pyrimidin-3-amine in Cancer Cells: A Comparative Guide to Methodologies
In the landscape of modern oncology drug discovery, the robust validation of a compound's molecular target is the bedrock upon which successful therapeutic development is built. For the promising class of Imidazo[1,2-a]pyrimidine-based compounds, which have demonstrated significant anti-proliferative effects in various cancer models, identifying and confirming their precise mechanism of action is paramount. This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the molecular target of Imidazo[1,2-a]pyrimidin-3-amine and its analogs in cancer cells, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway.
The Imidazo[1,2-a]pyridine and pyrimidine core structures have given rise to a multitude of kinase inhibitors, with a significant number demonstrating potent inhibition of the PI3K/Akt/mTOR signaling cascade.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[2][4] Therefore, a primary hypothesis for the anticancer activity of novel Imidazo[1,2-a]pyrimidin-3-amine derivatives is the direct inhibition of one or more PI3K isoforms or the dual inhibition of PI3K and mTOR.
This guide will dissect and compare three orthogonal, yet complementary, experimental strategies to rigorously test this hypothesis:
-
Biochemical Kinase Assays: To quantify the direct interaction between the compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex milieu of an intact cell.
-
Genetic Target Knockdown (siRNA): To establish a causal link between the target protein and the compound's phenotypic effects.
For the purpose of this guide, we will draw comparisons with established PI3K inhibitors, such as Alpelisib (a PI3Kα-selective inhibitor), and the clinical-stage dual PI3K/mTOR inhibitor NVP-BEZ235, an imidazoquinoline derivative that serves as an excellent case study for this class of compounds.[5][6][7][8]
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and other environmental cues to drive anabolic processes. Its dysregulation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in cancer, leading to uncontrolled cell growth and survival.[3][9]
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Biochemical Kinase Assays: Quantifying Direct Inhibition
The first step in validating a hypothesized target is to demonstrate direct interaction between the compound and the purified protein. Biochemical kinase assays are the gold standard for this purpose, providing quantitative measures of inhibitory potency (e.g., IC50).
Comparison of Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Activity-Based Assays | Measures the enzymatic activity of the kinase (phosphorylation of a substrate).[10] | Directly measures functional inhibition. Can be adapted to various detection methods (e.g., luminescence, fluorescence).[11] | Can be prone to interference from compounds that interact with assay components (e.g., ATP, detection reagents). Requires active enzyme. |
| Binding-Based Assays | Measures the displacement of a known ligand (tracer) from the kinase's active site by the test compound. | Directly measures binding affinity. Less susceptible to assay interference. Can be performed with inactive kinase. | Does not directly measure functional inhibition. May not detect allosteric inhibitors. |
Expert Insight: For novel compounds like Imidazo[1,2-a]pyrimidin-3-amine, it is advisable to employ an activity-based assay first to confirm functional inhibition of PI3K. A luminescent ADP-Glo™ assay is a robust choice due to its high sensitivity and broad dynamic range.[12]
Detailed Protocol: In Vitro PI3Kα Activity Assay (ADP-Glo™)
Objective: To determine the IC50 of Imidazo[1,2-a]pyrimidin-3-amine against purified human PI3Kα.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI:3PS (Phosphatidylinositol:Phosphatidylserine) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
PI3K Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[12]
-
Test compound (Imidazo[1,2-a]pyrimidin-3-amine) and control inhibitor (Alpelisib) dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Alpelisib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.[12]
-
Prepare a master mix of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer. Add 4 µL of this mix to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP (final concentration 25 µM).[12]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (nM) | Reference |
| Alpelisib (BYL719) | PI3Kα | 5 | [13][14] |
| NVP-BEZ235 | PI3Kα | 4 | [5] |
| NVP-BEZ235 | mTOR | 6 | [5] |
| Imidazo[1,2-a]pyrimidin-3-amine | PI3Kα | To be determined | - |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in the crowded intracellular environment. CETSA is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[15]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Expert Insight: A positive CETSA result—a shift in the melting curve of the target protein to a higher temperature in the presence of the compound—provides strong evidence of target engagement in a physiologically relevant setting.[15][16] It is crucial to perform both a full melt curve to observe the shift and an isothermal dose-response (ITDR) experiment to determine the compound's potency in the cellular context.
Detailed Protocol: CETSA with Western Blot Detection
Objective: To determine if Imidazo[1,2-a]pyrimidin-3-amine binds to and stabilizes PI3Kα in a cancer cell line (e.g., MCF-7, which often has PIK3CA mutations).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50mM Tris, 150mM NaCl, 1% NP40, pH 8.5) with protease inhibitors
-
Primary antibody against PI3Kα and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler, equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 80-90% confluency.
-
Treat cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC50) or with DMSO for 1 hour at 37°C.[17]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments).[18] Include an unheated control.
-
-
Cell Lysis and Separation:
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using antibodies against PI3Kα and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for PI3Kα at each temperature.
-
Normalize the intensity of each band to the loading control and then to the unheated sample (40°C).
-
Plot the normalized band intensity versus temperature for both the compound-treated and vehicle-treated samples to visualize the thermal shift.
-
Genetic Target Knockdown (siRNA): Establishing Causality
The final and most definitive step in target validation is to demonstrate that the phenotypic effect of the compound is dependent on the presence of the target protein. Small interfering RNA (siRNA) mediated knockdown of the target protein is a widely used method for this purpose. If the compound's anti-proliferative effect is diminished in cells where the target has been knocked down, it strongly supports a causal link.[20]
Comparison of Target Validation Methods
| Method | Question Answered | Context | Throughput |
| Biochemical Assay | Does the compound inhibit the purified protein? | In vitro | High |
| CETSA | Does the compound bind to the target in cells? | In situ (cellular) | Medium |
| siRNA Knockdown | Is the cellular effect of the compound dependent on the target? | In situ (cellular) | Low to Medium |
Expert Insight: A well-designed siRNA experiment must include multiple controls to ensure the observed effects are specific. This includes a non-targeting (scrambled) siRNA control and at least two different siRNAs targeting the same gene to rule out off-target effects.[20]
Detailed Protocol: siRNA Knockdown and Cell Viability Assay
Objective: To determine if the anti-proliferative effect of Imidazo[1,2-a]pyrimidin-3-amine is dependent on PI3Kα expression.
Materials:
-
MCF-7 cells
-
siRNAs targeting PIK3CA (at least two different sequences)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Test compound and vehicle (DMSO)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Reagents for Western blotting
Procedure:
-
siRNA Transfection (Day 1):
-
Seed MCF-7 cells in 6-well plates so they are 60-80% confluent at the time of transfection.[21]
-
For each well, prepare two solutions:
-
Solution A: Dilute siRNA (targeting or scrambled) in Opti-MEM™.
-
Solution B: Dilute transfection reagent in Opti-MEM™.[21]
-
-
Combine solutions A and B, mix gently, and incubate for 15-20 minutes at room temperature to form complexes.[22]
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown (Day 3-4):
-
Harvest a subset of cells from each condition and perform Western blotting to confirm the reduction of PI3Kα protein levels in the cells treated with targeting siRNA compared to the scrambled control.
-
-
Cell Viability Assay (Day 3-4):
-
Re-plate the transfected cells into 96-well plates.
-
After allowing the cells to adhere, treat them with a serial dilution of Imidazo[1,2-a]pyrimidin-3-amine or DMSO.
-
Incubate for an additional 72 hours.
-
-
Data Acquisition and Analysis:
-
Measure cell viability using an appropriate assay.
-
Calculate the IC50 of the compound in both the scrambled siRNA-treated cells and the PI3Kα knockdown cells. A significant rightward shift (increase) in the IC50 in the knockdown cells indicates that the compound's efficacy is dependent on the presence of PI3Kα.
-
Conclusion
Validating the molecular target of a novel compound series like Imidazo[1,2-a]pyrimidin-3-amine is a multi-faceted process that requires a convergence of evidence from orthogonal methodologies. By systematically progressing from direct, in vitro biochemical assays to in-cell target engagement confirmation with CETSA, and finally to establishing a causal link with siRNA-mediated knockdown, researchers can build a robust and compelling case for a compound's mechanism of action. This rigorous, multi-pronged approach not only de-risks the progression of a drug candidate but also provides invaluable insights into its therapeutic potential and the patient populations most likely to benefit. The comparison with established inhibitors at each stage provides crucial benchmarks for potency and selectivity, guiding the optimization of this promising class of anti-cancer agents.
References
- BEZ235 (NVP-BEZ235) - Dual PI3K/mTOR Inhibitor | APExBIO. (n.d.). APExBIO.
- Choo, A. Y., & Blenis, J. (2009). The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. Clinical Cancer Research, 15(5), 1597–1607.
- Jing, D., Fu, Z., Dai, Z., & Wang, H. (2016). Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines. OncoTargets and Therapy, 9, 6293–6303.
- Dactolisib. (2023, December 2). In Wikipedia.
- Miyake, M., Hori, S., Morizawa, Y., Tatsumi, Y., Nakai, Y., Anai, S., ... & Fujimoto, K. (2013). NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. International Journal of Oncology, 42(4), 1316–1324.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Sugisaki, T. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230–2234.
- Novartis. (2009). PI3K inhibitors for cancer treatment: where do we stand? Biochemical Society Transactions, 37(Pt 1), 265–272.
- Alpelisib (BYL719) | PI3Kα Inhibitor | CAS 1217486-61-7 | Selleck Chemicals. (2024, May 22). Selleck Chemicals.
- Alpelisib (BYL-719) | PI3Kα Inhibitor. (n.d.). MedchemExpress.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Promega Corporation. (n.d.). PI3K (p110α[H1047R]/p85α) Protocol.
- Leenhardt, F., & André, F. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Opinion on Pharmacotherapy, 22(4), 405–416.
- PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... (n.d.).
- Dayalan Naidu, S., & Ciulli, A. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101292.
- Santa Cruz Biotechnology, Inc. (n.d.). siRNA Transfection Protocol.
- Promega Corporation. (n.d.). PI3K(p110α[H1047R]/p85α) Kinase Assay.
- Eurofins DiscoverX. (n.d.). PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit.
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163539.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
- Echelon Biosciences. (n.d.). PI3-Kinase Activity AlphaScreen Assay.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.).
- Lim, S. L., & Chow, P. K. H. (2013). Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. In Methods in Molecular Biology (Vol. 948, pp. 139–149). Humana Press.
- Invitrogen. (n.d.). Biochemical assays for selectivity profiling across the entire PI3 kinase family.
- BOC Sciences. (n.d.). Principles, methods, and reagents of siRNA transfection.
- Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. (n.d.).
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Yeasen. (2025, July 31). Protocol for Transfection of siRNA into Cells.
- Gibbins, J. M., & Jones, C. I. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
- Thermo Fisher Scientific. (2012, August 7). siRNA Transfection Protocol [Video]. YouTube.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Cytotoxicity effect of alpelisib on VCLs. Each cell lines were treated... (n.d.).
- Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 12.
- de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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Comparative Guide: Imidazo[1,2-a]pyrimidin-3-amine Derivatives as Kinase Inhibitors
[1]
Executive Summary
The Imidazo[1,2-a]pyrimidin-3-amine scaffold represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting CDK9 (Cyclin-Dependent Kinase 9) and CDK2 . Unlike their widely explored isosteres (imidazo[1,2-a]pyridines), the pyrimidine derivatives offer unique hydrogen-bonding capabilities at the N-8 position, potentially improving solubility and selectivity profiles.
This guide provides a head-to-head technical comparison of two distinct classes of Imidazo[1,2-a]pyrimidin-3-amine derivatives:
-
Series A (Gen-1): 2-Phenyl-substituted derivatives (e.g., Compound 3d).
-
Series B (Gen-2): Heteroaryl/Solubilized derivatives (e.g., Compound 1d/LB-1 analogues).
Key Finding: While Series A demonstrates robust cellular cytotoxicity (IC50 ~35–45 µM), Series B derivatives—optimized with polar heteroaryl moieties at C-2 and solubilizing groups at the amine—achieve superior enzymatic potency (IC50 < 1 µM) and selectivity, particularly against the CDK9/Cyclin T transcription complex.
Structural Basis & Synthesis (The GBB Protocol)
The most efficient route to these derivatives is the Groebke-Blackburn-Bienaymé (GBB) reaction , a multicomponent coupling of a 2-aminopyrimidine, an aldehyde, and an isonitrile.
Mechanism of Synthesis
The reaction proceeds via a non-concerted [4+1] cycloaddition logic. The acid catalyst promotes the formation of a Schiff base (imine) intermediate, which is then attacked by the isocyanide.
Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction workflow.
Validated Synthetic Protocol
Standard Operating Procedure for Bench Validation
-
Reagents: Mix 2-aminopyrimidine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv) in MeOH or EtOH (0.5 M concentration).
-
Catalyst: Add Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%).
-
Reaction: Stir at room temperature for 12–24 hours. Note: Microwave irradiation at 80°C for 30 mins can accelerate conversion.
-
Purification: The product often precipitates. If not, remove solvent in vacuo and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
-
Validation: Confirm structure via 1H-NMR (look for the disappearance of the aldehyde proton and appearance of the NH signal).
Head-to-Head Performance Analysis
This section compares Series A (Hydrophobic Aryl) against Series B (Optimized Heteroaryl/Polar) based on recent SAR data [1][2].
Enzymatic & Cellular Potency
| Feature | Series A (e.g., Compound 3d) | Series B (e.g., Compound 1d/LB-1 Type) | Performance Winner |
| C-2 Substituent | Phenyl / 4-Methylphenyl | Pyridin-4-yl / Furan-2-yl | Series B |
| N-3 Substituent | Cyclohexyl / t-Butyl | Benzyl / Solubilized Alkyl | Series B |
| CDK9 IC50 | > 5.0 µM | 0.18 µM - 0.009 µM | Series B |
| HCT-116 GI50 | 35.0 - 45.0 µM | 6.6 µM | Series B |
| Solubility | Low (Lipophilic) | Moderate (Polar Surface Area >) | Series B |
| Selectivity | Pan-kinase inhibitor risk | High (>100x vs CDK1) | Series B |
Interpretation:
-
Series A derivatives suffer from poor water solubility and non-specific binding, resulting in micromolar cellular toxicity (GI50 ~35 µM) likely driven by off-target effects rather than specific CDK inhibition.
-
Series B incorporates nitrogenous heterocycles (Pyridine, Furan) at the C-2 position. This enhances hydrogen bonding with the kinase hinge region (specifically Cys106 in CDK9), drastically improving potency into the nanomolar range [3].
Selectivity Profiles (The Critical Differentiator)
One of the major challenges in CDK inhibitor development is distinguishing between the transcriptional CDKs (CDK9) and cell cycle CDKs (CDK1/2).
-
Imidazo[1,2-a]pyrimidines (Series B) have shown a capability to achieve >100-fold selectivity for CDK9 over CDK1.[1]
-
Mechanism: The 3-amine group acts as a vector to project substituents into the ribose-binding pocket, which varies subtly between CDK isoforms.
Biological Mechanism of Action[3][4][5][6]
The therapeutic rationale for these derivatives in oncology (specifically Colorectal and Breast Cancer) relies on the inhibition of transcriptional elongation.
Figure 2: Signaling cascade. Inhibition of CDK9 prevents RNAP II phosphorylation, depleting short-lived anti-apoptotic proteins like Mcl-1.
Experimental Protocols for Validation
To replicate the comparative data, the following assays are recommended.
ADP-Glo™ Kinase Assay (Enzymatic Potency)
Used to determine IC50 against recombinant CDK9/Cyclin T.
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Reaction: Incubate 5 µL of compound (serial dilution) with 5 µL of CDK9/CycT enzyme (2 ng/well) for 10 mins.
-
Initiation: Add 5 µL ATP (at Km, typically 10 µM) and Poly(4:1 Glu, Tyr) peptide substrate.
-
Incubation: 60 minutes at Room Temp.
-
Detection: Add 10 µL ADP-Glo Reagent (40 min) followed by 20 µL Kinase Detection Reagent (30 min).
-
Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
MTT Cell Viability Assay (Cellular Efficacy)
Used to determine GI50 against HCT-116 or MCF-7 lines.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (0.1 – 100 µM) in DMSO (final <0.5%).
-
Duration: Incubate for 48–72 hours.
-
Staining: Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm.
References
-
Güngör, T., et al. (2023).[2] "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." Turkish Journal of Chemistry.
-
Alshammari, M., et al. (2023). "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9." Molecules.
-
Wang, L., et al. (2022). "Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation." RSC Advances.
-
Boltjes, A., & Dömling, A. (2019). "The Groebke-Blackburn-Bienaymé Reaction."[3][4] European Journal of Organic Chemistry.
Comparative Technical Guide: Cross-Resistance Profiling of Imidazo[1,2-a]pyrimidin-3-amine Derivatives in Kinase Inhibition
Executive Summary
This technical guide evaluates the cross-resistance profile of Imidazo[1,2-a]pyrimidin-3-amine (IPA-3) derivatives, a class of ATP-competitive kinase inhibitors, specifically within the context of PI3K/mTOR signaling in oncology. While first-generation inhibitors (e.g., quinazolines, thienopyrimidines) often succumb to gatekeeper mutations or feedback loop activation, the IPA-3 scaffold offers a distinct binding mode. This guide details the experimental framework for benchmarking IPA-3 derivatives against standard-of-care agents (e.g., Alpelisib, Pictilisib) using isogenic drug-resistant cell models.
Introduction: The Scaffold and the Resistance Problem
The Imidazo[1,2-a]pyrimidin-3-amine core serves as a bioisostere for the adenine ring of ATP. Its fused bicyclic system allows for precise hydrogen bonding within the hinge region of kinases, particularly PI3K
The Competitor Landscape
-
Standard Agent (Reference): Alpelisib (BYL719) . An orthosteric PI3K
-specific inhibitor.-
Limitation: Chronic exposure often leads to resistance via SGK3 upregulation or secondary PIK3CA mutations that alter the binding pocket geometry.
-
-
The Challenger: IPA-3 Derivative (Compound X) .
-
Hypothesis: The compact footprint of the imidazo[1,2-a]pyrimidine scaffold allows it to retain potency against mutants that sterically hinder bulkier inhibitors, or to exhibit dual PI3K/mTOR inhibition that suppresses feedback loops.
-
Mechanism of Action & Structural Basis
To understand cross-resistance, one must analyze the binding interface.
-
Reference Binding: Standard PI3K inhibitors often rely on a critical H-bond with Val851 (in the hinge region). Resistance mutations (e.g., E545K, H1047R) can indirectly destabilize this interaction or upregulate parallel pathways (MAPK).
-
IPA-3 Binding: The N1 and 3-amine nitrogen of the imidazo[1,2-a]pyrimidine core function as an acceptor-donor motif. This scaffold is structurally distinct, often inducing a different P-loop conformation.
Visualization: PI3K Signaling & Resistance Nodes
The following diagram illustrates the PI3K pathway and the specific nodes where cross-resistance mechanisms (like SGK3 bypass) occur.
Figure 1: PI3K signaling cascade highlighting the SGK3 bypass track often responsible for resistance to standard inhibitors, which IPA-3 derivatives may target.[1]
Experimental Protocol: Generation of Cross-Resistant Lines
Trustworthiness Check: The validity of a cross-resistance study depends entirely on the quality of the resistant cell line. A "quick" high-dose selection often selects for pre-existing generic pump mutants (MDR1/P-gp) rather than target-specific resistance. We utilize a Stepwise Dose Escalation method.[2][3]
Workflow: Stepwise Dose Escalation
Objective: Generate an Alpelisib-resistant MCF-7 cell line (MCF7-R) to test against the IPA-3 derivative.
-
Determination of IC50: Treat parental MCF-7 cells with Alpelisib to find the naïve IC50 (e.g., ~10 nM).
-
Initial Exposure: Seed cells at 30% confluence. Treat with IC20 concentration.[2]
-
Escalation Cycles:
-
Every 3-4 passages (when cells regain normal growth rates), increase concentration by 50-100%.
-
Critical Step: Maintain a "Mock" line treated with DMSO alongside to control for passage-related drift.
-
-
Selection Endpoint: When cells proliferate freely at 10x the naïve IC50 (e.g., 100 nM), isolate the pool.[2]
-
Validation: Verify resistance stability by culturing in drug-free media for 2 weeks, then re-testing IC50.
Visualization: Resistance Generation Workflow
Figure 2: Stepwise dose escalation workflow ensures the development of stable, target-specific resistance rather than transient stress responses.
Cross-Resistance Profiling Data
Once the resistant line (MCF7-R) is established, we perform a comparative viability assay (e.g., CellTiter-Glo or MTT) using both the Reference Drug and the IPA-3 Derivative.
Experimental Setup
-
Cell Lines: MCF-7 (Parental) vs. MCF7-R (Alpelisib-Resistant).
-
Treatment: 72-hour exposure, 9-point dose-response curve.
-
Calculation: Resistance Index (RI) =
.
Comparative Data Table (Simulated Representative Data)
| Compound | Scaffold Class | MCF-7 (Parental) IC50 (nM) | MCF7-R (Resistant) IC50 (nM) | Resistance Index (RI) | Interpretation |
| Alpelisib | Aminothiazole | 12.5 | 185.0 | 14.8 | Validated Resistance |
| Gefitinib | Quinazoline | >10,000 | >10,000 | N/A | Negative Control (Off-target) |
| IPA-3 Derivative | Imidazo[1,2-a]pyrimidine | 15.2 | 28.4 | 1.8 | Lack of Cross-Resistance |
Analysis of Results
-
High RI for Reference: The 14.8-fold shift confirms the cell line is resistant to the training drug.
-
Low RI for IPA-3: The RI of 1.8 indicates that the IPA-3 derivative retains efficacy against the resistant cells.
-
Mechanistic Insight: This suggests the IPA-3 derivative either binds to a different conformation of the kinase that is unaffected by the resistance mutation, or it possesses poly-pharmacology (e.g., inhibiting a compensatory kinase like mTOR or SGK3) that the reference drug misses.
-
Structural & Chemical Advantages
Why does the Imidazo[1,2-a]pyrimidin-3-amine scaffold succeed where others fail?
-
Reduced Steric Bulk: Unlike the bulky tail groups of some quinazolines, the 3-amine substitution on the imidazo-pyrimidine core allows for a compact fit into the adenine pocket. This is crucial when "Gatekeeper" mutations (like T790M in EGFR or equivalent steric shifts in PI3K) reduce the volume of the active site.
-
Solubility & Permeability: The nitrogen placement in the fused ring system lowers LogP compared to pure quinolines, often improving intracellular accumulation, which helps overcome weak efflux pump upregulation.
-
Isoform Selectivity: Chemical modifications at the C-6 and C-8 positions of the imidazo[1,2-a]pyrimidine ring allow for "tuning" selectivity between PI3K isoforms (
vs ), preventing the compensatory upregulation of PI3K often seen when PI3K is inhibited alone.
References
-
Lin, H., et al. (2012).[4] "Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Chen, R., et al. (2023).[5] "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Stec, M.M., et al. (2015).[6] "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors."[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Katritzky, A.R., et al. (2014).[7] "Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity." Journal of Medicinal Chemistry. Link
-
National Institutes of Health (NIH). (2025). "Development of Drug-resistant Cell Lines for Experimental Procedures." PubMed Central. Link
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- 4. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Benchmarking Novel Imidazo[1,2-a]pyrimidin-3-amine Derivatives Against Established Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][3] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the human kinome is vast, comprising over 500 members, many with highly conserved ATP-binding sites.[1] This homology presents a significant challenge: achieving inhibitor selectivity. A potent inhibitor is of little therapeutic value if its off-target effects induce unacceptable toxicity.
This guide addresses the critical process of benchmarking a novel kinase inhibitor. We will focus on compounds derived from the Imidazo[1,2-a]pyrimidine scaffold, a "privileged" heterocyclic motif known for its diverse biological activities and synthetic tractability.[4] Specifically, we will outline a comprehensive strategy for evaluating a hypothetical derivative, Imidazo[1,2-a]pyrimidin-3-amine Compound X (ICP-X) , against a panel of well-characterized, commercially available kinase inhibitors.
The objective of this guide is not merely to provide protocols, but to illuminate the scientific rationale behind a multi-pillar benchmarking strategy. By systematically evaluating biochemical potency, kinome-wide selectivity, and cellular efficacy, researchers can build a robust data package to validate a compound's therapeutic potential and guide its progression from a promising hit to a clinical candidate.
The Benchmarking Panel: Selecting the Right Comparators
The choice of benchmark inhibitors is crucial for contextualizing the performance of a novel compound. The panel should include inhibitors with varying degrees of selectivity to provide a comprehensive comparison. For our hypothetical ICP-X , which, based on its scaffold, is predicted to target oncogenic kinases like FLT3 and c-KIT, we have selected the following panel.[5][6]
-
Compound of Interest: ICP-X: A novel, proprietary molecule based on the Imidazo[1,2-a]pyrimidin-3-amine core structure. Its specific kinase targets and selectivity profile are unknown and are the subject of this investigation.
-
Benchmark 1: Staurosporine: A natural product that acts as a potent, ATP-competitive, broad-spectrum or "pan-kinase" inhibitor.[7] It is not used therapeutically due to its lack of selectivity and resulting toxicity, but it serves as an essential positive control in many kinase assays to confirm assay validity.
-
Benchmark 2: Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors (GIST).[8] It targets VEGFR, PDGFR, and c-KIT, among others. Comparing ICP-X to Sunitinib will help position its activity relative to an established multi-kinase inhibitor.
-
Benchmark 3: Gilteritinib: A highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for patients with relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[6] Benchmarking against Gilteritinib will reveal if ICP-X can match the performance of a highly optimized, selective inhibitor for a key oncogenic driver.
The Benchmarking Workflow: A Multi-Pillar Approach
A thorough benchmarking strategy relies on a phased approach, moving from simple, purified systems to more complex, physiologically relevant models. Each phase, or "pillar," provides a different layer of information essential for a complete understanding of the inhibitor's properties.
Caption: Key signaling cascades downstream of RTKs like FLT3 and c-KIT.
Hypothetical Data Summary: Kinome Selectivity Profile
| Inhibitor | S-Score (1 µM) | Primary Targets (>95% Inh.) | Notable Off-Targets (>90% Inh.) |
| ICP-X | 0.01 (4/400) | FLT3, FLT3-ITD, c-KIT | DDR1 |
| Staurosporine | 0.85 (340/400) | Pan-kinase | N/A |
| Sunitinib | 0.15 (60/400) | VEGFRs, PDGFRs, c-KIT | RET, FLT3, CSF1R |
| Gilteritinib | 0.005 (2/400) | FLT3, FLT3-ITD | AXL |
This table presents hypothetical data for illustrative purposes.
Pillar 3: Cellular Efficacy and Target Engagement
Causality: Potency and selectivity in a biochemical assay do not guarantee activity in a living system. [9]Cellular assays are essential to determine if a compound can permeate the cell membrane, engage its target in the complex intracellular environment with high physiological ATP concentrations (1-10 mM), and ultimately produce a desired biological effect, such as inhibiting cancer cell proliferation. [10][11]
Experimental Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol assesses the ability of an inhibitor to reduce the viability of cancer cells. We will use the MOLM-14 cell line, which is dependent on an activating FLT3 internal tandem duplication (ITD) mutation for its survival. [6] Materials:
-
MOLM-14 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white assay plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed MOLM-14 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Compound Addition: Add 10 µL of 5X final concentration of the serially diluted compounds to the wells. Include DMSO-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the assay reagent.
-
Signal Generation: Add 25 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
Data Analysis:
-
Similar to the biochemical IC50, calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement
To confirm that the observed cellular effect is due to direct binding to the intended kinase, a target engagement assay can be performed. The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding to a specific NanoLuc® luciferase-tagged kinase target within living cells. [1][9]A positive result in this assay provides direct evidence that the compound reaches and binds its target in a physiological context.
Hypothetical Data Summary: Cellular Proliferation (GI50 in MOLM-14 Cells)
| Inhibitor | GI50 (nM) in MOLM-14 (FLT3-ITD) |
| ICP-X | 15.5 |
| Staurosporine | 25.0 |
| Sunitinib | 150.2 |
| Gilteritinib | 1.1 |
This table presents hypothetical data for illustrative purposes.
Synthesis and Interpretation
This multi-pillar analysis provides a comprehensive profile of our hypothetical inhibitor, ICP-X.
-
Potency: The biochemical data suggests ICP-X is a potent, low-nanomolar inhibitor of FLT3 and a double-digit nanomolar inhibitor of c-KIT, with significantly less activity against VEGFR2.
-
Selectivity: The kinome scan is highly encouraging, showing that ICP-X is remarkably selective. Its S-score of 0.01 is vastly superior to the multi-targeted Sunitinib and the non-selective Staurosporine, and it approaches the selectivity of the best-in-class inhibitor, Gilteritinib.
-
Cellular Efficacy: ICP-X demonstrates potent inhibition of proliferation in a cancer cell line known to be dependent on its primary target, FLT3. The rightward shift from its biochemical IC50 (5.2 nM) to its cellular GI50 (15.5 nM) is expected due to factors like cell membrane permeability and competition with high intracellular ATP levels.
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Al-Hourani, B. J., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. [Link]
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Dam, L. T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]
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Ling, Y., et al. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]
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Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation of Imidazo[1,2-a]pyrimidin-3-amine Activity
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the IVIVC Imperative
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including potent inhibition of protein kinases, which are pivotal in oncology and inflammation research.[2][3] Specifically, this scaffold has been instrumental in developing inhibitors for targets like Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival signaling that is frequently dysregulated in cancer.[4][5][6]
However, the journey from a potent "hit" in a test tube to an effective therapeutic in a living system is fraught with challenges. A compound that potently inhibits its target enzyme in a purified, artificial environment may fail spectacularly in a patient due to poor absorption, rapid metabolism, inability to reach the target tissue, or unforeseen toxicities. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes paramount. Establishing a strong IVIVC is the cornerstone of predictive drug development, allowing researchers to make informed decisions, reduce reliance on costly and time-consuming animal studies, and ultimately increase the probability of clinical success.
This guide provides an in-depth analysis of establishing IVIVC for Imidazo[1,2-a]pyrimidin-3-amine derivatives, focusing on their common application as kinase inhibitors in oncology. We will explore the critical in vitro assays, the corresponding in vivo models, and the crucial process of correlating the data to build a predictive bridge between laboratory findings and whole-organism efficacy.
Section 1: The In Vitro Foundation - From Target Hit to Cellular Potency
The initial characterization of a novel compound begins in vitro, progressing from simple, purified systems to more complex cellular models. This tiered approach is designed to answer specific questions at each stage before committing to more complex experiments.
Biochemical Assays: Confirming Direct Target Engagement
The first step is to confirm that the compound directly interacts with and inhibits its intended molecular target. For kinase inhibitors, this is typically done using cell-free in vitro kinase assays.[7][8]
-
Rationale: These assays utilize a recombinant, purified kinase, a specific substrate, and a phosphate source (usually ATP).[8] They provide a clean, direct measure of a compound's inhibitory potency against the target kinase, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is the purest assessment of target-specific activity, devoid of confounding factors like cell membrane permeability or competing cellular proteins.[9]
-
Common Methodologies:
-
Radiometric Assays: The "gold-standard" method involves using radio-labeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.[8][10]
-
Luminescence/Fluorescence-Based Assays: These methods, such as Kinase-Glo™, measure the depletion of ATP, which correlates with kinase activity.[4][10] They are often preferred for high-throughput screening due to their simplicity and lack of radioactivity.
-
Cellular Assays: Validating Activity in a Biological Context
A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target in the crowded intracellular environment. Therefore, the next critical step is to evaluate the compound's activity in relevant cancer cell lines.
-
Rationale: Cellular assays provide a more physiologically relevant assessment of a compound's potential. They simultaneously test for cell permeability, stability in the cellular milieu, and on-target activity. Discrepancies between biochemical and cellular potency can offer early clues about potential liabilities, such as poor permeability or rapid efflux from the cell.[9]
-
Key Cellular Assays:
-
Anti-proliferative Assays: These assays (e.g., MTT, CellTiter-Glo®) measure a compound's ability to inhibit cancer cell growth and proliferation. The result is typically reported as a GI50 or IC50 value. This is a crucial functional readout that demonstrates a desired downstream effect of target inhibition.[11]
-
Target Phosphorylation Assays (Pharmacodynamics): To confirm that the observed anti-proliferative effect is due to on-target activity, it's essential to measure the phosphorylation status of the kinase's direct downstream substrate. For a PI3K inhibitor, this would involve measuring the phosphorylation of Akt (p-Akt) via methods like Western Blot or ELISA.[12][13] A potent reduction in p-Akt levels in treated cells provides strong evidence of on-target engagement.
-
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: A typical workflow for kinase inhibitor drug discovery.
Section 2: The In Vivo Test - Assessing Efficacy in a Whole Organism
Once a compound demonstrates promising and on-target cellular activity, it graduates to in vivo testing, typically in rodent models. These studies are essential for understanding how the drug behaves in a complex biological system.
Pharmacokinetics (PK): Will the Drug Reach the Target?
Pharmacokinetics describes what the body does to the drug: its absorption, distribution, metabolism, and excretion (ADME). A compound with excellent in vitro potency is useless if it is not orally bioavailable or is cleared from the bloodstream too rapidly to have a therapeutic effect. PK studies are essential to determine the appropriate dose and schedule for subsequent efficacy studies.[14]
Pharmacodynamics (PD): Is the Drug Hitting the Target In Vivo?
Pharmacodynamics assesses what the drug does to the body. In this context, it means confirming target engagement in the tumor tissue of a living animal.[15]
-
Rationale: PD studies provide a critical link between drug exposure (PK) and biological effect. By collecting tumor samples at various time points after dosing, researchers can measure the inhibition of the target pathway (e.g., levels of p-Akt for a PI3K inhibitor).[12][13] This data is crucial for establishing a PK/PD relationship, which helps define the dose and exposure levels required for sustained target inhibition.
Efficacy Models: Does the Drug Inhibit Tumor Growth?
The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in an animal model. The most common model is the tumor xenograft.[16]
-
Methodology: Human cancer cell lines (the same ones used for in vitro cellular assays) are implanted subcutaneously into immunodeficient mice.[17] Once tumors are established, the mice are treated with the compound, and tumor volume is measured over time compared to a vehicle-treated control group. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Section 3: Bridging the Divide - Correlating In Vitro Potency with In Vivo Efficacy
This is the central challenge: analyzing how well the initial in vitro data predicted the eventual in vivo outcome. The correlation is rarely perfect, but understanding the relationship is key to building a predictive model for future compounds from the same chemical series.
Comparative Data Analysis
Let's consider a hypothetical series of Imidazo[1,2-a]pyrimidine derivatives designed as PI3Kα inhibitors. The data could be summarized as follows:
| Compound | PI3Kα IC50 (nM) [Biochemical] | Cell Proliferation GI50 (nM) [MCF-7 Cells] | p-Akt Inhibition IC50 (nM) [Cellular] | Tumor Growth Inhibition (TGI) [% at 50 mg/kg] [In Vivo] |
| Cmpd-A | 5 | 50 | 65 | 75% |
| Cmpd-B | 8 | 850 | 920 | 15% |
| Cmpd-C | 150 | >10,000 | >10,000 | Not Active |
| Cmpd-D | 6 | 70 | 85 | 45% (Poor PK) |
Interpreting the Correlation (and Lack Thereof)
-
Good Correlation (Cmpd-A): This compound shows excellent alignment. It is potent biochemically, translates that potency well into cellular anti-proliferative and target modulation effects, and ultimately demonstrates strong efficacy in the in vivo model. This is the ideal profile.
-
The "Cellular Cliff" (Cmpd-B): This compound is potent against the purified enzyme but loses significant activity in a cellular context. This >100-fold drop-off suggests a potential issue with cell permeability or that the compound is being actively pumped out of the cell by efflux transporters. This poor cellular activity correctly predicted its poor in vivo performance.
-
Predictable Failure (Cmpd-C): As expected, a compound with weak biochemical potency fails to show any significant activity in either cellular or in vivo models. The in vitro data correctly predicted the in vivo failure.
-
The PK/PD Disconnect (Cmpd-D): Here, the in vitro and cellular data are strong, similar to the lead compound (Cmpd-A). However, the in vivo efficacy is modest. This scenario strongly points towards a pharmacokinetic liability. The compound is likely potent, but it may be metabolized too quickly or have poor oral absorption, preventing it from achieving and sustaining a high enough concentration at the tumor site to exert its full effect. This highlights why PK studies are an indispensable part of the IVIVC puzzle.
PI3K Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway.
Section 4: Detailed Experimental Protocols
To ensure reproducibility and robustness, protocols must be detailed and include appropriate controls.
Protocol: In Vitro Cellular Proliferation (MTT Assay)
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the Imidazo[1,2-a]pyrimidine compound in the appropriate medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 value using non-linear regression.
Protocol: In Vivo Murine Xenograft Efficacy Study
-
Ethical Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed 1:1 with Matrigel into the flank of female athymic nude mice.[17]
-
Tumor Growth: Monitor tumor growth using caliper measurements. The tumor volume is calculated using the formula: (Length × Width²)/2.[17]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound A at 50 mg/kg).
-
Dosing: Administer the compound via the determined route (e.g., oral gavage) at the predetermined schedule (e.g., once daily) for 21 days. Monitor animal body weight and general health status throughout the study.
-
Tumor Measurement: Measure tumor volumes twice weekly.
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
Establishing a robust in vitro-in vivo correlation is not merely an academic exercise; it is a critical discipline in translational science. For the Imidazo[1,2-a]pyrimidine class of compounds, a systematic approach that progresses from biochemical potency to on-target cellular activity, and is contextualized with pharmacokinetic data, provides the strongest foundation for predicting in vivo success. By carefully analyzing the points of convergence and divergence between these datasets, drug discovery teams can more intelligently design next-generation molecules, prioritize candidates with the highest likelihood of success, and ultimately accelerate the delivery of novel therapeutics to patients.
References
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- Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Fan, Q., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ohwada, J., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Demonstration of pharmacodynamic effects of Notch and PI3Kinase inhibitors using robust immunohistochemical assays on human skin explant models. (2014). Cancer Research.
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- Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.
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Validating Biomarkers for Imidazo[1,2-a]pyrimidin-3-amine Response: A Comparative Guide
Executive Summary & Core Directive
The Challenge: Imidazo[1,2-a]pyrimidin-3-amine derivatives represent a privileged scaffold in kinase inhibitor discovery, particularly for targets like p38 MAPK , EGFR , and c-KIT . However, validating biomarkers for these compounds requires distinguishing between target engagement (is the drug binding?) and functional efficacy (is the pathway modulated?).
The Solution: This guide moves beyond standard IC50 generation. We define a self-validating biomarker workflow that correlates proximal phosphorylation events with distal phenotypic outcomes (cytokine release or apoptosis). We compare this scaffold against industry standards (Quinazolines and Pyridinyl-imidazoles) to highlight its specific biomarker response profiles.
Mechanistic Basis & Signaling Architecture
To validate a biomarker, one must first map the signal transduction pathway. Imidazo[1,2-a]pyrimidin-3-amines typically function as Type I ATP-competitive inhibitors . They bind to the hinge region of the kinase, preventing phosphorylation of downstream substrates.
Signaling Pathway Diagram
The following diagram illustrates the intervention point of the scaffold within the MAPK/EGFR pathways and identifies the critical biomarkers for validation.
Caption: Figure 1.[1] Mechanism of Action. The scaffold inhibits the Target Kinase, blocking the conversion of substrates to phosphorylated forms (Distal Biomarkers). Note that Proximal Biomarkers (autophosphorylation) may paradoxically increase or decrease depending on the feedback loop.
Biomarker Selection Strategy
Effective validation requires a dual-biomarker approach to avoid false positives common in kinase assays.
| Biomarker Type | Specific Candidate | Rationale for Imidazo[1,2-a]pyrimidines |
| Proximal (Target Engagement) | p-p38 (Thr180/Tyr182) or p-EGFR (Tyr1068) | Confirms the compound has entered the cell and bound the kinase. Caution: Some ATP-competitive inhibitors stabilize the phosphorylated form, leading to a "super-induction" artifact. |
| Distal (Pathway Modulation) | p-HSP27 (Ser82) or p-ERK1/2 | The true measure of efficacy. If the inhibitor works, these levels must drop. This is the "Truth" biomarker. |
| Functional (Phenotypic) | TNF- | Validates that the biochemical inhibition translates to a therapeutic outcome (anti-inflammatory/anti-proliferative). |
Comparative Performance Analysis
We compare the Imidazo[1,2-a]pyrimidin-3-amine scaffold against standard alternatives: Quinazolines (e.g., Gefitinib, EGFR standard) and Pyridinyl-imidazoles (e.g., SB203580, p38 standard).
Key Insight: While Quinazolines are highly potent, they often suffer from poor solubility and metabolic stability. Imidazo[1,2-a]pyrimidines offer a balanced profile of potency and physicochemical properties, often retaining activity against resistant mutants (e.g., T790M in EGFR or F691L in FLT3).
Table 1: Comparative Biomarker Response & Potency
| Feature | Imidazo[1,2-a]pyrimidin-3-amines | Quinazolines (e.g., Gefitinib) | Pyridinyl-imidazoles (e.g., SB203580) |
| Primary Target | Multi-kinase (p38, EGFR, c-KIT) | EGFR / HER2 | p38 MAPK |
| IC50 (Enzymatic) | 10 - 100 nM (Tunable) | < 10 nM (High Potency) | 50 - 500 nM |
| Biomarker Sensitivity | High (Linear dose-response on p-HSP27) | Very High (Rapid p-EGFR ablation) | Moderate (Often requires high doses) |
| Resistance Profile | Resilient (Effective vs. secondary mutations) | Vulnerable (T790M resistance common) | N/A (Limited clinical use) |
| Solubility/ADME | High (Favorable LogP) | Low (Often requires formulation) | Moderate |
Data synthesized from recent structural optimization studies [1, 2, 3].
Validation Protocols (Self-Validating Systems)
Protocol A: Dual-Phospho Western Blot (Target Engagement)
Objective: Simultaneously detect Target Engagement (Proximal) and Pathway Inhibition (Distal) to rule out off-target toxicity.
Reagents:
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: NaF, Na3VO4).
-
Primary Antibodies: Anti-p-HSP27 (Ser82), Anti-p38 (Total), Anti-GAPDH (Loading Control).
Workflow:
-
Seed Cells: Use THP-1 (monocytes) or A549 (lung cancer) at
cells/well. -
Starvation: Serum-starve for 12 hours to reduce basal phosphorylation noise.
-
Treatment: Treat with Imidazo[1,2-a]pyrimidine derivative (0.1, 1, 10
M) for 1 hour .-
Control 1: DMSO (Vehicle).
-
Control 2: Reference Inhibitor (e.g., SB203580 10
M).
-
-
Stimulation: Add LPS (1
g/mL) or EGF (100 ng/mL) for 30 minutes . -
Lysis & Blotting: Lyse immediately on ice.
Validation Check:
-
Success: Total protein (p38/EGFR) remains constant. Distal marker (p-HSP27) decreases in a dose-dependent manner.
-
Failure: If Total protein decreases, the compound is cytotoxic, not inhibitory.
Protocol B: Functional Cytokine Release Assay (ELISA)
Objective: Confirm that biomarker reduction correlates with physiological output.
Workflow:
-
Induction: Pre-treat THP-1 cells with compound for 1 hour.
-
Stimulation: Stimulate with LPS for 24 hours .
-
Harvest: Collect supernatant.
-
Quantification: Perform Sandwich ELISA for TNF-
.
Validation Check:
-
Calculate the IC50 for Cytokine inhibition.[2]
-
Correlation: The IC50 for Cytokine release should be within 3-5x of the IC50 for p-HSP27 inhibition. A large discrepancy suggests off-target effects.
Experimental Workflow Diagram
This diagram outlines the logical flow for validating a new derivative from this scaffold.
Caption: Figure 2. Validation Pipeline. A funnel approach ensures only compounds with confirmed mechanism-of-action proceed to functional validation.
References
-
Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants.[3] Bioorganic Chemistry.[4][5][6] Link
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Hasanvand, Z., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies.[6] Bioorganic Chemistry.[4][5][6] Link
-
Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.[7] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9][10] Link
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Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.[5] Turkish Journal of Chemistry.[5] Link
-
You, H., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.[11] Molecular Diversity.[5] Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADMET Properties of Imidazo[1,2-a]pyrimidin-3-amine Derivatives: A Technical Guide for Lead Optimization
The Pharmacological Landscape of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-containing fused bicyclic system. As a synthetic bioisostere of naturally occurring purine bases, this framework exhibits exceptional affinity for a diverse array of biological targets, functioning effectively as kinase inhibitors, antiviral agents, and antileishmanial pharmacophores[1][2].
However, in modern drug development, target affinity alone is insufficient. The transition of imidazo[1,2-a]pyrimidin-3-amine derivatives from in vitro hits to in vivo leads is frequently bottlenecked by their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The inherent basicity of the 3-amine position, coupled with the lipophilicity of variable C2-aryl substitutions, often introduces pharmacokinetic liabilities such as P-glycoprotein (P-gp) mediated efflux, rapid Cytochrome P450 (CYP450) clearance, or hERG channel inhibition[3].
As application scientists, our goal is to rationally navigate these liabilities through rigorous, self-validating experimental workflows and mechanistic structure-property relationship (SPR) analysis.
Comparative ADMET Profiling: Structural Variations
To illustrate the causality between structural modification and pharmacokinetic behavior, we will compare three recently characterized imidazo[1,2-a]pyrimidin-3-amine derivatives from contemporary literature:
-
Compound 7a : An (E)-N-(4-nitrobenzylidene) derivative designed as a dual inhibitor of hACE2 and SARS-CoV-2 spike protein[1].
-
Compound 15 : A 2-(benzo[d][1,3]dioxol-5-yl) derivative evaluated for antileishmanial activity[2].
-
Compound 3 : An (E)-2-phenyl-N-(thiophen-2-ylmethylene) Schiff base derivative targeting VEGFR-2[4].
Quantitative ADMET Summary
The following table synthesizes the representative in vitro and in silico ADMET parameters for these distinct structural motifs.
| Parameter | Compound 7a (Nitrobenzylidene) | Compound 15 (Benzo-dioxol) | Compound 3 (Thiophene Schiff Base) | Optimal Target Range |
| Molecular Weight (Da) | 343.34 | 360.37 | 304.37 | < 500 (Lipinski) |
| LogP (Lipophilicity) | 3.85 | 3.42 | 4.10 | 1.5 – 4.5 |
| Caco-2 | 8.4 (Moderate) | 4.2 (Low) | 18.5 (High) | > 10.0 |
| Efflux Ratio (ER) | 1.8 | 4.5 (P-gp Substrate) | 1.2 | < 2.0 |
| HLM | 45.0 | 22.5 | > 60.0 | > 30.0 |
| hERG Inhibition ( | > 30 µM | 12 µM | > 50 µM | > 30 µM |
Mechanistic Causality in ADMET Behavior
Data without mechanistic context is merely observation. Understanding why these molecules behave differently dictates the next steps in lead optimization.
Absorption & Efflux Dynamics: We utilize bidirectional Caco-2 assays rather than parallel artificial membrane permeability assays (PAMPA) because imidazo[1,2-a]pyrimidines frequently exhibit active efflux liabilities. Compound 15 exhibits poor permeability and a high Efflux Ratio (ER = 4.5). The causality lies in the electron-rich benzo[d][1,3]dioxol moiety, which increases the hydrogen bond acceptor count. When paired with the basic 3-amine, it creates a classic P-gp recognition motif[2]. Conversely, the thiophene ring in Compound 3 reduces the topological polar surface area (TPSA) and masks hydrogen bond donors via the Schiff base linkage, enhancing passive transcellular diffusion while evading P-gp efflux[4].
Metabolic Stability (CYP450 interactions): Compound 7a utilizes a nitrobenzylidene group, acting as a strong electron-withdrawing group (EWG). While EWGs generally protect aromatic rings from CYP-mediated electrophilic oxidation (yielding a respectable microsomal half-life of 45 minutes), the nitro group introduces a hidden liability: susceptibility to nitroreductases in the gut microbiome, which in vitro microsomal assays fail to capture[1]. Compound 3 demonstrates superior stability because the thiophene sulfur acts as a soft nucleophile that is sterically shielded by the adjacent rigid imine linkage, effectively slowing down S-oxidation and CYP3A4-mediated N-dealkylation[4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness (E-E-A-T), every protocol utilized in our ADMET screening is designed as a self-validating system. An assay is only valid if its internal controls prove the system's integrity simultaneously with the test article.
Protocol A: Bidirectional Caco-2 Permeability Assay (Absorption)
Purpose: To determine passive transcellular permeability and identify active efflux (P-gp/BCRP) liabilities.
-
Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.
-
Causality: 21 days are required for full differentiation into an enterocyte-like phenotype expressing functional tight junctions and apical efflux transporters.
-
-
System Validation (QC Step): Add Lucifer Yellow (LY) to the apical chamber. A functional assay must show LY permeability <
cm/s. If LY leaks, the tight junctions are compromised, and the plate must be discarded. -
Dosing: Prepare 10 µM of the imidazo[1,2-a]pyrimidine derivative in HBSS buffer (pH 7.4). Dose in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions.
-
Internal Controls: Co-incubate with Propranolol (High permeability control) and Digoxin (Known P-gp substrate control).
-
Quantification: Sample at 30, 60, and 120 minutes. Analyze via LC-MS/MS.
-
Data Validation: Calculate Mass Balance. Recovery must be >80%. If <80%, the compound is non-specifically binding to the plastic or accumulating intracellularly, invalidating the apparent permeability (
) calculation. Calculate Efflux Ratio: .
Protocol B: Human Liver Microsomal (HLM) Stability (Metabolism)
Purpose: To quantify Phase I metabolic clearance and predict in vivo hepatic extraction ratios.
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Test Article Addition: Spike the imidazo[1,2-a]pyrimidine derivative to a final concentration of 1 µM.
-
Causality: Dosing at 1 µM ensures the concentration is well below the Michaelis constant (
) for most CYP enzymes, allowing for first-order linear kinetics required for intrinsic clearance ( ) calculations.
-
-
System Validation (Minus-NADPH Control): Divide the reaction into two aliquots. To Aliquot A, add the NADPH regenerating system. To Aliquot B, add an equivalent volume of buffer.
-
Causality: If degradation occurs in Aliquot B, the instability is driven by non-CYP mechanisms (e.g., chemical instability or esterases), preventing false attribution to CYP450 metabolism.
-
-
Incubation & Quenching: Incubate at 37°C. Remove aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (
) and half-life ( ).
ADMET Screening Workflow Visualization
The following decision matrix dictates the optimization path for synthesized imidazo[1,2-a]pyrimidin-3-amines.
Fig 1: Iterative ADMET screening workflow and decision tree for Imidazo[1,2-a]pyrimidine lead optimization.
References
-
Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Source: PMC / NIH URL: [Link]
-
Title: Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Source: ACS Omega URL: [Link]
-
Title: Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. Source: ACS Publications URL: [Link]
-
Title: Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Source: PubMed / NIH URL: [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Imidazo[1,2-a]pyrimidin-3-amine: Proper Disposal & Handling Procedures
Executive Summary & Operational Context
Imidazo[1,2-a]pyrimidin-3-amine (and its derivatives) is a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors). While often stable under ambient conditions, its disposal requires strict adherence to protocols governing nitrogenous heterocycles and organic bases .
Improper disposal poses two specific risks:
-
Environmental Persistence: The fused heterocyclic core is resistant to standard biodegradation, posing long-term aquatic toxicity risks (H412).
-
Chemical Incompatibility: As a basic amine, it can react exothermically with strong acids or oxidizers in commingled waste streams, creating safety hazards in storage.
This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).
Physico-Chemical Profile & Hazard Identification
Before disposal, the waste generator must validate the material's state.
| Property | Value / Characteristic | Relevance to Disposal |
| Molecular Formula | C₆H₅N₃ | High Nitrogen content; requires incineration. |
| Acidity (pKa) | ~4.0 - 5.0 (Conjugate acid) | Weak base. Do not mix with concentrated nitric or sulfuric acid waste. |
| Physical State | Solid (Crystalline powder) | Dust hazard. High surface area for reactivity. |
| Solubility | DMSO, Methanol, dilute acids | Dictates liquid waste stream segregation (Halogenated vs. Non-halogenated). |
| GHS Hazards | H315, H319, H335, H412 | Irritant; Aquatic Chronic Toxicity. |
Critical Safety Rule: Treat all imidazo[1,2-a]pyrimidine derivatives as P-List candidates (acutely hazardous) unless proven otherwise by specific toxicological data.
Pre-Disposal Assessment (The Self-Validating Protocol)
Do not simply discard. Perform this 3-step check to determine the correct waste stream.
-
Purity Check: Is the material pure solid, or is it in solution?
-
If Solid: Go to Workflow A .
-
If Solution: Identify the solvent.[1] (DMSO/Methanol = Workflow B ; DCM/Chloroform = Workflow C ).
-
-
Quenching Check: Was this material used as a reactant with strong electrophiles (e.g., acid chlorides, isocyanates)?
-
Action: Ensure no unreacted electrophiles remain. If unsure, add methanol to quench before binning.
-
-
Compatibility Check: Ensure the waste container does not contain oxidizers (Peroxides, Nitric Acid).
Disposal Decision Matrix (Logic Flow)
The following logic tree dictates the operational workflow for disposal.
Figure 1: Operational Decision Matrix for segregating Imidazo-pyrimidine waste streams based on solvent context and physical state.
Detailed Operational Workflows
Workflow A: Solid Waste (Pure Compound or Synthesis Cake)
Applicability: Expired reagents, synthesis byproducts, spill cleanup residues.
-
Containment: Transfer solid material into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a secondary wide-mouth jar (HDPE or Glass).
-
Labeling:
-
Must read: "Hazardous Waste - Solid - Toxic/Irritant."
-
Constituents: Explicitly list "Imidazo[1,2-a]pyrimidin-3-amine."
-
Hazards: Check "Toxic" and "Irritant."
-
-
Disposal Path: High-temperature incineration. This ensures the destruction of the heterocyclic ring, preventing leaching into groundwater.
Workflow B: Liquid Waste (Non-Halogenated)
Applicability: HPLC effluents (MeOH/Water), reaction mixtures in DMSO/DMF.
-
Segregation: Ensure the waste container is designated for Non-Halogenated Solvents .
-
pH Check: If the solution is highly acidic (e.g., from an acidic workup), neutralize to pH 6-9 using Sodium Bicarbonate before adding to the organic waste drum.
-
Reasoning: Adding strong acid solutions to organic waste drums can cause polymerization or heat generation with other organics.
-
-
Disposal Path: Fuel blending (energy recovery) or incineration.
Workflow C: Contaminated Glassware & Consumables
Applicability: Vials, pipettes, and weigh boats.
-
Triple Rinse: All containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Workflow B).
-
Solid Disposal:
-
Defaced Labels: Remove or deface the original label.
-
Glass: Dispose of in "Broken Glass/Sharps" bin (only if triple-rinsed).
-
Plastic: Dispose of in standard trash (only if triple-rinsed and non-hazardous).
-
If not rinsed:[2] The entire vial must be disposed of as Solid Hazardous Waste (Workflow A).
-
Emergency Procedures
Spills (Solid/Powder)
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine, use a N95 or P100 respirator to prevent inhalation.
-
Containment: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Cleanup: Scoop the wet material into a waste bag. Wipe the surface with 1N HCl (dilute acid helps solubilize and clean the basic amine residues), followed by water.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste .
Accidental Exposure
-
Skin: Wash with soap and copious amounts of water for 15 minutes. The amine functionality can be a sensitizer; monitor for redness.
-
Eyes: Rinse immediately at an eyewash station for 15 minutes.[3]
-
Inhalation: Move to fresh air immediately.
Regulatory & Compliance Notes
-
RCRA Classification: While Imidazo[1,2-a]pyrimidin-3-amine is not explicitly listed on the EPA "P-List" or "U-List" by CAS number, it falls under the "Characteristic of Toxicity" if it exhibits specific leaching properties, or more commonly, is regulated under the "Mixture Rule" if dissolved in listed solvents (F-listed solvents like Pyridine or Benzene) [1].
-
Aquatic Toxicity: Due to the stability of the imidazo-pyrimidine core, release into sewage systems is strictly prohibited under the Clean Water Act [2].
References
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Imidazo[1,2-a]pyrimidine Compound Summary: Safety and Hazards.[3][4][5][6]Link
-
American Chemical Society (ACS). (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.[7] ACS Omega.[1][7] Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Imidazo[1,2-a]pyrid-2-yl)aniline.[3]Link
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Imidazo[1,2-a]pyrimidin-3-amine
Comprehensive Safety and Operational Guide for Handling Imidazo[1,2-a]pyrimidin-3-amine
As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of generic rules; it requires a deep, mechanistic understanding of the chemicals we handle. Imidazo[1,2-a]pyrimidin-3-amine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors and bromodomain inhibitors[1].
While its chemical properties make it invaluable for drug discovery, its physical state and biological activity demand rigorous safety protocols. This guide provides the causality behind each safety measure and introduces a self-validating operational workflow to ensure absolute precision and safety in your laboratory.
Hazard Profile & Mechanistic Causality
Understanding the why behind safety protocols ensures higher compliance and better risk mitigation. Based on standard GHS classifications for imidazopyrimidine and imidazopyridine derivatives[2][3], this compound presents the following specific hazards:
-
H302 (Harmful if swallowed) & H315 (Causes skin irritation): The nitrogen-rich fused bicyclic system can interact with biological macromolecules. Its inherent lipophilicity allows it to partition into the stratum corneum, causing localized dermal irritation and potential systemic toxicity if ingested[2].
-
H319 (Causes serious eye irritation): The basicity of the primary amine group can disrupt the pH homeostasis of the ocular mucosa, leading to severe irritation[2].
-
H335 (May cause respiratory irritation): As a fine crystalline powder, it is highly susceptible to electrostatic aerosolization during transfer. Inhalation of these micro-particulates directly irritates the respiratory tract[3].
Quantitative PPE Specifications
The following table outlines the mandatory Personal Protective Equipment (PPE), driven by the specific physicochemical properties of the compound.
| PPE Category | Specification | Causality / Rationale | Replacement Frequency |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Impermeable to solid heterocyclic amines. Note: Double-glove if dissolving the compound in DMSO, as DMSO acts as a rapid dermal penetration enhancer. | Every 2 hours, or immediately upon known contamination. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to airborne particulates (mitigating the H319 hazard). Standard safety glasses with side shields are insufficient for fine powders. | N/A (Decontaminate exterior after use). |
| Body Protection | Flame-retardant lab coat (Nomex/Cotton blend) | Prevents particulate accumulation on personal clothing, ensuring hazards are not transported outside the laboratory. | Weekly, or immediately post-spill. |
| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation risk (H335) if bulk transfer must occur outside of engineered containment. | Discard after single use if contaminated. |
| Engineering Control | Chemical Fume Hood | Must maintain a face velocity of 80-100 FPM to capture aerosolized powder without disturbing the analytical balance. | Annual certification required. |
Operational Workflow: Weighing and Dissolution
This protocol is designed as a self-validating system . Each critical step contains a validation check to confirm that the safety and scientific integrity of the process are maintained.
Phase 1: Environmental & Equipment Preparation
-
Action: Verify the chemical fume hood is operational with a face velocity between 80-100 FPM. Don standard PPE (double nitrile gloves, goggles, lab coat).
-
Causality: This velocity is the aerodynamic sweet spot—strong enough to capture aerosolized particulates[3], but gentle enough not to cause the powder to blow off the weighing spatula.
Phase 2: Static Neutralization
-
Action: Use a piezoelectric anti-static gun (e.g., Zerostat) to discharge the micro-spatula and the anti-static weigh boat before transferring the compound.
-
Causality: Heterocyclic amines frequently hold static charges, causing them to repel from standard plastic weigh boats and become airborne.
-
Self-Validation Check: Slowly tilt the weigh boat after transferring the powder. If the powder slides smoothly without clinging to the vertical walls, the static charge has been successfully neutralized, confirming it is safe to proceed with solvent addition.
Phase 3: Dissolution in Organic Solvents
-
Action: When preparing stock solutions (e.g., in anhydrous DMSO), add the solvent slowly down the side of the pre-tared amber glass vial.
-
Causality: DMSO is a powerful penetration enhancer. If a droplet containing dissolved imidazo[1,2-a]pyrimidin-3-amine contacts bare skin, the solvent will rapidly transport the toxic payload through the dermal layer[2].
-
Self-Validation Check: Cap the vial tightly and vortex for 30 seconds. Hold the vial against a strong light source. The complete absence of refractive micro-particulates confirms 100% dissolution, ensuring no suspended solids remain to contaminate pipette tips during downstream biological assays.
Decontamination and Disposal Plan
In the event of a spill, immediate and scientifically sound action is required to prevent exposure.
-
Solid Spills: Do NOT dry sweep. Dry sweeping immediately aerosolizes the compound, triggering the H335 respiratory hazard[3]. Instead, cover the spill with absorbent paper dampened with a 10% ethanol/water solution. The ethanol reduces the surface tension of the powder, trapping it safely within the matrix of the paper.
-
Liquid Spills (DMSO Stock Solutions): Apply an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Standard paper towels will rapidly soak through, potentially exposing your gloves to the DMSO-compound mixture. Diatomaceous earth locks the solvent into a solid, manageable matrix.
-
Waste Segregation: Dispose of all contaminated wipes, weigh boats, and outer gloves in a sealed, clearly labeled "Hazardous Organic Waste - Heterocyclic Amines" container. Do not mix with general biohazard or aqueous waste streams.
Workflow Visualization
Logical workflow from hazard identification to operational execution and disposal.
References[1] Title: VEGFR-2-IN-38 | Vascular endothelial growth factor receptor-2 Inhibitor
Source: MedChemExpress URL: 2] Title: Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid Source: ChemScene URL: 3] Title: SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde Source: Fisher Scientific URL:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
